molecular formula C15H14O7 B1222111 Leucocianidol CAS No. 93527-39-0

Leucocianidol

Cat. No.: B1222111
CAS No.: 93527-39-0
M. Wt: 306.27 g/mol
InChI Key: SBZWTSHAFILOTE-SOUVJXGZSA-N
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Description

(2R,3S,4S)-leucocyanidin is a leucocyanidin and a (2R,3S,4S)-leucoanthocyanidin.
Leucocianidol is a natural product found in Gossypium hirsutum, Arabidopsis thaliana, and other organisms with data available.
Leucocyanidin is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93527-39-0

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

InChI

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1

InChI Key

SBZWTSHAFILOTE-SOUVJXGZSA-N

SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O

Synonyms

3,3',4,4',5,7-flavanhexanol
3,3',4,4',5,7-hexahydroflavane
5,7,3,4-tetrahydroxyflavan-3',4'-diol
flavanhexanol
leucocyanidin
leucodyanidol
Resivit
Venen Tabs

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Leucocyanidin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocyanidin, a flavan-3,4-diol, represents a critical nexus in the intricate web of flavonoid biosynthesis in plants. This colorless intermediate serves as the precursor to two major classes of polyphenolic compounds: the vibrant anthocyanin pigments and the complex proanthocyanidins (also known as condensed tannins). The metabolic fate of leucocyanidin is a key determinant of a plant's chemical profile, influencing everything from flower and fruit coloration to defense against herbivores and pathogens. For researchers in plant biology, natural product chemistry, and drug development, a thorough understanding of the leucocyanidin biosynthesis pathway is paramount for harnessing the vast potential of these bioactive molecules. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its enzymatic control, genetic regulation, and the experimental methodologies employed in its study.

The Core Biosynthesis Pathway

The formation of leucocyanidin is an integral part of the broader flavonoid pathway, which originates from the general phenylpropanoid pathway. Phenylalanine is the initial precursor, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This molecule then enters the flavonoid pathway, leading to the production of dihydroflavonols, the immediate precursors to leucoanthocyanidins.

The central steps in the formation and conversion of leucocyanidin are as follows:

  • Dihydroflavonol 4-Reductase (DFR): This NADPH-dependent enzyme catalyzes the stereospecific reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). Specifically, dihydroquercetin is reduced to produce (+)-leucocyanidin.[1][2] This is a pivotal step that channels intermediates into the downstream pathways for anthocyanin and proanthocyanidin synthesis.[3]

  • Leucoanthocyanidin Dioxygenase (LDOX) / Anthocyanidin Synthase (ANS): LDOX, also known as ANS, is a 2-oxoglutarate-dependent dioxygenase that oxidizes leucoanthocyanidins to produce colored anthocyanidins.[1][4] (+)-Leucocyanidin is converted to cyanidin by this enzyme.[4] This reaction represents a significant branch point, as the resulting anthocyanidins can be further modified to form stable anthocyanin pigments.[3]

  • Leucoanthocyanidin Reductase (LAR): This enzyme provides a direct route from (+)-leucocyanidin to the synthesis of a specific flavan-3-ol monomer, (+)-catechin.[4][5] This NADPH-dependent reduction is a key commitment step towards the biosynthesis of proanthocyanidins, as (+)-catechin serves as a building block for these polymers.[4][6]

  • Anthocyanidin Reductase (ANR): While not directly utilizing leucocyanidin as a substrate, ANR plays a crucial role in the production of another essential proanthocyanidin building block. Following the conversion of leucocyanidin to cyanidin by LDOX/ANS, ANR catalyzes the reduction of cyanidin to (-)-epicatechin, a 2,3-cis-flavan-3-ol.[5][7]

The interplay between LDOX/ANS, LAR, and ANR activities dictates the metabolic flux from leucocyanidin towards either anthocyanin or proanthocyanidin accumulation.

Leucocyanidin_Biosynthesis Dihydroquercetin Dihydroquercetin Leucocyanidin (+)-Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin LDOX/ANS Catechin (+)-Catechin (Proanthocyanidin precursor) Leucocyanidin->Catechin LAR Epicatechin (-)-Epicatechin (Proanthocyanidin precursor) Cyanidin->Epicatechin ANR Anthocyanins Anthocyanins Cyanidin->Anthocyanins Glycosylation etc.

Core Leucocyanidin Biosynthesis Pathway

Quantitative Data

The following table summarizes available quantitative data for key enzymes involved in the leucocyanidin biosynthesis pathway. This information is crucial for metabolic modeling and engineering efforts.

EnzymeSubstrateProductPlant SpeciesKm (µM)Vmax (units)Optimal pHReference
Dihydroflavonol 4-Reductase (DFR)Dihydroquercetin(+)-LeucocyanidinVitis vinifera--~7.0[4]
Leucoanthocyanidin Dioxygenase (LDOX/ANS)(+)-LeucocyanidinCyanidinVitis vinifera--~7.5[4]
Leucoanthocyanidin Reductase (LAR)(+)-Leucocyanidin(+)-CatechinVitis vinifera251.2 pkat/mg7.0[7]
Anthocyanidin Reductase (ANR)Cyanidin(-)-EpicatechinVitis vinifera5.810.3 pkat/mg7.0[7]

Note: Quantitative data for enzyme kinetics can vary significantly depending on the specific isoform, assay conditions, and plant species. The values presented here are indicative and should be referenced from the primary literature for specific applications.

Genetic Regulation of the Pathway

The biosynthesis of leucocyanidin and its derivatives is tightly regulated at the transcriptional level. A complex network of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, controls the expression of the structural genes encoding the biosynthetic enzymes.[8][9]

In grapevine (Vitis vinifera), the R2R3-MYB transcription factor VvMYBPA1 has been identified as a key regulator of proanthocyanidin synthesis.[4] VvMYBPA1 activates the promoters of both VvLAR and VvANR, thereby directing the metabolic flux from leucocyanidin towards the production of proanthocyanidin monomers.[4] The expression of these regulatory genes is in turn influenced by developmental cues and environmental stimuli, allowing the plant to modulate the production of these compounds in response to changing conditions.

Leucocyanidin_Regulation cluster_signals Developmental & Environmental Signals cluster_tfs Transcription Factors cluster_genes Structural Genes Signals e.g., Light, Hormones MYB MYB Signals->MYB bHLH bHLH Signals->bHLH MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex DFR DFR MBW_Complex->DFR activation LDOX LDOX/ANS MBW_Complex->LDOX activation LAR LAR MBW_Complex->LAR activation ANR ANR MBW_Complex->ANR activation

Regulatory Network of Leucocyanidin Biosynthesis

Experimental Protocols

A variety of experimental techniques are employed to study the leucocyanidin biosynthesis pathway. Below are detailed methodologies for key experiments.

Enzyme Assays

1. Leucoanthocyanidin Reductase (LAR) Enzyme Assay

  • Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.

  • Methodology:

    • Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.

    • Reaction Mixture: A typical assay is performed in a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).[7]

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.[7]

    • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of catechin formed.[7]

2. Anthocyanidin Reductase (ANR) Enzyme Assay

  • Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.

  • Methodology:

    • Substrate Preparation: Cyanidin chloride is used as the substrate.

    • Reaction Mixture: A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 6.0), 1 mM NADPH, 0.1 mM cyanidin, and a specified amount of purified recombinant ANR protein (e.g., 1 mg).[7]

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

    • Enzyme Activity Determination: ANR activity can be determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. Alternatively, the formation of epicatechin can be quantified by HPLC.[7]

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC) for Flavan-3-ol Analysis

  • Objective: To separate and quantify the products of LAR and ANR enzymatic reactions, namely (+)-catechin and (-)-epicatechin.

  • Methodology:

    • Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm) is used.[7]

    • Mobile Phase: A gradient of two solvents is typically employed. For example, solvent A: 0.4% phosphoric acid in water, and solvent B: methanol.[7]

    • Detection: Detection is commonly performed using a UV detector at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) can be coupled to the HPLC system.[7]

    • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards of (+)-catechin and (-)-epicatechin.[7]

2. Quantitative Analysis of Total Flavan-3-ols using DMACA Reagent

  • Objective: To quantify the total flavan-3-ol content in a sample.

  • Methodology:

    • Reagent Preparation: A solution of p-dimethylaminocinnamaldehyde (DMACA) is prepared in an acidified alcohol solution (e.g., methanol or ethanol).[7]

    • Sample Preparation: The sample containing flavan-3-ols is extracted with a suitable solvent (e.g., methanol).[7]

    • Reaction: The sample extract is mixed with the DMACA reagent. This reaction is specific for flavan-3-ols and produces a blue-colored adduct.[7]

    • Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance, typically around 640 nm.[7]

    • Quantification: The total flavan-3-ol content is determined by comparing the absorbance to a standard curve prepared using a known concentration of a flavan-3-ol standard, such as (+)-catechin.[7]

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, fruits) Extraction Extraction of Metabolites/Proteins Plant_Material->Extraction Enzyme_Assay Enzyme Assay (LAR/ANR) Extraction->Enzyme_Assay HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Direct analysis of metabolites Enzyme_Assay->HPLC_Analysis Analysis of reaction products Quantification Quantification HPLC_Analysis->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

The Biological Activity of Leucocyanidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a variety of plant species.[1][2] As a member of the leucoanthocyanidin class of flavonoids, it is a subject of growing interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known biological activities of Leucocyanidin, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways to support further research and drug development. While direct experimental data for Leucocyanidin is emerging, this guide also incorporates data from structurally related flavonoids to provide a comparative context.

Antioxidant and Antimutagenic Activity

Leucocyanidins, particularly those extracted from grape seeds, have demonstrated significant antioxidant and antimutagenic properties.[1][3] The antioxidant capacity of flavonoids like Leucocyanidin is largely attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[4][5] Quantum chemistry studies suggest that Leucocyanidin is highly reactive in electrophilic reactions, a key characteristic of its antioxidant potential.[4]

Quantitative Data:

Direct and comprehensive quantitative data on the antioxidant activity of purified Leucocyanidin is limited in publicly available literature. However, studies on procyanidolic oligomers (leucocyanidins) from grape seeds have shown significant effects on drug-metabolizing enzymes in rats.

Table 1: Effect of Leucocyanidins (LCs) from Grape Seeds on Rat Liver Enzyme Activities [1]

EnzymeDosage (mg/kg/day, p.o. for 7 days)Outcome
NADPH-cytochrome P450 reductase25, 50, and 100Markedly decreased activity
P4501A125, 50, and 100Markedly decreased activity
P4501A225, 50, and 100Markedly decreased activity
P4503A425, 50, and 100Markedly decreased activity
Glutathione S-transferase25, 50, and 100Significantly increased activity
Phenolsulfotransferase25, 50, and 100Significantly increased activity
Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (Leucocyanidin) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [4]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•⁺ solution.

  • Incubation: Incubate at room temperature for a specified time.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-diabetic Activity

A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, has shown significant antidiabetic properties in animal models.[1]

Quantitative Data:

Table 2: Antidiabetic Effects of a Leucocyanidin Derivative in Rats [1]

CompoundDose (mg/kg)Animal ModelKey Findings
Leucocyanidin derivative250Normal and alloxan-induced diabetic ratsSignificant decrease in blood sugar; significant increase in serum insulin in diabetic rats.
Leucocyanidin derivative100Alloxan-induced diabetic rats (1-month treatment)Significant decrease in blood and urine sugar, certain serum and tissue lipid components, and liver glucose-6-phosphatase activity. Significant increase in body weight and tissue hexokinase and HMG-CoA reductase activities.
Experimental Protocol:

Alloxan-Induced Diabetic Rat Model: [1]

  • Animal Model: Use adult male albino rats of a specific strain (e.g., Wistar).

  • Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in sterile normal saline.

  • Confirmation of Diabetes: After a set period (e.g., 72 hours), measure fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dl) are considered diabetic.

  • Treatment: Administer the test compound (Leucocyanidin derivative) orally at the specified doses for the duration of the study.

  • Monitoring: Monitor blood glucose levels, body weight, and other relevant biochemical parameters at regular intervals.

Signaling Pathway:

While the direct signaling pathway for Leucocyanidin's antidiabetic activity is not fully elucidated, related anthocyanins are known to improve glucose uptake by activating the PI3K/Akt signaling pathway.[1]

Leucocyanidin Leucocyanidin (Proposed) IRS IRS Activation Leucocyanidin->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Proposed PI3K/Akt signaling pathway for antidiabetic action.

Anti-ulcerogenic and Gastroprotective Effects

Leucocyanidin has been identified as an active anti-ulcerogenic compound, notably found in unripe plantain bananas.[6][7] It is suggested to protect the gastric mucosa by increasing mucus production and potentially reducing acidity.[7]

Quantitative Data:

A study demonstrated that Leucocyanidin at a dose of 5 mg/day provided significant protection against aspirin-induced gastric erosions in rats.[6]

Experimental Protocol:

Aspirin-Induced Gastric Erosion Model in Rats: [6]

  • Animal Model: Use male Wistar rats (average weight 250 g).

  • Treatment: Administer Leucocyanidin (e.g., 5 mg/day) orally for a specified period.

  • Induction of Ulcers: Induce gastric erosions by oral administration of a high dose of aspirin.

  • Assessment: After a set time, euthanize the animals and examine the stomachs for the presence and severity of erosions. The ulcer index can be calculated based on the number and size of lesions.

Potential Anticancer and Anti-inflammatory Activities

While direct studies on the anticancer and anti-inflammatory effects of Leucocyanidin are limited, the broader class of flavonoids, including anthocyanins derived from Leucocyanidin, exhibit these properties.[8][9][10] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and MAPK pathways.[9][10]

Signaling Pathways:

The following diagrams illustrate potential signaling pathways that Leucocyanidin may modulate, based on the known activities of related flavonoids.

cluster_0 Pro-inflammatory Stimulus Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK Leucocyanidin Leucocyanidin (Proposed) Leucocyanidin->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammation

Proposed inhibition of the NF-κB inflammatory pathway.

cluster_1 Cellular Stress / Mitogens Stress e.g., UV, Cytokines MAPKKK MAPKKK Activation (e.g., MEKK, ASK1) Stress->MAPKKK Leucocyanidin Leucocyanidin (Proposed) Leucocyanidin->MAPKKK Modulation MAPKK MAPKK Phosphorylation (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 GeneExpression Gene Expression (Inflammation, Proliferation) AP1->GeneExpression

Proposed modulation of the MAPK signaling pathway.

Role in Proanthocyanidin Biosynthesis

Leucocyanidin is a central precursor in the biosynthesis of proanthocyanidins.[2] It can be converted into two key flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, through the action of two distinct enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS)/Anthocyanidin Reductase (ANR), respectively.[2]

Quantitative Data:

Table 3: Specific Activity of Leucoanthocyanidin Reductase (LAR) [2]

Enzyme SourceSubstrateSpecific Activity (µmol min⁻¹ mg⁻¹ protein)
Desmodium uncinatum3,4-cis-leucocyanidin~10
Experimental Protocol:

Leucoanthocyanidin Reductase (LAR) Enzyme Assay: [2]

  • Substrate Preparation: Use 3,4-cis-leucocyanidin as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), NADPH, 3,4-cis-leucocyanidin, and purified recombinant LAR protein.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction, for example, by adding ethyl acetate.

  • Product Analysis: Extract the reaction products and quantify the amount of (+)-catechin formed using High-Performance Liquid Chromatography (HPLC).

Biosynthesis Pathway:

Dihydroquercetin Dihydroquercetin Leucocyanidin (+)-Leucocyanidin Dihydroquercetin->Leucocyanidin DFR LAR LAR (Leucoanthocyanidin Reductase) Leucocyanidin->LAR ANS ANS (Anthocyanidin Synthase) Leucocyanidin->ANS Catechin (+)-Catechin LAR->Catechin Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Cyanidin Cyanidin ANS->Cyanidin ANR ANR (Anthocyanidin Reductase) Cyanidin->ANR Epicatechin (-)-Epicatechin ANR->Epicatechin Epicatechin->Proanthocyanidins

Proanthocyanidin biosynthesis pathway from Leucocyanidin.

Antiviral Activity

Leucocyanidin, along with other flavonoids, has been reported to exhibit activity against several types of viruses, including Herpes Simplex Virus (HSV), respiratory syncytial virus, poliovirus, and Sindbis virus.[11] The proposed mechanisms of antiviral action include the inhibition of viral polymerase and binding to viral nucleic acids or capsid proteins.[11]

Leucocyanidin is a promising natural compound with a range of biological activities, including antioxidant, antidiabetic, and anti-ulcerogenic effects. Its role as a key precursor in the biosynthesis of proanthocyanidins is well-established. While direct quantitative data and mechanistic studies on Leucocyanidin itself are still expanding, research on closely related flavonoids provides a strong rationale for its therapeutic potential. Further investigation is warranted to fully elucidate its mechanisms of action and to establish its efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the multifaceted biological activities of Leucocyanidin.

References

The Core Mechanism of Action of Leucocianidol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocianidol, a flavan-3,4-diol, is a pivotal intermediate in the flavonoid biosynthetic pathway in plants. While direct comprehensive studies on the mechanism of action of this compound are limited, its biological significance is primarily understood through its role as a precursor to proanthocyanidins and anthocyanins, which possess well-documented antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound and the subsequent mechanisms of action of its key derivatives. It details the core signaling pathways modulated by these compounds, presents available quantitative data, and offers detailed experimental protocols for the investigation of these mechanisms.

Introduction

This compound is a colorless leucoanthocyanidin that occupies a critical branch point in the flavonoid biosynthetic pathway.[1] It serves as the common precursor for the synthesis of both (+)-catechin and cyanidin, which are the fundamental building blocks of proanthocyanidins (condensed tannins) and anthocyanins, respectively.[1] These downstream products are renowned for their significant health-promoting effects, including antioxidant, anti-inflammatory, cardioprotective, and potential chemopreventive activities.[1][2] Understanding the enzymatic fate of this compound and the molecular mechanisms of its derivatives is paramount for harnessing their therapeutic potential. This guide synthesizes the current knowledge on the biochemical pathways originating from this compound and the cellular signaling cascades modulated by its metabolites.

The Central Role of this compound in Flavonoid Biosynthesis

This compound is synthesized from dihydroquercetin through the action of the enzyme Dihydroflavonol 4-Reductase (DFR).[3] Once formed, this compound is at a metabolic crossroads, directed down one of two major pathways by competing enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX).[1]

  • Pathway to (+)-Catechin via Leucoanthocyanidin Reductase (LAR): The enzyme LAR directly reduces (+)-Leucocianidol to the 2,3-trans-flavan-3-ol, (+)-catechin, in an NADPH-dependent reaction.[1][4] (+)-Catechin serves as a monomer for the biosynthesis of proanthocyanidins.[5]

  • Pathway to Cyanidin and (-)-Epicatechin via Anthocyanidin Synthase (ANS): The enzyme ANS, a 2-oxoglutarate-dependent dioxygenase, oxidizes (+)-Leucocianidol to the colored anthocyanidin, cyanidin.[1][6] Subsequently, cyanidin can be reduced by Anthocyanidin Reductase (ANR) to the 2,3-cis-flavan-3-ol, (-)-epicatechin, another building block for proanthocyanidins.[1]

This compound Biosynthetic Pathway Dihydroquercetin Dihydroquercetin This compound (+)-Leucocianidol Dihydroquercetin->this compound DFR Catechin (+)-Catechin This compound->Catechin LAR (NADPH) Cyanidin Cyanidin This compound->Cyanidin ANS (LDOX) Proanthocyanidins Proanthocyanidins Catechin->Proanthocyanidins Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR (NADPH) Epicatechin->Proanthocyanidins

Figure 1: Central role of this compound in the biosynthesis of proanthocyanidins.

Mechanism of Action of this compound Derivatives

The primary mechanisms of action attributed to this compound are inferred from the activities of its downstream products, proanthocyanidins and anthocyanins like cyanidin. These molecules exert their effects mainly through potent antioxidant and anti-inflammatory actions.

Antioxidant Activity

This compound and its derivatives function as powerful antioxidants by scavenging free radicals and chelating metal ions, thereby reducing cellular oxidative stress.[7] This protective mechanism is crucial in mitigating damage to cellular macromolecules such as DNA, proteins, and lipids.[7] Theoretical studies using quantum chemistry have shown that this compound is highly reactive in electrophilic reactions, which is a key aspect of its antioxidant potential.[5][8] Proanthocyanidins, derived from this compound, are effective in augmenting cellular antioxidant capacity by directly scavenging reactive oxygen species (ROS) and modulating signaling pathways associated with stress responses.[9]

Anti-Inflammatory Activity: Modulation of Cellular Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The derivatives of this compound, particularly cyanidin and its glycosides, have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10]

The NF-κB signaling pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[3] Cyanidin-3-O-glucoside (C3G), a derivative of a downstream product of this compound, has been shown to suppress the activation of the NF-κB pathway by blocking the phosphorylation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit.[10] Procyanidins also inhibit NF-κB activation by preventing the increase in cellular oxidants that can trigger this pathway.[12]

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Leucocianidol_Metabolites This compound Metabolites (Proanthocyanidins, Cyanidin) Leucocianidol_Metabolites->IKK inhibit DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 2: Inhibition of the NF-κB signaling pathway by this compound metabolites.

The MAPK signaling pathways, including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[13] Overactivation of these pathways is associated with inflammatory diseases. C3G has been demonstrated to significantly suppress the lipopolysaccharide (LPS)-induced phosphorylation of ERK, p38, and JNK in lung tissue.[10] This inhibition of MAPK signaling contributes to the anti-inflammatory and anti-oxidative effects of this compound's derivatives.[10]

MAPK Signaling Pathway Modulation cluster_extracellular Extracellular cluster_cellular Cellular Cascade cluster_response Cellular Response Stress/Cytokines Stress / Inflammatory Stimuli Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Leucocianidol_Metabolites This compound Metabolites (Proanthocyanidins, Cyanidin) Leucocianidol_Metabolites->MAPK inhibit phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Enzyme Characterization Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme_Purification Purify Recombinant Enzyme (LAR/ANS) Reaction_Setup Set up Reaction Mixture Enzyme_Purification->Reaction_Setup Substrate_Prep Prepare Substrate (this compound) Substrate_Prep->Reaction_Setup Cofactor_Prep Prepare Cofactors (NADPH, 2-OG, etc.) Cofactor_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Extraction Extract Product Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify Product (vs. Standard Curve) HPLC->Quantification

References

The Anti-inflammatory Potential of Leucocyanidin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocyanidin, a flavan-3,4-diol, is a member of the proanthocyanidin class of flavonoids found in numerous plants, including grapes, cherries, and plantain bananas.[1][2] Emerging evidence suggests that leucocyanidins and their related proanthocyanidins possess significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anti-inflammatory effects of leucocyanidin, with a focus on its mechanisms of action, supported by quantitative data from studies on related proanthocyanidins. Detailed experimental protocols for key in vivo and in vitro assays are provided, alongside visualizations of implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[3][4] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, highlighting the need for safer and more targeted therapeutic strategies.

Leucocyanidin, as a precursor in the biosynthesis of proanthocyanidins, shares their characteristic antioxidant and anti-inflammatory properties.[5][6] These effects are attributed to their ability to modulate key inflammatory pathways, including the arachidonic acid cascade and the NF-κB signaling pathway. This document synthesizes the available scientific literature to provide a detailed technical resource on the anti-inflammatory effects of leucocyanidin and related compounds.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of leucocyanidin and its related proanthocyanidins is multi-faceted, targeting several key enzymatic and signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Cascade

The arachidonic acid cascade is a primary pathway in the generation of pro-inflammatory mediators, namely prostaglandins and leukotrienes.[7] Leucocyanidin and related flavonoids have been shown to inhibit key enzymes in this pathway: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[8][9][10][11]

  • Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and vasodilation associated with inflammation.[9][11]

  • Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes, particularly 5-LOX, leads to a decrease in the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[8]

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 & COX-2 Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX PLA2 Phospholipase A2 Leucocyanidin_PLA2 Leucocyanidin (Proanthocyanidins) Leucocyanidin_PLA2->PLA2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Inflammation_COX Inflammation (Pain, Fever, Vasodilation) Prostaglandins->Inflammation_COX Leucocyanidin_COX Leucocyanidin (Proanthocyanidins) Leucocyanidin_COX->COX Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes Inflammation_LOX Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation_LOX Leucocyanidin_LOX Leucocyanidin (Proanthocyanidins) Leucocyanidin_LOX->LOX

Caption: Inhibition of the Arachidonic Acid Cascade by Leucocyanidin/Proanthocyanidins.
Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] Proanthocyanidins, such as those derived from grape seeds, have been shown to inhibit the activation of NF-κB.[13][14] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, proanthocyanidins prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Complex NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Transcription Leucocyanidin Leucocyanidin (Proanthocyanidins) Leucocyanidin->IKK Inhibition

Caption: Modulation of the NF-κB Signaling Pathway by Leucocyanidin/Proanthocyanidins.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for leucocyanidin is limited, studies on related proanthocyanidins and anthocyanidins provide valuable insights into its potential efficacy.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by Related Flavonoids
Compound ClassEnzymeIC50 (µM)Source
Anthocyanins (Delphinidin-3-O-glucoside)Soybean Lipoxygenase-10.43[8]
Anthocyanins (Delphinidin-3-O-galactoside)Soybean Lipoxygenase-10.49[8]
Anthocyanins (Delphinidin-3-O-glucoside)Human 5-Lipoxygenase2.15[8]
Anthocyanins (Delphinidin-3-O-galactoside)Human 5-Lipoxygenase6.9[8]
Anthocyanins (from Raspberries)Cyclooxygenase-I45% inhibition at 125 µg/mL[11]
Anthocyanins (from Sweet Cherries)Cyclooxygenase-II47% inhibition at 125 µg/mL[11]
Table 2: In Vivo Anti-inflammatory Effects of Proanthocyanidins and Related Compounds
ModelCompound/ExtractDoseEffectSource
Carrageenan-induced Paw Edema (Mice)Anthocyanin-enriched fraction (Mulberry)4 mg/100 gSignificant suppression of edema[15]
Carrageenan-induced Paw Edema (Mice)Cyanidin-3-glucoside4 mg/100 gSignificant suppression of edema[15]
Adjuvant-induced Arthritis (Rats)CyanidinHigh and low dosagesSignificant reduction in paw swelling[16]
Adjuvant-induced Arthritis (Rats)CyanidinHigh and low dosagesDecreased PGE2 levels in paw tissues[16]
Adjuvant-induced Arthritis (Rats)CyanidinHigh and low dosagesDecreased serum TNF-α levels[16]

Detailed Experimental Protocols

The following protocols describe standard methods used to evaluate the anti-inflammatory effects of compounds like leucocyanidin.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.[17][18][19][20]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (Leucocyanidin) or vehicle is administered orally or intraperitoneally.

    • After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

In Vivo Model: Adjuvant-Induced Arthritis

This model is used to study chronic inflammation, mimicking aspects of rheumatoid arthritis.[21]

  • Animals: Male Lewis or Sprague-Dawley rats.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the footpad of the right hind paw.

    • The test compound (Leucocyanidin) or vehicle is administered daily, starting from the day of adjuvant injection or after the onset of clinical signs.

    • Paw volume and arthritic scores are monitored regularly for a period of several weeks.

    • At the end of the study, animals are euthanized, and paws can be collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, PGE2).[16]

  • Data Analysis: The severity of arthritis is assessed by measuring paw volume changes and using a visual scoring system for inflammation in the non-injected paws.

In Vitro Assay: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

These enzymatic assays determine the direct inhibitory effect of a compound on these key inflammatory enzymes.

  • Enzyme Source: Purified COX-1 and COX-2 enzymes (ovine or human recombinant) and 5-LOX (from human neutrophils or soybean).

  • Procedure (General):

    • The enzyme is pre-incubated with the test compound (Leucocyanidin) at various concentrations.

    • The substrate (arachidonic acid) is added to initiate the reaction.

    • The formation of the product (e.g., PGE2 for COX, or LTB4 for 5-LOX) is measured using methods such as ELISA, radioimmunoassay, or LC-MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[8][11]

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis Carrageenan Carrageenan-Induced Paw Edema Edema_Analysis Paw Volume Measurement (% Inhibition) Carrageenan->Edema_Analysis Adjuvant Adjuvant-Induced Arthritis Arthritis_Analysis Arthritic Score & Paw Volume Adjuvant->Arthritis_Analysis Enzyme_Assays Enzyme Inhibition Assays (COX, LOX) IC50_Analysis IC50 Determination Enzyme_Assays->IC50_Analysis Cell_Based_Assays Cell-Based Assays (NF-κB activation) Gene_Expression Gene/Protein Expression (e.g., Western Blot, PCR) Cell_Based_Assays->Gene_Expression Leucocyanidin Leucocyanidin Leucocyanidin->Carrageenan Leucocyanidin->Adjuvant Leucocyanidin->Enzyme_Assays Leucocyanidin->Cell_Based_Assays

Caption: General Experimental Workflow for Evaluating Anti-inflammatory Effects.

Conclusion and Future Directions

Leucocyanidin, as a member of the proanthocyanidin family, demonstrates significant potential as an anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of key inflammatory pathways such as the arachidonic acid cascade and NF-κB signaling, makes it an attractive candidate for further investigation. While direct quantitative data on leucocyanidin is still emerging, the substantial body of evidence for related proanthocyanidins and anthocyanidins strongly supports its therapeutic potential.

Future research should focus on isolating and characterizing the specific anti-inflammatory effects of pure leucocyanidin in various in vitro and in vivo models. Determining its precise IC50 values for key inflammatory enzymes and elucidating its detailed interactions with signaling pathways will be crucial for its development as a therapeutic agent. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of leucocyanidin-rich extracts or purified compounds in human inflammatory conditions. The development of optimized delivery systems to enhance its bioavailability will also be a critical step in translating its promising preclinical profile into clinical applications.

References

The Pivotal Role of Leucocyanidin as a Procyanidin Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of polyphenolic compounds also known as condensed tannins, are lauded for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1] A comprehensive understanding of their biosynthesis is crucial for harnessing their full therapeutic potential. This technical guide provides an in-depth exploration of the biosynthesis of procyanidins, with a central focus on the critical intermediate, leucocyanidin. This document details the enzymatic conversion of leucocyanidin, the key enzymes involved, their kinetic properties, and the experimental methodologies used to elucidate this vital biosynthetic pathway.

Introduction: The Central Role of Leucocyanidin in the Flavonoid Pathway

Leucocyanidin, a flavan-3,4-diol, occupies a crucial branch point in the flavonoid biosynthetic pathway.[1][2] It serves as a common precursor for the synthesis of both anthocyanins, responsible for plant pigmentation, and procyanidins, which are polymers of flavan-3-ol units.[1] The metabolic fate of leucocyanidin is determined by the action of two key competing enzymes: anthocyanidin synthase (ANS) and leucoanthocyanidin reductase (LAR).[1]

Chemical Properties of Leucocyanidin:

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₇[2][3]
Molecular Weight306.27 g/mol [2][3]
IUPAC Name2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol[2][3]
CAS Number480-17-1[4]

Enzymatic Conversion of Leucocyanidin: The Gateways to Procyanidin Synthesis

The biosynthesis of the monomeric units of procyanidins from leucocyanidin is primarily governed by two distinct enzymatic pathways, leading to the formation of the two principal flavan-3-ol stereoisomers: (+)-catechin and (-)-epicatechin.[1]

Leucoanthocyanidin Reductase (LAR): The Pathway to (+)-Catechin

Leucoanthocyanidin reductase (LAR) directly converts leucocyanidin into the 2,3-trans-flavan-3-ol, (+)-catechin.[1][5] This reaction is a critical step in the formation of proanthocyanidins in many plant species. The enzyme utilizes NADPH as a cofactor for the reduction reaction.[1]

Anthocyanidin Reductase (ANR): The Pathway to (-)-Epicatechin

The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, follows a two-step process from leucocyanidin.[1] First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to the colored anthocyanidin, cyanidin.[1] Subsequently, anthocyanidin reductase (ANR) reduces cyanidin to (-)-epicatechin in an NADPH-dependent manner.[1] These two pathways, initiated from the common precursor leucocyanidin, provide the essential building blocks—(+)-catechin and (-)-epicatechin—which serve as both starter and extension units for the polymerization of procyanidins.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for the key enzymes involved in the conversion of leucocyanidin in procyanidin synthesis.

EnzymeSubstrateProductSpecific ActivityOrganismReference
Leucoanthocyanidin Reductase (LAR)3,4-cis-leucocyanidin(+)-Catechin~10 µmol min⁻¹ mg⁻¹ proteinDesmodium uncinatum[6][7]
Anthocyanidin Reductase (ANR)Cyanidin(-)-EpicatechinNot specifiedVitis vinifera[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of procyanidin synthesis from leucocyanidin.

Expression and Purification of Recombinant LAR and ANR Enzymes

Objective: To produce active LAR and ANR enzymes for in vitro assays.

Methodology:

  • Gene Cloning: The coding sequences of LAR and ANR genes are amplified from cDNA of the plant of interest (e.g., grapevine, cacao) and cloned into an expression vector, such as pET.[5][8]

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli strain BL21(DE3).[5][8]

  • Protein Induction: The bacterial culture is grown to an optimal density (OD₆₀₀ of ~0.6-0.8) and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or using a French press.

  • Protein Purification: The recombinant protein is purified from the crude cell lysate using affinity chromatography, typically with a Ni-NTA resin that binds to a polyhistidine tag engineered onto the protein. The purified protein is then dialyzed and stored for subsequent assays.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.[1]

Methodology:

  • Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.[6]

  • Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 µg).[1]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).[5]

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.

  • Product Analysis: The product, (+)-catechin, is extracted and analyzed by High-Performance Liquid Chromatography (HPLC).[5]

Anthocyanidin Reductase (ANR) Enzyme Assay

Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.[1]

Methodology:

  • Substrate Preparation: Cyanidin chloride is used as the substrate.

  • Reaction Mixture: The assay mixture contains buffer (e.g., phosphate buffer, pH 7.0), NADPH, and purified ANR enzyme.

  • Incubation: The reaction is incubated at the optimal temperature for the specific ANR enzyme (e.g., 30°C or 45°C) for a set time (e.g., 20 minutes).[1]

  • Enzyme Activity Determination: ANR activity can be determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. Alternatively, the formation of epicatechin can be quantified by HPLC.[1]

High-Performance Liquid Chromatography (HPLC) Analysis of Flavan-3-ols

Objective: To separate and quantify the products of LAR and ANR enzyme assays.[1]

Methodology:

  • Chromatographic System: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, solvent A: 0.4% phosphoric acid in water, and solvent B: methanol.[1] The gradient is programmed to achieve optimal separation of catechins, epicatechins, and procyanidin oligomers.[1]

  • Detection: Detection is commonly performed using a UV detector at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) can be coupled to the HPLC system.[1]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards of (+)-catechin and (-)-epicatechin.[1]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the procyanidin biosynthesis pathway and a typical experimental workflow.

Procyanidin_Biosynthesis cluster_flavonoid_pathway Flavonoid Pathway cluster_procyanidin_synthesis Procyanidin Synthesis Dihydroquercetin Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Catechin (+)-Catechin Leucocyanidin->Catechin LAR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Procyanidins Procyanidins Catechin->Procyanidins Polymerization Epicatechin (-)-Epicatechin Epicatechin->Procyanidins Polymerization Cyanidin->Epicatechin ANR

Caption: Biosynthetic pathway of procyanidins from dihydroquercetin.

Experimental_Workflow cluster_protein_production Recombinant Protein Production cluster_enzyme_assay Enzyme Assay cluster_analysis Product Analysis Gene_Cloning Gene Cloning (LAR/ANR) Expression Heterologous Expression (E. coli) Gene_Cloning->Expression Purification Affinity Chromatography Expression->Purification Assay_Setup Enzyme Assay Setup Purification->Assay_Setup Incubation Incubation Assay_Setup->Incubation Termination Reaction Termination Incubation->Termination HPLC_Analysis HPLC Analysis Termination->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: General experimental workflow for enzyme characterization.

Signaling Pathways Involving Procyanidins

Procyanidins have been shown to modulate various signaling pathways, contributing to their diverse biological activities. These include antioxidant, anti-inflammatory, and anticancer effects.[9][10]

Key signaling pathways influenced by procyanidins include:

  • NF-κB Signaling Pathway: Procyanidins can inhibit the activation of NF-κB, a key regulator of inflammation and immune responses.[9][10]

  • MAPK Signaling Pathway: Procyanidins can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[9]

  • PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and growth, can be influenced by procyanidins, contributing to their anticancer properties.[11]

  • Nrf2/ARE Signaling Pathway: Procyanidins can activate the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[12]

Procyanidin_Signaling cluster_pathways Modulated Signaling Pathways cluster_cellular_effects Cellular Effects Procyanidins Procyanidins NFkB NF-κB Pathway Procyanidins->NFkB Inhibition MAPK MAPK Pathway Procyanidins->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Procyanidins->PI3K_Akt Modulation Nrf2 Nrf2/ARE Pathway Procyanidins->Nrf2 Activation Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Anticancer Anticancer Effects MAPK->Anticancer PI3K_Akt->Anticancer Antioxidant Antioxidant Effects Nrf2->Antioxidant

Caption: Procyanidins modulate key cellular signaling pathways.

Conclusion

Leucocyanidin stands as a linchpin in the complex and highly regulated pathway of procyanidin biosynthesis. The enzymatic activities of LAR and ANR dictate the production of the fundamental flavan-3-ol units, thereby influencing the final structure and biological activity of the resulting procyanidin polymers.[1] A thorough understanding of these enzymatic steps, facilitated by the detailed experimental protocols provided, is essential for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development. Further research into the regulation of these pathways and the diverse biological functions of procyanidins holds significant promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocyanidin, a flavan-3,4-diol, is a pivotal yet transient intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide array of plant species. Its strategic position in the flavonoid pathway makes it a molecule of significant interest for researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources and occurrence of leucocyanidin, detailed experimental protocols for its extraction and analysis, and a summary of available quantitative data. Furthermore, this guide employs data visualization to illustrate the core biochemical pathways and experimental workflows relevant to leucocyanidin research.

Introduction

Leucocyanidins are colorless leucoanthocyanidins that serve as the immediate precursors to both the colored anthocyanin pigments and the polymeric proanthocyanidins.[1] Their inherent instability makes direct isolation and quantification challenging, yet understanding their distribution and metabolism is crucial for comprehending the biosynthesis of some of the most abundant and biologically active plant polyphenols. This guide aims to equip researchers with the necessary information to investigate leucocyanidin and its derivatives in various plant matrices.

Natural Sources and Occurrence

Leucocyanidin is widely distributed throughout the plant kingdom. Its presence has been identified in a diverse range of plant families and tissues, highlighting its fundamental role in flavonoid biosynthesis.

Table 1: Prominent Natural Sources of Leucocyanidin

Plant SpeciesCommon NamePlant Part(s)Reference(s)
Vitis viniferaGrapeSeeds, Skin[2][3][4]
Theobroma cacaoCocoaBeans[5][6]
Aesculus hippocastanumHorse ChestnutSeeds[7]
Pinus spp.PineBark[8][9]
Malus domesticaAppleFruit[10]
Pyrus communisPearFruit[10]
Hordeum vulgareBarleyGrains[11]
Humulus lupulusHopsBines[11]
Camellia sinensisTeaLeaves[12]
Arachis hypogaeaPeanutSeed[11]
Musa sapientumBananaUnripe Pulp[11]

While leucocyanidin is the direct precursor, quantitative data often reflects the concentration of its more stable derivatives, namely proanthocyanidins (condensed tannins) and flavan-3-ols like catechin and epicatechin.

Table 2: Quantitative Data of Leucocyanidin-Derived Compounds in Selected Plant Sources

Plant SourceCompound(s) QuantifiedConcentrationAnalytical MethodReference(s)
Theobroma cacao (Beans)Proanthocyanidins~10% of dry weightButanol-HCl assay[5][13]
Theobroma cacao (Beans)(-)-Epicatechin12.8 to 43.2 mg/gHPLC[5]
Theobroma cacao (Beans)(+)-Catechin20 to 30 times less than (-)-epicatechinHPLC[5]
Vitis vinifera (Red Grape Seed Extract)Total Phenols8.58 g/100 g DMGallic Acid Equivalent (GAE)[14]
Vitis vinifera (Red Grape Seed Extract)Total Flavonoids8.36 g/100 g DMCatechin Equivalent (CE)[14]
Vitis vinifera (Red Grape Seed Extract)Proanthocyanidins5.95 g/100 g DMCyanidin Equivalent (CyE)[14]
Aesculus hippocastanum (Seeds)Total Flavonoids0.88% of dry matterUPLC[15]
Salix spp. (Willow) BudsCatechinup to 7.26 mg/g DMLC-MS/MS[16]
Spanish Foodstuffs (Broad Bean)Total Flavanols184 mg/100 gHPLC-DMACA[17]

DM = Dry Matter

Biosynthesis and Signaling Pathways

Leucocyanidin is a central intermediate in the flavonoid biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by a series of enzymes.

Leucocyanidin Biosynthesis Pathway

The biosynthesis of leucocyanidin begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. The key step in leucocyanidin formation is the reduction of dihydroquercetin.

Leucocyanidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H, F3'H F3H, F3'H DFR DFR

Biosynthesis pathway leading to Leucocyanidin.
Metabolic Fate of Leucocyanidin

Leucocyanidin stands at a critical metabolic crossroads, where it can be channeled into two major pathways: the synthesis of anthocyanins or the production of flavan-3-ols (catechins and epicatechins), which are the building blocks of proanthocyanidins.

Leucocyanidin_Metabolism Leucocyanidin Leucocyanidin Cyanidin Cyanidin (Anthocyanidin) Leucocyanidin->Cyanidin ANS/LDOX Catechin (+)-Catechin Leucocyanidin->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Epicatechin->Proanthocyanidins ANS/LDOX ANS/LDOX LAR LAR ANR ANR

Metabolic pathways of Leucocyanidin.

Experimental Protocols

Accurate investigation of leucocyanidin and its derivatives necessitates robust and validated experimental protocols. This section outlines methodologies for extraction, quantification, and enzymatic assays.

General Extraction Protocol for Leucocyanidin and Related Proanthocyanidins

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. Dried material should be ground to a fine powder.

  • Extraction Solvent: A mixture of acetone and water (e.g., 70:30, v/v) is commonly used for the extraction of proanthocyanidins. The addition of ascorbic acid (e.g., 0.1%) can help prevent oxidation.

  • Extraction Procedure:

    • Macerate the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v).

    • Sonication or shaking at room temperature for 1-2 hours can enhance extraction efficiency.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. Repeat the extraction on the pellet 2-3 times to ensure complete extraction.

    • Pool the supernatants.

  • Solvent Removal: Remove the organic solvent (acetone) from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Purification (Optional): The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 or Sephadex LH-20 column to remove interfering substances.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most common technique for the separation and quantification of leucocyanidin derivatives.[18][19]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or fluorescence detector (FLD) is recommended. For structural elucidation, coupling with a mass spectrometer (MS) is ideal.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds. The specific gradient profile needs to be optimized for the sample matrix.

  • Detection:

    • PDA: Monitoring at 280 nm is suitable for most flavan-3-ols.

    • FLD: Excitation at ~230-280 nm and emission at ~310-360 nm provides higher sensitivity and selectivity for proanthocyanidins.

  • Quantification: Quantification is performed by constructing a calibration curve using external standards of known concentrations (e.g., (+)-catechin, (-)-epicatechin, procyanidin B1).

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This assay measures the activity of LAR, which converts leucocyanidin to (+)-catechin.

  • Enzyme Preparation: Recombinant LAR can be expressed in and purified from E. coli. Alternatively, a crude protein extract from the plant tissue of interest can be used.

  • Reaction Mixture (Typical):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NADPH

    • 0.1 mM 3,4-cis-leucocyanidin (substrate)

    • Purified LAR enzyme or crude protein extract

  • Assay Procedure:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction, for example, by adding an equal volume of ethyl acetate.

  • Product Analysis:

    • Extract the product ((+)-catechin) with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

    • Quantify the amount of (+)-catechin formed using a calibration curve.

Anthocyanidin Synthase (ANS) Enzyme Assay

This assay measures the activity of ANS (also known as leucoanthocyanidin dioxygenase, LDOX), which converts leucocyanidin to cyanidin.

  • Enzyme Preparation: Similar to the LAR assay, either recombinant ANS or a crude protein extract can be used.

  • Reaction Mixture (Typical):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2 mM 2-oxoglutarate

    • 5 mM Ascorbate

    • 50 µM Ferrous sulfate

    • 0.1 mM Leucocyanidin (substrate)

    • Purified ANS enzyme or crude protein extract

  • Assay Procedure:

    • Pre-incubate the reaction mixture without the substrate for a few minutes to allow for enzyme activation.

    • Initiate the reaction by adding the leucocyanidin.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of an appropriate solvent (e.g., acidified methanol).

  • Product Analysis:

    • Analyze the formation of cyanidin using HPLC with detection at ~520 nm.

    • Quantify the amount of cyanidin produced using a calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the investigation of leucocyanidin and its derivatives in a plant sample.

Experimental_Workflow Start Plant Material Collection (e.g., Grape Seeds) Extraction Extraction of Polyphenols Start->Extraction Purification Purification (Optional) (e.g., SPE) Extraction->Purification Quantification Quantification of Derivatives (HPLC-PDA/FLD/MS) Purification->Quantification Enzyme_Assay Enzymatic Assays (LAR, ANS) Purification->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis

A logical workflow for leucocyanidin research.

Conclusion

Leucocyanidin, despite its ephemeral nature, is a cornerstone of flavonoid biosynthesis. A thorough understanding of its natural sources, occurrence, and metabolism is essential for researchers aiming to modulate the production of anthocyanins and proanthocyanidins in plants, as well as for those exploring the pharmacological potential of these compounds. The methodologies and data presented in this technical guide provide a solid foundation for further research in this exciting and dynamic field. The continued development of advanced analytical techniques will undoubtedly shed more light on the intricate role of leucocyanidin in the plant kingdom and its potential applications in human health.

References

The Enigmatic Fate of Leucocyanidin: A Technical Guide to its Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucocyanidin, a colorless flavan-3-ol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants. Despite its central role in the formation of these widely studied bioactive compounds, direct research on the metabolism and bioavailability of leucocyanidin itself is notably scarce in publicly available scientific literature. Consequently, much of our understanding is extrapolated from studies on its parent class, proanthocyanidins, and its closely related colored counterpart, cyanidin.

This technical guide provides a comprehensive overview of the current understanding of leucocyanidin metabolism and bioavailability, drawing upon data from related compounds to build a predictive model of its fate in vivo. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, present available quantitative data in structured tables, detail relevant experimental methodologies, and visualize key pathways using the DOT language for Graphviz. This guide aims to be an essential resource for researchers and professionals working on the development of flavonoid-based therapeutics and nutraceuticals.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The oral bioavailability of proanthocyanidins, and by extension leucocyanidin, is generally low.[1][2] This is primarily attributed to their polymeric nature and susceptibility to degradation in the gastrointestinal tract.

  • Absorption: Leucocyanidin, as a monomeric flavan-3-ol, is likely to be more readily absorbed than its polymeric proanthocyanidin counterparts. However, like other flavonoids, its absorption is not straightforward. It is believed that minor amounts of monomers and dimers can be absorbed in the small intestine.[1] The majority of ingested proanthocyanidins, and likely leucocyanidin, pass to the colon.[1][3]

  • Distribution: Once absorbed, leucocyanidin and its metabolites are expected to be distributed throughout the body via systemic circulation. The glycosides of related flavonoids have shown enhanced stability and a prolonged presence in the bloodstream.[4]

  • Metabolism: The metabolism of leucocyanidin is a complex process involving both host enzymes and the gut microbiota.

    • Gastric and Intestinal Metabolism: In the stomach, the acidic environment can lead to the decomposition of proanthocyanidins.[1] In the small intestine, flavonoid glycosides are often deglycosylated before absorption.[5] Absorbed flavonoids are then transported to the liver, where they undergo extensive first-pass metabolism, including glucuronidation, sulfation, and methylation.[1][5]

    • Gut Microbiota Metabolism: The unabsorbed portion of leucocyanidin that reaches the colon is subject to extensive metabolism by the gut microbiota.[3][4] This microbial action breaks down the flavan-3-ol structure into smaller, more readily absorbable phenolic compounds, such as phenyl-γ-valerolactones and various phenolic acids (e.g., phenylacetic, phenylpropionic acids).[1][4] These microbial metabolites are considered to be major contributors to the biological activity of ingested proanthocyanidins.[4]

  • Excretion: The metabolites of leucocyanidin are primarily excreted in the urine and feces.[6]

Quantitative Data

Table 1: In Vivo Pharmacokinetic Parameters of Procyanidin B2 in Male Rats [6]

ParameterIntravenous (IV)Oral (10.5 mg/kg)Oral (21 mg/kg)
Cmax (Total ¹⁴C) N/A~6 h~6 h
Tmax (Total ¹⁴C) N/A~6 h~6 h
Terminal Half-life Similar to oralSimilar to IVSimilar to IV
Total Clearance N/A8-fold higher than IV8-fold higher than IV
Apparent Volume of Distribution N/A8-fold higher than IV8-fold higher than IV
Absolute Bioavailability (urinary ¹⁴C) N/A~82%~82%
Apparent Bioavailability (blood AUC) N/A8-11%8-11%

Table 2: In Vivo Pharmacokinetic Parameters of Cyanidin Glycosides in Rats [4]

CompoundDosage (oral)CmaxTmaxBioavailability
Cyanidin-3-O-glucoside 0.9 mmol/kgRapidly appeared in plasma--
Cyanidin-3-glucoside 300 mg/kgPeaked at 30 min30 min~0.5-1.5%
Cyanidin-3-rutinoside 800 µmol/kg850 ± 120 nmol/L0.5-2.0 h-

Table 3: Effect of Leucocyanidins on Hepatic Enzyme Activities in Rats [5]

EnzymeControlLeucocyanidins (25 mg/kg)Leucocyanidins (50 mg/kg)Leucocyanidins (100 mg/kg)
NADPH-cytochrome P450 reductase 100%Markedly decreasedMarkedly decreasedMarkedly decreased
P4501A1 100%Markedly decreasedMarkedly decreasedMarkedly decreased
P4501A2 100%Markedly decreasedMarkedly decreasedMarkedly decreased
P4503A4 100%Markedly decreasedMarkedly decreasedMarkedly decreased
Glutathione S-transferase 100%Significantly increasedSignificantly increasedSignificantly increased
Phenolsulfotransferase 100%Significantly increasedSignificantly increasedSignificantly increased

Experimental Protocols

In Vivo Pharmacokinetic Study of Flavonoids in Rats

This protocol is a generalized procedure adapted from studies on related flavonoids and serves as a template for investigating the pharmacokinetics of leucocyanidin.[4]

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of leucocyanidin following oral administration in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Leucocyanidin (high purity)

  • Vehicle for administration (e.g., water, saline with a small amount of DMSO or ethanol)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detector

  • Validated analytical method for leucocyanidin and its potential metabolites

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week in a controlled environment (12-hour light/dark cycle, standard chow, and water ad libitum). To avoid interference, a flavonoid-free diet should be provided for a period before the study.

  • Compound Administration: Administer a single oral dose of leucocyanidin via gavage. The dose will depend on the study's objectives.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of leucocyanidin and its metabolites in the plasma samples using a validated HPLC-UV or HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

In Vitro Gut Microbiota Metabolism Assay

Objective: To identify the metabolites of leucocyanidin produced by gut microbiota.

Materials:

  • Fresh fecal samples from healthy human donors or rodents

  • Anaerobic chamber or system

  • Basal nutrient medium for bacterial growth

  • Leucocyanidin

  • Incubator

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • HPLC-MS/MS system

Procedure:

  • Fecal Slurry Preparation: Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced basal nutrient medium inside an anaerobic chamber.

  • Incubation: Add leucocyanidin to the fecal slurry and incubate under anaerobic conditions at 37°C.

  • Sampling: Collect aliquots from the incubation mixture at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation: Centrifuge the aliquots to pellet the bacteria and solid debris. Extract the metabolites from the supernatant using SPE.

  • Metabolite Identification: Analyze the extracted samples by HPLC-MS/MS to identify and quantify the metabolites of leucocyanidin.

Signaling Pathways and Experimental Workflows

The biological effects of leucocyanidin are likely mediated by its metabolites and their interaction with various cellular signaling pathways. While specific pathways for leucocyanidin are not well-defined, based on the activities of proanthocyanidins and their metabolites, we can infer potential targets.

Leucocyanidin_Metabolism_and_Bioavailability Oral_Ingestion Oral Ingestion of Leucocyanidin Stomach Stomach (Acidic Degradation) Oral_Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Absorption_Monomers Absorption of Monomers/Dimers Small_Intestine->Absorption_Monomers Colon Colon Small_Intestine->Colon Unabsorbed Leucocyanidin Liver Liver (First-Pass Metabolism) Absorption_Monomers->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Conjugated Metabolites Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion Biological_Activity Biological Activity Systemic_Circulation->Biological_Activity Gut_Microbiota Gut Microbiota Metabolism Colon->Gut_Microbiota Phenolic_Metabolites Phenolic Metabolites (e.g., Valerolactones, Phenolic Acids) Gut_Microbiota->Phenolic_Metabolites Phenolic_Metabolites->Systemic_Circulation Absorption In_Vivo_Pharmacokinetic_Workflow Animal_Acclimatization Animal Acclimatization (Flavonoid-Free Diet) Oral_Administration Oral Administration (Leucocyanidin) Animal_Acclimatization->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (HPLC-MS/MS) Plasma_Separation->Sample_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->Pharmacokinetic_Analysis Leucocyanidin_Signaling_Pathway_Interaction Leucocyanidin_Metabolites Leucocyanidin Metabolites (Phenolic Acids, etc.) ROS Reactive Oxygen Species (ROS) Leucocyanidin_Metabolites->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Leucocyanidin_Metabolites->Nrf2_Keap1 Disrupts NFkB_Pathway NF-κB Signaling Pathway Leucocyanidin_Metabolites->NFkB_Pathway Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCL, etc.) ARE->Antioxidant_Enzymes Induces Transcription Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_Pathway->Inflammatory_Cytokines Induces

References

Leucocyanidin's Interaction with Cellular Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocyanidin, a colorless flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins in plants. As a member of the flavonoid family, it exhibits a range of biological activities that are of significant interest to the scientific and medical communities. This technical guide provides an in-depth exploration of the molecular interactions of leucocyanidin with critical cellular pathways. It details its antioxidant and anti-inflammatory mechanisms, its modulatory effects on key signaling cascades including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, and its influence on apoptosis and cell cycle regulation. This document synthesizes available quantitative data, outlines detailed experimental protocols for the study of these interactions, and provides visual representations of the implicated pathways and workflows to facilitate a deeper understanding of leucocyanidin's therapeutic potential.

Antioxidant Properties of Leucocyanidin

Leucocyanidin's chemical structure, rich in hydroxyl groups, endows it with potent antioxidant properties. These properties are primarily attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals, and its capacity to chelate metal ions involved in the generation of reactive oxygen species (ROS).

Mechanism of Action

The antioxidant mechanism of flavonoids like leucocyanidin involves several key actions:

  • Direct Radical Scavenging: Leucocyanidin can directly react with and neutralize various reactive oxygen species, including superoxide anions and hydroxyl radicals. This helps to mitigate oxidative stress and protect cellular components from damage.

  • Metal Ion Chelation: By chelating transition metal ions such as iron and copper, leucocyanidin can prevent their participation in Fenton and Haber-Weiss reactions, which are significant sources of ROS in biological systems.

  • Inhibition of Oxidative Enzymes: Leucocyanidin and related flavonoids have been shown to inhibit the activity of enzymes such as xanthine oxidase, which produces superoxide radicals.

Quantitative Data on Antioxidant Activity

While specific IC50 values for pure leucocyanidin in various antioxidant assays are not extensively documented in publicly available literature, data for structurally related and downstream compounds like cyanidin and proanthocyanidins provide valuable context for its potential efficacy. The antioxidant capacity of flavonoids is commonly assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound/Extract Assay IC50 Value Reference
Ethyl acetate soluble proanthocyanidinsDPPH11.02 ± 0.60 µg/mL[1]
Ethyl acetate soluble proanthocyanidinsSuperoxide radical scavenging26.11 ± 0.72 µg/mL[1]
Cyanidin-3-rutinosideDPPHNot specified, but active[2]
Rutin, KaempferolDPPHModerate activity[2]
(+)-Catechin hydrate, Caffeic acid, Eugenol, Gallic acid hydrate, Hyperoside, Quercetin, Vanillylacetone, L-(+)-Ascorbic acidDPPH & ABTSStrong activity[3]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general method for assessing the antioxidant activity of a compound like leucocyanidin using the DPPH assay.

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (Leucocyanidin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of test compound solutions: Prepare a series of dilutions of leucocyanidin in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Leucocyanidin add_sample Add 100 µL Leucocyanidin or Control prep_sample->add_sample add_dpph->add_sample incubate Incubate 30 min in dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Effects of Leucocyanidin

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including leucocyanidin, have demonstrated significant anti-inflammatory properties through their ability to modulate various inflammatory pathways.

Mechanism of Action

Leucocyanidin's anti-inflammatory effects are mediated through several mechanisms:

  • Inhibition of Inflammatory Enzymes: Leucocyanidin can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Cytokine Production: It can suppress the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Regulation of NF-κB Pathway: Leucocyanidin can inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Quantitative Data on Anti-inflammatory Activity
Compound/Extract Assay IC50 Value Reference
Ethyl acetate soluble proanthocyanidinsOxidative burst assay10.31 ± 1.11 µg/mL[1]
Ibuprofen (Reference)Oxidative burst assay11.20 ± 1.90 µg/mL[1]
Raspberry phenolic fractionCOX-2 InhibitionLower than crude extract[4]
Raspberry anthocyanin-rich fractionCOX-2 InhibitionLower than crude extract[4]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of leucocyanidin on COX and LOX enzymes.

Objective: To determine the IC50 value of leucocyanidin for the inhibition of COX-1, COX-2, and 5-LOX activity.

Materials:

  • COX-1, COX-2, and 5-LOX enzymes

  • Arachidonic acid (substrate)

  • Leucocyanidin (test compound)

  • Reference inhibitors (e.g., Indomethacin for COX, Zileuton for LOX)

  • Assay buffer

  • Detection reagents (specific to the assay kit, often colorimetric or fluorometric)

  • 96-well plate and plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the enzymes and arachidonic acid in the appropriate assay buffer as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of leucocyanidin and the reference inhibitors.

  • Assay Reaction:

    • Add the enzyme to the wells of a 96-well plate.

    • Add the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate (arachidonic acid).

  • Incubation: Incubate the reaction for a specific duration (e.g., 10-20 minutes) at the optimal temperature.

  • Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric detection reagent and a plate reader.

  • Calculation and IC50 Determination: Calculate the percentage of enzyme inhibition for each concentration of the test compound and plot the results to determine the IC50 value.

Modulation of Cellular Signaling Pathways

Leucocyanidin and its derivatives exert significant influence over key signaling pathways that regulate cellular processes such as proliferation, survival, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell growth, differentiation, and stress responses. Dysregulation of this pathway is often associated with cancer. Flavonoids can modulate the MAPK pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

mapk_pathway cluster_mapk MAPK Signaling Leucocyanidin Leucocyanidin MEK MEK Leucocyanidin->MEK Inhibition ERK ERK Leucocyanidin->ERK Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Leucocyanidin's inhibitory effect on the MAPK signaling pathway.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. Several flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling Leucocyanidin Leucocyanidin PI3K PI3K Leucocyanidin->PI3K Inhibition Akt Akt Leucocyanidin->Akt Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

Caption: Leucocyanidin's inhibitory action on the PI3K/Akt pathway.
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a critical mediator of the inflammatory response and also plays a significant role in cell survival and proliferation. Its constitutive activation is observed in many inflammatory diseases and cancers. Flavonoids, including leucocyanidin, can inhibit NF-κB activation, thereby exerting anti-inflammatory and anti-cancer effects.

nfkb_pathway cluster_nfkb NF-κB Signaling Leucocyanidin Leucocyanidin IKK IKK Leucocyanidin->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription

Caption: Leucocyanidin's inhibition of the NF-κB signaling pathway.
Experimental Protocol: Western Blot for MAPK/Akt Phosphorylation

This protocol describes a general method to assess the effect of leucocyanidin on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Objective: To determine if leucocyanidin inhibits the phosphorylation of ERK and Akt in response to a stimulus.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Leucocyanidin

  • Stimulant (e.g., growth factor, phorbol ester)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-Akt, total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat cells with various concentrations of leucocyanidin for a specified time, followed by stimulation to activate the desired pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

Effects on Apoptosis and Cell Cycle

Leucocyanidin and its derivatives can influence cell fate by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Induction of Apoptosis

Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

  • Modulation of Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and increasing the expression of pro-apoptotic proteins (e.g., Bax).

  • Caspase activation: Activating initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • DNA fragmentation: Leading to the characteristic laddering pattern of DNA from apoptotic cells.

Cell Cycle Arrest

Flavonoids can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. This is often achieved by:

  • Modulating cyclin-dependent kinases (CDKs) and cyclins: Inhibiting the activity of CDK-cyclin complexes that drive the cell cycle.

  • Upregulating CDK inhibitors (CKIs): Increasing the expression of proteins like p21 and p27 that block CDK activity.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details a standard method for analyzing the effect of leucocyanidin on the cell cycle distribution of a cell population.

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with leucocyanidin.

Materials:

  • Cell line of interest

  • Leucocyanidin

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with leucocyanidin at various concentrations for a specified time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

experimental_workflow_cell_cycle cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells Treat cells with Leucocyanidin harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry determine_distribution Determine Cell Cycle Distribution flow_cytometry->determine_distribution

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

Leucocyanidin, as a central molecule in the flavonoid family, demonstrates significant potential as a modulator of key cellular pathways implicated in a variety of diseases, including cancer and inflammatory disorders. Its antioxidant and anti-inflammatory properties, coupled with its ability to influence MAPK, PI3K/Akt, and NF-κB signaling, as well as apoptosis and cell cycle progression, underscore its promise as a therapeutic agent. Further research, particularly focusing on obtaining specific quantitative data for leucocyanidin and its direct metabolites, is warranted to fully elucidate its pharmacological profile and to guide the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Leucocyanidin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of leucocyanidin from plant materials. Leucocyanidins are colorless flavonoids that serve as key precursors in the biosynthesis of proanthocyanidins (condensed tannins), which are of significant interest for their antioxidant properties and potential health benefits.[1][2] The efficient extraction and purification of these compounds are crucial for research and development in the nutraceutical and pharmaceutical fields.[1]

Principles of Leucocyanidin Extraction

The extraction of leucocyanidin from plant sources primarily involves solid-liquid extraction.[1] The selection of an appropriate solvent system is critical to achieve high yields and selectivity. Several factors, including the plant matrix, particle size, solvent composition, temperature, and extraction time, influence the overall efficiency of the process.

1.1. Plant Material Preparation:

Proper preparation of the plant material is essential for maximizing the extraction yield. This typically involves:

  • Drying: Seeds, peels, or other plant parts should be dried to a constant weight, often at temperatures between 40-50°C, to prevent enzymatic degradation and improve grinding efficiency.[1]

  • Grinding: The dried material should be ground into a fine powder to increase the surface area available for solvent penetration.[1]

  • Defatting: For oil-rich materials like grape seeds, a defatting step using non-polar solvents such as hexane or petroleum ether is crucial to remove lipids that can interfere with the extraction of polar compounds like leucocyanidins.[1]

1.2. Solvent Selection:

Aqueous mixtures of organic solvents are generally the most effective for extracting leucocyanidins and proanthocyanidins.[1] The choice of solvent can impact the extraction yield and the profile of extracted compounds.

  • Aqueous Acetone (e.g., 70:30, v/v): Highly efficient for extracting a broad range of proanthocyanidins.[1]

  • Aqueous Ethanol (e.g., 47-70% v/v): A food-grade option suitable for producing extracts for nutraceutical applications. Optimal conditions have been reported around 60% ethanol.[1]

  • Aqueous Methanol: Also effective and often used for analytical-scale extractions.[1]

The addition of a small amount of acid (e.g., 1% HCl) to the solvent can help to stabilize the flavylium cation form of anthocyanins, which are structurally related to leucocyanidins, and can improve extraction efficiency.[3]

1.3. Extraction Techniques:

While conventional maceration is effective, other techniques can enhance extraction efficiency:

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasound can intensify the extraction process, often leading to higher yields in shorter times.[1][4]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process.[4][5]

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to enhance the extraction efficiency.[6]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO2, as the extraction solvent.[4]

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction of leucocyanidin and related compounds from various plant sources.

Table 1: Comparison of Solvents for Anthocyanin Extraction from Strawberries [7]

Solvent SystemRelative Anthocyanin YieldNotes
MethanolHighConsidered one of the best solvents for anthocyanin assessment.
Methanol:WaterHighAlso considered one of the best solvents for anthocyanin assessment.
pH Differential BuffersModerateSecond-best solvent option.
EthanolConsiderableShowed some degree of color degradation.
Chloroform:MethanolConsiderableShowed some degree of color degradation.
WaterConsiderableShowed some degree of color degradation.
AcetoneLowResulted in an unstable extract that degraded over 48 hours.

Table 2: Optimization of Extraction Parameters for Anthocyanins from Red Grape Peels [8]

ParameterOptimal Value
Citric Acid Concentration0.85%
Ethanol Concentration85%
Temperature57.39 °C
Extraction Time52.14 min

Table 3: Anthocyanin Yield from Pomegranate Peel with Different Solvents [9]

SolventYield of Color Extract (%)Total Anthocyanin Content (mg/100g)
Acidified Ethanol (1% HCl)25.584.57

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of Leucocyanidin from Grape Seeds [1]

This protocol describes a standard laboratory procedure for the extraction of a crude proanthocyanidin extract, which contains leucocyanidin, from grape seeds.

Materials and Equipment:

  • Dried grape seeds

  • Grinder or mill

  • Petroleum ether or hexane

  • 60% Ethanol or 70% Acetone

  • Mechanical shaker

  • Filter paper

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of Seeds:

    • Dry grape seeds in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried seeds into a fine powder.

  • Defatting:

    • Suspend the grape seed powder in petroleum ether or hexane (1:5 w/v).

    • Stir for 6-8 hours at room temperature or perform extraction in a Soxhlet apparatus.

    • Filter the powder and discard the solvent.

    • Air-dry the defatted powder in a fume hood to remove residual solvent.

  • Extraction:

    • Weigh the defatted grape seed powder and place it in an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol) at a solid-to-liquid ratio of 1:4 (g:mL).

    • Agitate the mixture using a mechanical shaker for 90 minutes at 75°C. Alternatively, use 70% acetone and agitate for 12 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the liquid extract from the solid residue.

    • Re-extract the residue a second time with fresh solvent to maximize the yield.

    • Combine the filtrates and centrifuge at 10,000 x g for 15-20 minutes to remove fine particles.

    • Concentrate the supernatant using a rotary evaporator under vacuum at a temperature below 40°C to remove the organic solvent.

  • Lyophilization:

    • Freeze the resulting aqueous concentrate and lyophilize to obtain a stable, dry powder of the crude extract.

    • Store the powder at -20°C in a desiccated environment.

Protocol 2: Purification by Column Chromatography [1]

This protocol describes the fractionation of the crude extract to separate monomeric and oligomeric proanthocyanidins.

Materials and Equipment:

  • Crude proanthocyanidin extract

  • Sephadex LH-20 or similar size-exclusion chromatography resin

  • Chromatography column

  • 50% Methanol

  • 60% Aqueous acetone

  • Fraction collector

  • UV detector or TLC plates

Procedure:

  • Column Preparation:

    • Prepare a slurry of Sephadex LH-20 in the initial mobile phase (50% methanol) and pack it into a column.

    • Equilibrate the column by washing it with several column volumes of the initial mobile phase.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal volume of the initial mobile phase.

    • Carefully load the dissolved extract onto the top of the column.

    • Begin elution with 50% methanol at a consistent flow rate (e.g., 5-6 mL/min). This will elute smaller molecules first.

    • After collecting the initial fractions, switch the mobile phase to 60% aqueous acetone to elute the larger polymeric tannin fraction.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 10-15 mL).

    • Monitor the eluate using a UV detector at 280 nm or by thin-layer chromatography (TLC) to identify fractions containing the compounds of interest.

Visualizations

Experimental Workflow for Leucocyanidin Extraction

Extraction_Workflow PlantMaterial Plant Material (e.g., Grape Seeds) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Defatting Defatting (Hexane/Petroleum Ether) Grinding->Defatting Extraction Solid-Liquid Extraction (e.g., 60% Ethanol, 75°C, 90 min) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Lyophilization Lyophilization Concentration->Lyophilization CrudeExtract Crude Leucocyanidin Extract Lyophilization->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureLeucocyanidin Pure Leucocyanidin Purification->PureLeucocyanidin Proanthocyanidin_Biosynthesis Leucocyanidin (+)-Leucocyanidin LAR Leucoanthocyanidin Reductase (LAR) Leucocyanidin->LAR NADPH ANS Anthocyanidin Synthase (ANS) Leucocyanidin->ANS Catechin (+)-Catechin LAR->Catechin Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Cyanidin Cyanidin ANS->Cyanidin ANR Anthocyanidin Reductase (ANR) Cyanidin->ANR NADPH Epicatechin (-)-Epicatechin ANR->Epicatechin Epicatechin->Proanthocyanidins

References

Synthesis of (+)-Leucocyanidin from (+)-Dihydroquercetin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins and anthocyanins in plants. Its stereochemistry is crucial for its biological activity and downstream enzymatic conversion. This document provides detailed application notes and protocols for the synthesis of (+)-leucocyanidin from its precursor, (+)-dihydroquercetin (taxifolin). Two primary synthetic routes are presented: a chemical approach involving sodium borohydride reduction followed by epimerization, and a stereospecific enzymatic method utilizing dihydroflavonol 4-reductase (DFR). This guide is intended to facilitate the efficient synthesis, purification, and characterization of (+)-leucocyanidin for applications in phytochemistry, pharmacology, and drug discovery.

Introduction

Leucocyanidins are of significant scientific interest due to their antioxidant and anti-inflammatory properties. The controlled synthesis of specific stereoisomers, such as (+)-leucocyanidin (2,3-trans-3,4-cis), is essential for investigating their biological functions and for their use as standards in metabolic studies. The choice of synthetic method significantly impacts the stereochemical outcome of the final product.

Data Presentation: Comparison of Synthesis Methods

The synthesis of (+)-leucocyanidin from (+)-dihydroquercetin can be achieved via chemical or enzymatic methods. The selection of the appropriate method depends on the desired stereoselectivity, yield, and available resources.

ParameterChemical Synthesis (Sodium Borohydride Reduction & Epimerization)Enzymatic Synthesis (Dihydroflavonol 4-Reductase)
Primary Product Mixture of diastereomers, predominantly the 2,3-trans-3,4-trans isomer, requiring subsequent epimerization.[1]Stereospecific production of the 2,3-trans-3,4-cis isomer ((+)-leucocyanidin).[1]
Stereoselectivity Low in the initial reduction step.[1]High, directly yielding the desired (+)-leucocyanidin isomer.[1]
Typical Yield Generally high for the initial reduction, but the overall yield of the desired cis-isomer is lowered by the subsequent epimerization and purification steps.Variable, dependent on enzyme activity and reaction conditions, but can be optimized for high conversion.[1]
Reaction Conditions Mild; reduction typically at 0°C to room temperature in an alcoholic solvent, followed by mild acidic conditions for epimerization.[1]Requires specific buffer conditions (pH ~7.0), temperature (~30°C), and the cofactor NADPH.[1]
Reagents (+)-Dihydroquercetin, Sodium Borohydride, Methanol or Ethanol, Acid for epimerization.[1](+)-Dihydroquercetin, Dihydroflavonol 4-Reductase (DFR) enzyme, NADPH, Buffer.[1]
Purification Requires chromatographic separation (e.g., HPLC) of diastereomers.[1]Purification of the product from the reaction mixture, often by HPLC.[1]
Advantages Simple, inexpensive reagents; high initial conversion.[1]High stereoselectivity; produces the biologically relevant isomer directly.[1]
Disadvantages Produces a mixture of isomers requiring further separation and an additional epimerization step; potential for side reactions.[1]The enzyme may not be commercially available and may require expression and purification; the cofactor NADPH can be expensive.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of (+)-Leucocyanidin via Sodium Borohydride Reduction and Epimerization

This two-step protocol first describes the reduction of (+)-dihydroquercetin to a mixture of leucocyanidin diastereomers, followed by the epimerization of the trans-isomer to the desired cis-isomer.[1]

Step 1: Reduction of (+)-Dihydroquercetin to 2,3-trans-3,4-trans-Leucocyanidin

  • Dissolution: Dissolve (+)-dihydroquercetin (e.g., 1 g) in methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (e.g., 2 molar equivalents) to the solution in portions over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a few drops of acetic acid or acetone to decompose excess sodium borohydride.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the residue in water and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude leucocyanidin mixture, enriched in the 2,3-trans-3,4-trans isomer.

Step 2: Acid-Catalyzed Epimerization to (+)-Leucocyanidin (2,3-trans-3,4-cis)

  • Acidic Treatment: Dissolve the crude product from Step 1 in a mildly acidic solution (e.g., 0.1% acetic acid in water).

  • Incubation: Incubate the solution at a slightly elevated temperature (e.g., 40°C) for 1-2 hours to facilitate epimerization at the C4 position.

  • Neutralization and Extraction: Neutralize the solution with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mixture of diastereomers by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of (+)-Leucocyanidin

This protocol utilizes the enzyme Dihydroflavonol 4-Reductase (DFR) for the stereospecific synthesis of (+)-leucocyanidin.

  • Enzyme Preparation: If not commercially available, express and purify the DFR enzyme from a suitable host system (e.g., E. coli).

  • Reaction Mixture Preparation: In a reaction vessel, prepare the following mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2 mM NADPH

    • 0.5 mM (+)-Dihydroquercetin (dissolved in a small amount of DMSO or methanol)

    • Purified DFR enzyme (concentration to be optimized based on enzyme activity)

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Extraction: Centrifuge the mixture to separate the phases and collect the upper ethyl acetate layer. Repeat the extraction twice.

  • Drying and Concentration: Pool the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: Dissolve the residue in a suitable solvent (e.g., methanol) and purify (+)-leucocyanidin by HPLC.

Protocol 3: HPLC Purification of (+)-Leucocyanidin

Leucocyanidin diastereomers can be separated and purified using reversed-phase HPLC.[1]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5-10% B to 30-40% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired (+)-leucocyanidin peak.

Characterization of (+)-Leucocyanidin

The structure and stereochemistry of the synthesized (+)-leucocyanidin should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, unambiguous assignment of all proton and carbon signals from a single primary source is not readily available in the compiled literature, the use of 1D and 2D NMR techniques is essential for the structural confirmation of the 2,3-trans-3,4-cis stereochemistry. Key diagnostic signals would include the coupling constants between H-2, H-3, and H-4.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to confirm the molecular weight and fragmentation pattern of leucocyanidin.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_chemical Chemical Synthesis dihydroquercetin (+)-Dihydroquercetin trans_leuco 2,3-trans-3,4-trans- Leucocyanidin dihydroquercetin->trans_leuco NaBH4 / MeOH cis_leuco (+)-Leucocyanidin (2,3-trans-3,4-cis) dihydroquercetin->cis_leuco DFR / NADPH trans_leuco->cis_leuco H+ / Δ Experimental_Workflow start Start: (+)-Dihydroquercetin synthesis Synthesis (Chemical or Enzymatic) start->synthesis extraction Extraction synthesis->extraction purification HPLC Purification extraction->purification characterization Characterization (NMR, MS) purification->characterization product Pure (+)-Leucocyanidin characterization->product

References

Application Note: HPLC Analysis of Leucocyanidin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucocyanidins are a class of colorless flavonoids found in various plants. As precursors to anthocyanidins, they are of significant interest in phytochemistry, pharmacology, and drug development for their potential biological activities. Accurate and reliable quantification of Leucocyanidin in plant extracts is crucial for understanding its role and potential applications. This document provides a detailed protocol for the analysis of (+)-Leucocyanidin using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

The method employs reversed-phase HPLC (RP-HPLC) to separate (+)-Leucocyanidin from other components in a sample matrix. A C18 stationary phase is used with a gradient elution of a mobile phase consisting of acidified water and an organic solvent (acetonitrile). The acidic nature of the mobile phase helps to produce sharp, well-resolved peaks for phenolic compounds. Quantification is achieved by monitoring the UV absorbance at 280 nm, a characteristic wavelength for flavan-3-ols.[1] The peak area of the analyte is then compared to a calibration curve constructed from standards of known concentrations.[1]

Experimental Protocols

1. Sample Preparation

Careful sample preparation is critical to ensure accurate quantification and prevent degradation of Leucocyanidin. Epimerization, a change in the stereochemistry of the molecule, can be a concern under harsh extraction conditions, potentially leading to multiple peaks in the chromatogram.[2]

a. Extraction

  • Weigh 1 gram of the homogenized and dried plant material into a centrifuge tube.[1]

  • Add 10 mL of an extraction solvent. A commonly used solvent is a mixture of acetone, water, and acetic acid (70:29.5:0.5 v/v/v).[1] The use of acidified aqueous mixtures helps to stabilize the flavonoids.

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Sonicate the sample in a water bath for 30 minutes to facilitate cell disruption and extraction.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[1]

  • Carefully decant the supernatant into a clean tube.[1]

  • To ensure exhaustive extraction, repeat the extraction process on the pellet and combine the supernatants.[1]

b. Solvent Evaporation and Reconstitution

  • Evaporate the organic solvent from the combined supernatant using a rotary evaporator. Maintain the temperature below 40°C to prevent thermal degradation of the analyte.[1]

  • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.[1]

  • Filter the reconstituted sample through a 0.45 µm syringe filter (PTFE or PVDF) into an HPLC vial to remove any particulate matter.[1]

2. HPLC Instrumentation and Conditions

  • System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient Elution:

    • 5-25% B over 30 min

    • 25-50% B over 10 min

    • Hold at 50% B for 5 min

    • Return to 5% B and equilibrate for 10 min[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[1]

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterValueReference
Linearity (r²)> 0.999[1]
Limit of Detection (LOD)1.25 µg/mL[1]
Limit of Quantification (LOQ)2.50 µg/mL[1]
Recovery (%)96-98%[1]
Repeatability (RSD %)< 5%[1]

Table 2: Example Quantitative Data

SampleRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.2150,00010.0
Standard 215.2750,00050.0
Standard 315.21,500,000100.0
Sample 115.3450,00030.0
Sample 215.2600,00040.0

Data presented in this table is for illustrative purposes and is based on typical results.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (Acetone/Water/Acetic Acid) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant evaporation Solvent Evaporation collect_supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for HPLC analysis of Leucocyanidin.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs plant_extract Plant Extract hplc HPLC System (C18 Column, Gradient Elution) plant_extract->hplc standard (+)-Leucocyanidin Standard standard->hplc chromatogram Chromatogram (UV Detection at 280 nm) hplc->chromatogram quant_data Quantitative Data (Peak Area, Concentration) chromatogram->quant_data

References

Application Notes: Spectrophotometric Quantification of Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucocyanidins are colorless flavonoids belonging to the leucoanthocyanidin class of compounds. They are key precursors in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants.[1][2][3] The quantification of leucocyanidin is crucial for researchers in plant biochemistry, food science, and pharmacology to understand its role in plant physiology, its contribution to the nutritional and sensory properties of foods, and its potential therapeutic applications. Spectrophotometric methods offer a rapid, accessible, and cost-effective approach for the quantification of leucocyanidin, often as part of the total proanthocyanidin content.

This document provides detailed application notes and protocols for the three most common spectrophotometric assays used for the quantification of leucocyanidin and related proanthocyanidins: the Acid-Butanol (Bate-Smith) Assay, the Vanillin Assay, and the 4-dimethylaminocinnamaldehyde (DMAC) Assay.

Principle of Spectrophotometric Quantification

These methods are based on colorimetric reactions where the flavan-3-ol structure of leucocyanidin and proanthocyanidins reacts with a specific reagent under acidic conditions to produce a colored product. The intensity of the color, which is proportional to the concentration of the analyte, is then measured using a spectrophotometer at a specific wavelength.

Experimental Protocols

Acid-Butanol Assay (Bate-Smith Method)

This assay is based on the acid-catalyzed oxidative depolymerization of proanthocyanidins and leucocyanidin at high temperatures to form colored anthocyanidins.[4][5][6] The resulting red-colored solution is then quantified spectrophotometrically.

Materials and Reagents:

  • n-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ferric ammonium sulfate dodecahydrate (or ferrous sulfate)

  • Leucocyanidin standard or a suitable proanthocyanidin standard (e.g., catechin, procyanidin B2, or quebracho tannin)

  • Methanol or acetone for sample and standard preparation

  • Spectrophotometer

  • Heating block or water bath

  • Glass test tubes with screw caps

  • Vortex mixer

  • Pipettes

Protocol:

  • Reagent Preparation:

    • Acid-Butanol Reagent: Prepare a 95:5 (v/v) solution of n-butanol and concentrated HCl.[4][7]

    • Iron Reagent: Prepare a 2% (w/v) solution of ferric ammonium sulfate in 2 M HCl.[8]

  • Standard Curve Preparation:

    • Prepare a stock solution of the chosen standard (e.g., 1 mg/mL) in methanol or 70% acetone.

    • Prepare a series of standard dilutions (e.g., 10, 25, 50, 75, 100 µg/mL) from the stock solution.

  • Sample Preparation:

    • Extract the plant material or sample with a suitable solvent (e.g., 70% acetone or 50% methanol) to solubilize the leucocyanidin and proanthocyanidins.[5][6]

    • Centrifuge the extract to remove any solid debris. The supernatant will be used for the assay.

  • Reaction:

    • Pipette 0.5 mL of each standard dilution or sample extract into separate screw-capped test tubes.

    • Add 3.0 mL of the Acid-Butanol Reagent to each tube.

    • Add 0.1 mL of the Iron Reagent to each tube and vortex thoroughly.[5]

    • Prepare a blank for each sample by adding the reagents to 0.5 mL of the extraction solvent.

    • It is recommended to measure the absorbance of the unheated mixture at 550 nm to account for any pre-existing color.[6]

    • Tightly cap the tubes and heat them in a boiling water bath (95-100°C) for 50-60 minutes.[5][7][8]

  • Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solutions at 550 nm against the prepared blank.[6][8]

    • The final absorbance is the absorbance after heating minus the absorbance before heating.

  • Quantification:

    • Plot the final absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of leucocyanidin/proanthocyanidins in the sample by interpolating its absorbance on the standard curve.

    • The results are typically expressed as equivalents of the standard used (e.g., mg catechin equivalents/g of sample).

Quantitative Data Summary: Acid-Butanol Assay

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)550 nm[6][8]
Absorptivity Coefficient of Cyanidin19.33 g/L·cm[9]
StandardCatechin, Procyanidin B2, Quebracho Tannin[6]

Note: The absorptivity coefficient provided is for cyanidin, the colored product formed from the acid cleavage of procyanidins. This can be used for direct calculation if the molecular weight of the proanthocyanidin unit is assumed to be that of leucocyanidin.

Vanillin Assay

The vanillin assay is based on the reaction of vanillin with the flavan-3-ol units of leucocyanidin and proanthocyanidins in an acidic medium to form a red-colored adduct.[10]

Materials and Reagents:

  • Vanillin

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Leucocyanidin standard or catechin standard

  • Spectrophotometer

  • Glass test tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Reagent Preparation:

    • Vanillin Reagent: Prepare a 1% (w/v) solution of vanillin in methanol. This solution should be prepared fresh daily.

    • Acid Reagent: Concentrated H₂SO₄ or HCl.

  • Standard Curve Preparation:

    • Prepare a stock solution of catechin or leucocyanidin (e.g., 1 mg/mL) in methanol.

    • Prepare a series of standard dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solution.

  • Sample Preparation:

    • Extract the sample as described in the Acid-Butanol Assay protocol.

  • Reaction:

    • Pipette 1.0 mL of each standard dilution or sample extract into separate test tubes.

    • Add 2.5 mL of the Vanillin Reagent to each tube.

    • Carefully add 2.5 mL of concentrated H₂SO₄ (or HCl) to each tube and vortex immediately.

    • Prepare a blank for each sample by using 1.0 mL of the extraction solvent instead of the sample/standard.

    • Allow the reaction to proceed at a controlled temperature (e.g., 20-30°C) for a specific time (e.g., 15-20 minutes).[11]

  • Measurement:

    • Measure the absorbance of the solutions at 500 nm against the prepared blank.[11]

  • Quantification:

    • Construct a standard curve and determine the sample concentration as described for the Acid-Butanol Assay.

    • Results are typically expressed as catechin equivalents.

Quantitative Data Summary: Vanillin Assay

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)500 nm[11]
StandardCatechin[10]
DMAC Assay

The 4-dimethylaminocinnamaldehyde (DMAC) assay is highly specific for flavan-3-ols and their oligomers. DMAC reacts with the terminal units of proanthocyanidins and with monomeric leucocyanidin to form a blue-green colored product.

Materials and Reagents:

  • 4-dimethylaminocinnamaldehyde (DMAC)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Leucocyanidin standard or procyanidin A2 standard

  • Spectrophotometer (a 96-well plate reader is recommended for high throughput)

  • 96-well microplates or cuvettes

  • Pipettes

Protocol:

  • Reagent Preparation:

    • DMAC Reagent: Prepare a 0.1% (w/v) solution of DMAC in acidified methanol or ethanol (e.g., methanol containing 1M HCl). This reagent should be prepared fresh and protected from light.

  • Standard Curve Preparation:

    • Prepare a stock solution of procyanidin A2 or leucocyanidin (e.g., 1 mg/mL) in methanol.

    • Prepare a series of standard dilutions (e.g., 1, 5, 10, 20, 50 µg/mL) from the stock solution.

  • Sample Preparation:

    • Extract the sample as described in the previous protocols.

  • Reaction (96-well plate format):

    • Pipette a small volume of each standard or sample (e.g., 10-50 µL) into the wells of a microplate.

    • Add the DMAC reagent to each well (e.g., 200-250 µL).

    • Prepare a blank using the extraction solvent instead of the sample.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 640 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve and calculate the sample concentration as previously described.

    • Results are typically expressed as procyanidin A2 equivalents.

Quantitative Data Summary: DMAC Assay

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)640 nm
StandardProcyanidin A2

Visualizations

cluster_extraction Sample Preparation cluster_reaction Spectrophotometric Reaction cluster_measurement Quantification PlantMaterial Plant Material Extraction Solvent Extraction (Acetone/Methanol) PlantMaterial->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Leucocyanidin Extract) Centrifugation->Supernatant ReagentAddition Addition of Reagent & Acid Supernatant->ReagentAddition Incubation Incubation (Heat or Time) ReagentAddition->Incubation ColoredProduct Colored Product Incubation->ColoredProduct Spectro Spectrophotometer Measurement ColoredProduct->Spectro StdCurve Standard Curve Comparison Spectro->StdCurve Concentration Concentration Determination StdCurve->Concentration

Caption: General experimental workflow for the spectrophotometric quantification of Leucocyanidin.

Leucocyanidin Leucocyanidin (Colorless) AcidButanol Acid-Butanol Reagent + Heat Leucocyanidin->AcidButanol Vanillin Vanillin Reagent Leucocyanidin->Vanillin DMAC DMAC Reagent Leucocyanidin->DMAC Anthocyanidin Anthocyanidin (Red, ~550 nm) AcidButanol->Anthocyanidin VanillinAdduct Vanillin Adduct (Red, ~500 nm) Vanillin->VanillinAdduct DMACAdduct DMAC Adduct (Blue-Green, ~640 nm) DMAC->DMACAdduct

Caption: Chemical transformation principles in spectrophotometric assays for Leucocyanidin.

References

Application Notes and Protocols for Leucocianidol in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocianidol, a flavan-3,4-diol, is a colorless flavonoid and a key intermediate in the plant biosynthesis of condensed tannins (proanthocyanidins) and anthocyanins.[1] While extensive research exists on the biological activities of its downstream metabolites, such as cyanidin and proanthocyanidins, direct in vitro studies on this compound are less common.[2][3] These metabolites are known for their potent antioxidant, anti-inflammatory, and anticancer properties.[2][4] This has led to a growing interest in investigating the potential bioactivities of this compound itself.

These application notes provide a comprehensive guide for researchers interested in exploring the effects of this compound in in vitro cell culture systems. The protocols outlined below are foundational methods for assessing cytotoxicity, apoptosis, and potential signaling pathway modulation. Given the limited direct quantitative data for this compound, researchers are encouraged to perform dose-response studies to determine key metrics such as IC50 values.[1]

Data Presentation

Quantitative data from in vitro assays are crucial for determining the efficacy and potency of a compound. Below are template tables for organizing and presenting experimental data for this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
e.g., MCF-724Data to be determinedMTT
48Data to be determinedMTT
72Data to be determinedMTT
e.g., HepG224Data to be determinedMTT
48Data to be determinedMTT
72Data to be determinedMTT
e.g., DU-14524Data to be determinedMTT
48Data to be determinedMTT
72Data to be determinedMTT

Note: For reference, related anthocyanin compounds have shown biological activity in the micromolar range.[1]

Table 2: Antioxidant Activity of this compound

AssayParameterResultPositive Control
DPPHIC50 (µg/mL)Data to be determinede.g., Ascorbic Acid
ABTSTEAC (Trolox Equivalents)Data to be determinedTrolox
FRAPFRAP Value (µM Fe(II) Eq.)Data to be determinedFeSO₄
ORACORAC Value (µM Trolox Eq.)Data to be determinedTrolox

Note: Potent flavonoid antioxidants often exhibit IC50 values in the low µg/mL or µM range in DPPH and ABTS assays.[5]

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound in cell culture.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol determines the effect of this compound on cell viability and proliferation.[1]

Materials:

  • Human cell line of choice (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate for 24, 48, or 72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a plate reader.[1]

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Apoptosis by Annexin V-FITC/PI Staining

This protocol detects and quantifies apoptosis (programmed cell death).[1]

Materials:

  • Human cancer cell line (e.g., DU-145)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).[1]

  • Harvest the cells by trypsinization and wash with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within 1 hour.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a general workflow for assessing the biological activity of a test compound like this compound and key signaling pathways that are often modulated by related flavonoids.

G cluster_workflow In Vitro Assessment Workflow Cell Seeding Cell Seeding Treatment with (+)-Leucocyanidin Treatment with (+)-Leucocyanidin Cell Seeding->Treatment with (+)-Leucocyanidin Incubation (24-72h) Incubation (24-72h) Treatment with (+)-Leucocyanidin->Incubation (24-72h) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Incubation (24-72h)->Cytotoxicity Assay (e.g., MTT) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Incubation (24-72h)->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Incubation (24-72h)->Cell Cycle Analysis Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Apoptosis Assay (e.g., Annexin V)->Data Analysis Cell Cycle Analysis->Data Analysis

General workflow for in vitro assessment of this compound.

This compound's derivatives, such as cyanidin, have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[2][3] Investigating whether this compound has similar effects would be a valuable area of research.

G cluster_pathway Potential Anticancer Signaling Pathways Modulated by this compound Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition RAS RAS This compound->RAS Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival

Potential inhibition of pro-survival pathways by this compound.

Inflammation is another critical process in many diseases, and flavonoids are known for their anti-inflammatory properties.[6] The NF-κB pathway is a key regulator of inflammation.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Modulated by this compound Derivatives cluster_nfkb NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Pro-inflammatory Genes\n(e.g., COX-2, TNF-α) Pro-inflammatory Genes (e.g., COX-2, TNF-α) NF-κB->Pro-inflammatory Genes\n(e.g., COX-2, TNF-α)

Potential modulation of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Leucocyanidin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocyanidin, a flavan-3,4-diol, is a colorless natural product that serves as a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins.[1] As a potential therapeutic agent and a crucial component in various natural products, understanding its stability profile is paramount for the development of safe, effective, and stable formulations. This document provides a comprehensive protocol for the stability testing of Leucocyanidin, adhering to the principles outlined in the International Council on Harmonisation (ICH) guidelines.[2][3][4][5] The protocol details forced degradation studies to identify potential degradation pathways and establish the intrinsic stability of the molecule. Furthermore, it outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Leucocyanidin in the presence of its degradation products.

Stability Testing Protocol

This protocol is designed to assess the stability of Leucocyanidin under various environmental conditions, including long-term and accelerated storage, as well as forced degradation studies to elucidate its degradation profile.

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for degradation product identification)

  • Analytical balance

  • pH meter

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Water bath

  • Vortex mixer

  • Sonicator

  • Class A volumetric flasks and pipettes

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Reagent grade chemicals (hydrochloric acid, sodium hydroxide, hydrogen peroxide, formic acid)

  • High-purity Leucocyanidin reference standard

Preparation of Solutions

2.2.1. Stock Solution of Leucocyanidin (1 mg/mL)

  • Accurately weigh approximately 10 mg of Leucocyanidin reference standard.

  • Dissolve in 10 mL of methanol in a 10 mL Class A volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Store the stock solution in an amber vial at -20°C.[1] Acidified methanol (e.g., with 0.1% formic acid) can improve stability.[1]

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL. These will be used to construct a calibration curve.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of Leucocyanidin.[6] A target degradation of 5-20% is generally desirable.[7]

2.3.1. Acid Hydrolysis

  • To 1 mL of Leucocyanidin stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution at 60°C for up to 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2.3.2. Base Hydrolysis

  • To 1 mL of Leucocyanidin stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for up to 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis. Flavonoids are generally less stable in alkaline conditions.[8][9]

2.3.3. Oxidative Degradation

  • To 1 mL of Leucocyanidin stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for up to 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals for analysis.

2.3.4. Thermal Degradation

  • Place Leucocyanidin solid powder and a solution in methanol in a hot air oven maintained at 70°C.

  • Expose for a period of up to 7 days.

  • Withdraw samples at appropriate time intervals for analysis.

2.3.5. Photostability Testing

  • Expose Leucocyanidin solid powder and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating and quantifying Leucocyanidin from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 5% B5-25 min: 5-40% B25-30 min: 40-5% B30-35 min: 5% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 25°C
Injection Volume 20 µL

Method Validation:

The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity is of utmost importance for a stability-indicating method and should be demonstrated by the separation of Leucocyanidin from all degradation products.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the Leucocyanidin drug substance.[3][5]

StudyStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

The samples should be analyzed using the validated stability-indicating HPLC method at each time point.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison and trend analysis.

Table 1: Forced Degradation Study of Leucocyanidin

Stress ConditionDuration% Leucocyanidin RemainingNumber of Degradation Products
0.1 M HCl, 60°C24 hours85.22
0.1 M NaOH, RT24 hours70.53
3% H₂O₂, RT24 hours78.94
70°C (Solid)7 days95.11
70°C (Solution)7 days90.32
Photostability1.2 million lux hrs92.62

Table 2: Long-Term Stability Data for Leucocyanidin (Batch No. XXX)

Time (Months)% Leucocyanidin RemainingTotal Impurities (%)Appearance
099.80.2White to off-white powder
399.60.4Conforms
699.50.5Conforms
1299.20.8Conforms
1898.91.1Conforms
2498.51.5Conforms

Visualization of Pathways and Workflows

Experimental Workflow for Leucocyanidin Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_formal Formal Stability Studies cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Leucocyanidin Standard Solutions prep_sample Prepare Leucocyanidin Test Samples acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxid Oxidative Degradation prep_sample->oxid thermal Thermal Degradation prep_sample->thermal photo Photodegradation prep_sample->photo long_term Long-Term Storage (25°C/60% RH) prep_sample->long_term accelerated Accelerated Storage (40°C/75% RH) prep_sample->accelerated hplc Stability-Indicating HPLC-UV Analysis acid->hplc lcms LC-MS for Degradant Identification acid->lcms base->hplc base->lcms oxid->hplc oxid->lcms thermal->hplc thermal->lcms photo->hplc photo->lcms long_term->hplc accelerated->hplc data_analysis Data Analysis and Reporting hplc->data_analysis pathway Degradation Pathway Elucidation lcms->pathway shelf_life Shelf-Life Determination data_analysis->shelf_life

Caption: Experimental workflow for Leucocyanidin stability testing.

Potential Degradation Pathway of Leucocyanidin

G cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation cluster_thermal_photo Thermal/Photolytic Degradation leucocyanidin Leucocyanidin catechin Catechin/ Epicatechin (Dehydration) leucocyanidin->catechin [H⁺] or [OH⁻] cyanidin Cyanidin (Dehydration & Oxidation) leucocyanidin->cyanidin [H⁺] or [OH⁻], O₂ dihydroquercetin Dihydroquercetin leucocyanidin->dihydroquercetin [O] cleavage_products Phloroglucinaldehyde & Protocatechuic Acid Derivatives leucocyanidin->cleavage_products Δ or hν polymers Polymerization Products leucocyanidin->polymers Δ or hν quinones Quinone Derivatives dihydroquercetin->quinones [O]

References

Application Note: Leucocyanidin Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the chemical derivatization of leucocyanidin for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Leucocyanidin, a member of the flavonoid class of leucoanthocyanidins, is a polar, non-volatile molecule, making it unsuitable for direct GC-MS analysis.[1][2] Derivatization, specifically through silylation, is an essential step to increase its volatility and thermal stability.[3][4][5] This process replaces the active hydrogens on the multiple hydroxyl groups of the leucocyanidin molecule with non-polar trimethylsilyl (TMS) groups.[3] The resulting TMS-derivatized leucocyanidin is amenable to GC separation and MS detection, enabling sensitive and specific quantification in various matrices. This note outlines the principles, a step-by-step experimental protocol, typical instrument conditions, and expected data outcomes.

Principle of Derivatization

Gas chromatography requires analytes to be volatile and thermally stable.[2] Leucocyanidin (Molar Mass: 306.27 g/mol ) possesses six hydroxyl (-OH) groups, which lead to strong intermolecular hydrogen bonding, resulting in high polarity and low volatility.[6][7]

Silylation is the most common derivatization strategy for polyphenolic compounds like leucocyanidin.[8] This chemical process involves reacting the analyte with a silylating reagent to replace the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group.[3]

The primary benefits of this derivatization are:

  • Increased Volatility: The replacement of polar -OH groups with non-polar -O-Si(CH₃)₃ groups reduces intermolecular forces and lowers the boiling point of the analyte.[4]

  • Increased Thermal Stability: The resulting TMS ether is more stable at the high temperatures used in the GC inlet and column.[4]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and improved resolution.[9]

A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[10][11]

Experimental Protocol

This protocol provides a general method for the silylation of leucocyanidin. Optimization may be required depending on the sample matrix and concentration.

2.1. Materials and Reagents

  • Leucocyanidin standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent (Anhydrous): Pyridine or Acetonitrile

  • Internal Standard (IS): (e.g., Hexamethylbenzene or a stable isotope-labeled analogue)

  • Nitrogen gas supply for evaporation

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

2.2. Sample Preparation (General Guideline)

  • Extraction: Extract leucocyanidin from the sample matrix (e.g., plant tissue, plasma) using a suitable solvent like ethyl acetate or methanol.[11]

  • Evaporation: Transfer the extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture will react with the silylating reagent.[12]

2.3. Derivatization Procedure

  • Reconstitution: To the dried extract/standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

  • Vortex: Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

  • Incubation: Place the vial in a heating block or water bath set to 70-80°C for 45-60 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of TMS-derivatized leucocyanidin. The method should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Shimadzu 2010 GC-MS or equivalent[10]
Column HP-5MS, Rtx-5 or similar (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Oven Program - Initial Temp: 150°C, hold for 2 min- Ramp 1: 10°C/min to 300°C- Hold: Hold at 300°C for 10 min
Mass Spectrometer
Ion Source Temp 230°C
Interface Temp 280°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Mode Full Scan (e.g., m/z 50-800) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Interpretation

The successful derivatization of leucocyanidin, which has six hydroxyl groups, results in Hexa-TMS-Leucocyanidin.

Molecular Weight Calculation:

  • Leucocyanidin (C₁₅H₁₄O₇): 306.27 g/mol [6]

  • TMS group addition: Replaces -H with -Si(CH₃)₃, a net mass increase of 72.1 per group.

  • Hexa-TMS-Leucocyanidin MW: 306.27 + (6 * 72.1) = 738.87 g/mol

Table 1: Representative GC-MS Data for Hexa-TMS-Leucocyanidin (Note: Retention time is column and method-dependent. Mass fragments are predicted based on common fragmentation patterns of silylated flavonoids.)

AnalyteRetention Time (min)Molecular Ion [M]⁺ (m/z)Key Diagnostic Fragment Ions (m/z)
Hexa-TMS-Leucocyanidin~22-25738723 [M-15]⁺, 650 [M-88]⁺, 368 (RDA fragment), 281, 73 (TMS)

Interpretation of Mass Spectra:

  • [M]⁺ (m/z 738): The molecular ion peak.

  • [M-15]⁺ (m/z 723): Loss of a methyl group (-CH₃) from a TMS moiety, a characteristic fragmentation.

  • [M-88]⁺ (m/z 650): Loss of (CH₃)₂Si=O, another common rearrangement fragment.

  • m/z 368: A significant ion resulting from Retro-Diels-Alder (RDA) fragmentation of the C-ring, a hallmark of flavonoid analysis.

  • m/z 73: The base peak, corresponding to the stable [(CH₃)₃Si]⁺ ion.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the chemical logic of the derivatization process.

G Experimental Workflow for Leucocyanidin GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Plant Sample Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Add Pyridine + BSTFA Drying->Reconstitution Incubation Heat at 70-80°C Reconstitution->Incubation GCMS GC-MS Injection Incubation->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Quant Quantification & Interpretation Data->Quant G Chemical Principle of Leucocyanidin Silylation Leucocyanidin Leucocyanidin C₁₅H₁₄O₇ Contains 6 polar -OH groups Product Hexa-TMS-Leucocyanidin C₃₃H₆₈O₇Si₆ Contains 6 non-polar -O-TMS groups (Volatile & Thermally Stable) Leucocyanidin->Product Reaction with 6x Reagent (Pyridine, 70-80°C) Reagent BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamide Silylating Agent Reagent->Product GCMS_Ready Ready for GC-MS Product->GCMS_Ready

References

Application Notes and Protocols: Leucocyanidin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocyanidins are colorless flavonoids, belonging to the leucoanthocyanidin class of natural compounds. They are precursors to anthocyanidins and proanthocyanidins, which are abundant in many plants, including grape seeds (Vitis vinifera). Leucocyanidins and their oligomeric forms, proanthocyanidins, have garnered significant interest in biomedical research due to their potent antioxidant and anti-inflammatory properties. A key aspect of their biological activity stems from their ability to inhibit various enzymes involved in pathological processes. This document provides detailed application notes and protocols for utilizing Leucocyanidin and related proanthocyanidin-rich extracts in enzyme inhibition assays, targeting enzymes relevant to various diseases. While specific inhibitory data for the monomeric form of Leucocyanidin is limited in publicly available literature, extensive research has been conducted on proanthocyanidin-rich extracts, such as grape seed extract, which are primarily composed of oligomers of catechin, epicatechin, and their precursor, Leucocyanidin.

Data Presentation: Summary of Enzyme Inhibitory Activity

The inhibitory potential of Leucocyanidin and related proanthocyanidin extracts is typically quantified by their half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of various enzymes.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by Leucocyanidins

EnzymeInhibitorIC50 / Ki ValueReference(s)
Collagenase (Type III)Leucocyanidines extract from Vitis vinifera seedsKi = 82 µM[1]

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by Proanthocyanidin-Rich Extracts

EnzymeInhibitorIC50 Value (µg/mL)Reference(s)
α-AmylaseGrape Seed Extract66.68 ± 1.1[2]
α-GlucosidaseGrape Seed Extract25.25 ± 0.53[2]
α-GlucosidaseProcyanidin B340.05 ± 0.51[3]

Table 3: Inhibition of Other Enzymes by Proanthocyanidin-Rich Extracts

EnzymeInhibitorIC50 ValueReference(s)
Acetylcholinesterase (AChE)Grape Seed Extract11.442 ± 0.827 µg/mL[4]
Angiotensin-Converting Enzyme (ACE)Grape Seed Proanthocyanidins0.480 ± 0.03 µmol/L[5]
Angiotensin-Converting Enzyme (ACE)Procyanidin Dimer97.0 µM[6]
Angiotensin-Converting Enzyme (ACE)Procyanidin Tetramer4.4 µM[6]
Angiotensin-Converting Enzyme (ACE)Procyanidin Hexamer8.2 µM[6]
Cytochrome P450 1B1 (CYP1B1)Proanthocyanidin2.53 ± 0.01 µM[7]
TyrosinaseGrape Seed Extract72.08 ± 0.54 µg/mL[8]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of Leucocyanidin and its derivatives.

Protocol 1: Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of Leucocyanidin on xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by measuring the increase in absorbance at 290-295 nm. The presence of an inhibitor will reduce the rate of uric acid formation.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Leucocyanidin or proanthocyanidin extract

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of xanthine in the potassium phosphate buffer.

  • Prepare a stock solution of xanthine oxidase in the same buffer.

  • Prepare serial dilutions of the Leucocyanidin test sample in DMSO, and then dilute further in the phosphate buffer. A control with DMSO alone should be prepared.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Xanthine solution

    • Test sample solution or control

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Elastase Inhibition Assay

Objective: To assess the inhibitory potential of Leucocyanidin against porcine pancreatic elastase.

Principle: Elastase activity is measured by the hydrolysis of a specific substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), which releases p-nitroaniline. The rate of p-nitroaniline formation is monitored by measuring the increase in absorbance at 410 nm.

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • Tris-HCl buffer (pH 8.0)

  • Leucocyanidin or proanthocyanidin extract

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of elastase in Tris-HCl buffer.

  • Prepare a stock solution of SANA in the buffer.

  • Prepare serial dilutions of the Leucocyanidin test sample.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Elastase solution

    • Test sample solution or control

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Start the reaction by adding the SANA solution to each well.

  • Measure the absorbance at 410 nm continuously for 20 minutes.

  • Determine the reaction rate and calculate the percentage of inhibition as described in Protocol 1.

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: Hyaluronidase Inhibition Assay

Objective: To evaluate the inhibitory effect of Leucocyanidin on hyaluronidase activity.

Principle: This turbidimetric assay measures the ability of hyaluronidase to degrade hyaluronic acid. The remaining undigested hyaluronic acid is precipitated with an acidic albumin solution, and the resulting turbidity is measured at 600 nm. A decrease in turbidity indicates higher enzyme activity, while an inhibitor will result in higher turbidity.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid

  • Phosphate buffer (pH 7.0)

  • Acidic albumin solution

  • Leucocyanidin or proanthocyanidin extract

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of hyaluronidase in phosphate buffer.

  • Prepare a stock solution of hyaluronic acid in the same buffer.

  • Prepare serial dilutions of the Leucocyanidin test sample.

  • In a 96-well plate, add the following to each well:

    • Hyaluronidase solution

    • Test sample solution or control

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the hyaluronic acid solution to each well.

  • Incubate the mixture at 37°C for 45 minutes.

  • Stop the reaction by adding the acidic albumin solution to each well.

  • Let the plate stand at room temperature for 10 minutes to allow for the development of turbidity.

  • Measure the absorbance at 600 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_sample - Abs_enzyme) / (Abs_control - Abs_enzyme)] * 100 (where Abs_control has no enzyme).

  • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway: Arachidonic Acid Cascade and Inhibition by Leucocyanidin

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation1 Inflammation PGs->Inflammation1 Inflammation2 Inflammation LTs->Inflammation2 Leucocyanidin Leucocyanidin Leucocyanidin->COX inhibits Leucocyanidin->LOX inhibits

Caption: Inhibition of COX and LOX pathways by Leucocyanidin.

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Buffer Solutions start->prep_reagents mix Mix Enzyme and Leucocyanidin (or vehicle control) in a 96-well plate prep_reagents->mix prep_inhibitor Prepare Serial Dilutions of Leucocyanidin prep_inhibitor->mix pre_incubate Pre-incubate mix->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance/ Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot end End plot->end

Caption: General workflow for an enzyme inhibition assay.

Logical Relationship: Mechanism of Competitive Enzyme Inhibition

Competitive_Inhibition cluster_0 No Inhibitor cluster_1 With Competitive Inhibitor E1 Enzyme (E) ES1 Enzyme-Substrate Complex (ES) E1->ES1 S1 Substrate (S) S1->ES1 P1 Product (P) ES1->P1 E1_2 Enzyme (E) ES1->E1_2 E2 Enzyme (E) EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 S2 Substrate (S) S2->E2 Blocked I2 Inhibitor (I) (Leucocyanidin) I2->EI2

Caption: Leucocyanidin as a competitive enzyme inhibitor.

References

Application Notes and Protocols: Leucocyanidin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide variety of plant species.[1][2] Its central role in the flavonoid biosynthetic pathway makes it a highly relevant analytical standard for the quantification of proanthocyanidins and related flavan-3-ols in complex matrices such as plant extracts and finished products.[1] The use of leucocyanidin as a standard can provide more accurate quantification for proanthocyanidin-rich samples compared to more structurally diverse standards like catechin or epicatechin.[1]

These application notes provide detailed methodologies for the use of (+)-leucocyanidin as a standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrophotometry.

Physicochemical Properties of (+)-Leucocyanidin

A comprehensive understanding of the physicochemical properties of (+)-leucocyanidin is crucial for its proper handling and use as an analytical standard.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₄O₇[1][3][4]
Molecular Weight 306.27 g/mol [1][3][4]
Appearance White to off-white solid[1]
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol[1]
Solubility Soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in water.[1]

Preparation of Standard Solutions

The accuracy of quantitative analysis is critically dependent on the correct preparation and storage of standard solutions.[1]

Protocol 1: Preparation of (+)-Leucocyanidin Stock Standard Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of high-purity (+)-leucocyanidin standard.[1]

  • Dissolve the standard in 10 mL of HPLC-grade methanol in a Class A volumetric flask.[1]

  • Sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Store the stock solution in an amber glass vial at -20°C to minimize degradation.[1]

Stability Considerations:

  • Solvent: The use of acidified methanol (e.g., with 0.1% formic acid) can enhance the stability of flavonoid standards by preventing degradation.[1]

  • Temperature: For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.[1]

  • Light: Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.[5]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of flavonoids.[6][7] A reversed-phase HPLC method with UV detection is suitable for the analysis of leucocyanidin and related compounds.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.[1]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 or 5 µm particle size).[1][8]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-30% B; 25-35 min: 30-50% B; 35-40 min: 50-10% B (wash); 40-45 min: 10% B (equilibration)[1]
Flow Rate 1.0 mL/min[1][6]
Column Temperature 30°C[1]
Detection Wavelength 280 nm[1][6]
Injection Volume 10 µL[1]

Workflow for HPLC Analysis:

HPLC_Workflow A Prepare Standard & Sample Solutions B HPLC Analysis A->B C Generate Calibration Curve B->C D Quantify Analytes in Samples C->D E Report Results D->E

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Illustrative Quantitative Data:

The following table presents hypothetical data to illustrate the quantification of catechin and epicatechin in a grape seed extract using a (+)-leucocyanidin standard calibration curve.[1]

AnalyteRetention Time (min)Concentration in Extract (µg/mL)
(+)-Leucocyanidin (Standard) 9.5N/A
Catechin 12.2152.3
Epicatechin 15.8128.7
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.[1]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[6]

LC Conditions: (Similar to HPLC-UV, but with adjustments for UHPLC)

ParameterCondition
Column C18 UHPLC column (e.g., <2 µm particle size)
Mobile Phase A 0.1% (v/v) formic acid in water[6]
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile[6]
Flow Rate 200-400 µL/min[6]

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for Leucocyanidin (307.08)
Product Ions (m/z) To be determined by infusion of the standard

Workflow for LC-MS/MS Method Development:

LCMSMS_Workflow A Standard Infusion & Optimization B LC Method Development A->B C Sample Preparation Optimization B->C D Method Validation C->D E Sample Analysis D->E

Caption: Logical flow for LC-MS/MS method development.

Spectrophotometric Analysis (Acid-Butanol Assay)

This colorimetric assay is a rapid method for the estimation of total proanthocyanidin content. Leucocyanidin can be used as a standard, as it undergoes a similar acid-catalyzed conversion to a colored cyanidin cation.[1]

Reagent Preparation:

  • Acid-Butanol Reagent: Prepare a 95:5 (v/v) solution of n-butanol and concentrated HCl.[1]

  • Ferric Reagent: Prepare a 2% (w/v) solution of ferric ammonium sulfate in 2 M HCl.[1]

Procedure:

  • Prepare a series of (+)-leucocyanidin standard solutions (e.g., 10-100 µg/mL) and sample extracts in methanol.[1]

  • To 0.5 mL of each standard or sample solution in a screw-capped test tube, add 3 mL of the acid-butanol reagent.[1]

  • Add 0.1 mL of the ferric reagent.[1]

  • Vortex the tubes and heat at 95°C in a water bath for 40 minutes.[1]

  • Cool the tubes to room temperature and measure the absorbance at 550 nm.[1]

  • Construct a calibration curve using the absorbance values of the (+)-leucocyanidin standards to determine the concentration of proanthocyanidins in the samples.[1]

Flavonoid Biosynthesis Pathway

Understanding the biosynthetic pathway of flavonoids is essential for interpreting analytical results and for applications in metabolic engineering.[1]

Flavonoid_Biosynthesis A Flavanone B Dihydroflavonol A->B F3H C (+)-Leucocyanidin B->C DFR D Anthocyanidin C->D ANS E Catechin C->E LAR F Proanthocyanidins C->F Polymerization E->F Polymerization

Caption: Simplified flavonoid biosynthesis pathway highlighting the central role of (+)-Leucocyanidin.

Sample Preparation: Extraction of Proanthocyanidins from Grape Seeds

This protocol describes a standard procedure for extracting a crude proanthocyanidin extract from grape seeds, which can then be analyzed using the methods described above.[9]

Protocol 5: Solid-Liquid Extraction of Proanthocyanidins
  • Seed Preparation: Dry grape seeds at 40-50°C until a constant weight is achieved and grind them into a fine powder.[9]

  • Defatting: Suspend the grape seed powder in petroleum ether or hexane (1:5 w/v) and stir for 6-8 hours at room temperature to remove lipids.[9]

  • Extraction:

    • Add an extraction solvent (e.g., 60% ethanol) at a solid-to-liquid ratio of 1:4 (g:mL).[9]

    • Agitate the mixture for 90 minutes at 75°C.[9]

    • Alternatively, use 70% acetone and agitate for 12 hours at room temperature.[9]

  • Filtration and Concentration:

    • Filter the mixture to separate the liquid extract from the solid residue. Re-extract the residue to maximize yield.[9]

    • Combine the filtrates and centrifuge at 10,000 x g for 15-20 minutes.[9]

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C.[9]

  • Lyophilization: Freeze-dry the aqueous concentrate to obtain a stable powder of the crude extract. Store at -20°C.[9]

Conclusion

The use of (+)-leucocyanidin as a standard provides a structurally relevant and accurate method for the quantification of proanthocyanidins and related flavan-3-ols in various sample matrices.[1] The protocols provided herein serve as a foundation for the development and validation of analytical methods tailored to specific research needs. Proper preparation and storage of the standard are paramount to achieving reliable and reproducible results.[1]

References

Application Notes and Protocols for Assessing Leucocyanidin Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucocyanidin, a colorless flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins in various plants.[1] Its chemical structure, rich in hydroxyl groups, suggests significant antioxidant potential, making it a compound of interest for researchers, scientists, and drug development professionals.[1][2] The antioxidant activity of flavonoids like leucocyanidin is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells.[1][3] This document provides detailed protocols for assessing the antioxidant capacity of leucocyanidin using four widely accepted in vitro assays: DPPH, ABTS, FRAP, and ORAC.

Data Presentation

Quantitative data for the antioxidant capacity of leucocyanidin is not widely available in published literature. The following tables are presented as a template for researchers to organize their experimental data and for a comparative view with structurally related flavonoids like quercetin and (+)-catechin.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)
Leucocyanidin Data to be determined
Quercetin4.36 ± 0.10[4]
(+)-Catechin5.06 ± 0.08[4]
Ascorbic Acid / Trolox (Standard)e.g., 5-20 µM[1]
IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalents)
Leucocyanidin Data to be determined
QuercetinData available but varies significantly with assay conditions[4]
(+)-CatechinData available but varies significantly with assay conditions[4]
Trolox (Standard)1.0[1]
TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of Trolox with the same antioxidant capacity as the sample.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Eq.)
Leucocyanidin Data to be determined
QuercetinData not readily available
(+)-CatechinData not readily available
FeSO₄Standard Curve[1]
FRAP Value: Expressed as micromolar of Fe(II) equivalents.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µM Trolox Eq.)
Leucocyanidin Data to be determined
Quercetin4.07 - 12.85 (Varies with specific quercetin derivative)[4]
(+)-CatechinData not readily available in the reviewed literature
TroloxStandard Curve[1]
ORAC Value: Expressed as micromolar of Trolox equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.[1] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Leucocyanidin

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[4] Store in the dark.

  • Sample and Standard Preparation: Prepare a stock solution of Leucocyanidin in methanol. Create a series of dilutions from the stock solution. Prepare a similar dilution series for the standard antioxidant.[5]

  • Assay:

    • Add 100 µL of each concentration of Leucocyanidin or standard to the wells of a 96-well plate.[1]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[1]

    • For the blank, use 100 µL of methanol instead of the sample.[1]

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm.[5]

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[4] Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of Leucocyanidin to determine the IC50 value.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[1]

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Phosphate-Buffered Saline (PBS)

  • Leucocyanidin

  • Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[4]

    • Mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample and Standard Preparation: Prepare serial dilutions of Leucocyanidin and Trolox.[1]

  • Assay:

    • Add 20 µL of each concentration of Leucocyanidin or Trolox to the wells of a 96-well plate.[1]

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[1]

    • Incubate at room temperature for 6 minutes.[4]

    • Measure the absorbance at 734 nm.[4]

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.[1]

    • Create a standard curve by plotting the % inhibition of different concentrations of Trolox. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, and the change in absorbance is monitored at 593 nm.[1]

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Leucocyanidin

  • Ferrous sulfate (FeSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4] Warm the solution to 37°C before use.[1]

  • Sample and Standard Preparation: Prepare serial dilutions of Leucocyanidin and FeSO₄.[1]

  • Assay:

    • Add 20 µL of Leucocyanidin or FeSO₄ standard to the wells of a 96-well plate.[1]

    • Add 180 µL of the FRAP reagent to each well.[1]

    • Incubate at 37°C for 30 minutes.[4]

    • Measure the absorbance at 593 nm.[1]

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ solutions.[1]

    • The FRAP value of Leucocyanidin is expressed as µM of Fe(II) equivalents.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[1]

Reagents and Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Leucocyanidin

  • Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh AAPH solution in phosphate buffer.[1]

  • Sample and Standard Preparation: Prepare serial dilutions of Leucocyanidin and Trolox in phosphate buffer.[1]

  • Assay:

    • In a black 96-well microplate, add 25 µL of Leucocyanidin or Trolox to the wells.[1]

    • Add 150 µL of the fluorescein solution to each well.[1]

    • Incubate the plate at 37°C for 15 minutes in the plate reader.[1]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1]

    • Measure the fluorescence every minute for at least 60 minutes with excitation at 485 nm and emission at 520 nm.[1]

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.[1]

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.[1]

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.[1]

    • The ORAC value of Leucocyanidin is expressed as µM of Trolox equivalents.[1]

Visualizations

G cluster_workflow General Antioxidant Assay Workflow prep Sample & Standard Preparation reaction Reaction Initiation (Mixing) prep->reaction reagent Reagent Preparation reagent->reaction incubation Incubation (Time & Temperature) reaction->incubation measurement Absorbance/ Fluorescence Measurement incubation->measurement calculation Data Analysis (IC50, TEAC, etc.) measurement->calculation

Caption: Generalized experimental workflow for in vitro antioxidant assays.

G Leucocyanidin Leucocyanidin (Antioxidant) FreeRadical Free Radical (e.g., DPPH•, ABTS•+) OxidizedLeucocyanidin Oxidized Leucocyanidin (Stable Radical) Leucocyanidin->OxidizedLeucocyanidin Donates H• or e- NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Accepts H• or e-

Caption: General mechanism of free radical scavenging by Leucocyanidin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucocyanidol Extraction from Grape Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Leucocyanidol and other proanthocyanidins from grape seeds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting Leucocyanidol from grape seeds?

A1: Aqueous mixtures of organic solvents are generally the most effective for extracting Leucocyanidol and other proanthocyanidins.[1] Commonly used and highly efficient solvent systems include:

  • Ethanol/Water mixtures: A food-grade option often used for producing extracts for nutraceuticals.[1] Optimal conditions have been reported around 47-70% ethanol.[1][2]

  • Acetone/Water mixtures: Highly efficient for extracting a broad range of proanthocyanidins, with a common ratio being 70:30 (v/v).[1]

  • Methanol/Water mixtures: Also effective and often utilized for analytical-scale extractions.[1]

Q2: What are the key parameters that influence the yield of Leucocyanidol extraction?

A2: Several critical parameters must be optimized to maximize the yield and quality of the extracted Leucocyanidol. These include:

  • Solvent Composition: The type of solvent and its concentration in water significantly impact extraction efficiency.[3][4]

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to the degradation of these heat-sensitive compounds.[1]

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and solubilize the target compounds.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[5]

  • Grape Variety and Origin: The concentration and composition of proanthocyanidins can vary significantly between different grape cultivars and their geographical growing locations.

Q3: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A3: UAE and MAE offer several advantages over conventional solvent extraction methods:

  • Increased Yield: Both techniques can significantly increase the extraction yield of proanthocyanidins. MAE has been shown to yield 5.5 times more proanthocyanidins compared to conventional methods.[3][6]

  • Reduced Extraction Time: These methods can drastically reduce the time required for extraction.[7]

  • Lower Solvent Consumption: UAE and MAE can be more environmentally friendly by requiring less solvent.[7]

  • Improved Efficiency: The use of ultrasound and microwaves enhances mass transfer, leading to more efficient extraction.[7]

Q4: How can I quantify the amount of Leucocyanidol in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of Leucocyanidol and other proanthocyanidins.[8] Reversed-phase C18 columns are commonly used for this purpose. For a comprehensive analysis, techniques like Normal-Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed to separate oligomers by size.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Extraction Yield 1. Incomplete Grinding of Grape Seeds: Insufficient surface area for solvent penetration.Ensure grape seeds are ground to a fine powder.[9]
2. Inappropriate Solvent System: The solvent may not be optimal for solubilizing Leucocyanidol.Use aqueous mixtures of ethanol (47-70%) or acetone (70%).[1][2] Consider performing small-scale trials with different solvent ratios to find the optimum for your specific grape seed variety.
3. Suboptimal Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction.Increase the solvent volume. A typical starting ratio is 1:4 (g:mL), but optimization may be required.[1] Some studies suggest a peak yield at a 1:20 ratio.[5]
4. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the target compounds fully.Increase the extraction time or temperature. For conventional extraction with 60% ethanol, agitation for 90 minutes at 75°C is a good starting point.[1] For UAE, optimal conditions can be around 53 minutes at 60°C.[2]
Degradation of Leucocyanidol (discoloration of extract) 1. Excessive Heat: Leucocyanidol and other proanthocyanidins are heat-sensitive and can degrade at high temperatures.[1]Avoid excessive heat during extraction and concentration steps. When using a rotary evaporator, maintain the water bath temperature below 40°C.[1]
2. Exposure to Light and Oxygen: Light and oxygen can promote the degradation of phenolic compounds.Conduct the extraction in a dark environment or use amber-colored glassware.[10] Storing the extract under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.
3. Unfavorable pH: The stability of Leucocyanidol is pH-dependent.Maintain a slightly acidic pH during extraction and storage to improve stability.
Co-extraction of Impurities (e.g., oils, sugars) 1. Grape Seeds Not Defatted: The presence of lipids can interfere with the extraction of polar compounds.Perform a defatting step with a non-polar solvent like petroleum ether or hexane before the main extraction.[1]
2. Non-selective Solvent System: The chosen solvent may be extracting a wide range of compounds.After the initial extraction, perform a liquid-liquid partitioning step with a solvent like ethyl acetate to separate oligomeric proanthocyanidins from more polar or polymeric compounds.[1]
Inconsistent Results 1. Variability in Grape Seed Material: Differences in grape variety, ripeness, and storage conditions can affect the proanthocyanidin content.Use grape seeds from a consistent source and process them uniformly.
2. Inconsistent Experimental Parameters: Minor variations in extraction parameters can lead to different results.Carefully control and document all experimental parameters, including solvent composition, temperature, time, and solid-to-liquid ratio.

Data Presentation: Comparison of Extraction Methods

Table 1: Proanthocyanidin (PAC) Yield under Various Extraction Conditions

Extraction MethodSolvent SystemTemperature (°C)TimeSolid-to-Liquid RatioPAC YieldReference
Conventional94% Ethanol2555 min1:10 (g:mL)9.70 mg CE/g DW[3]
MAE94% Ethanol17055 min1:10 (g:mL)56.37 mg CE/g DW[3]
Conventional60% Ethanol7590 min1:4 (g:mL)10.2% of crude extract[11]
UAE47% Ethanol6053 min10:1 (v:w)26.56 mg CE/g FW[2]
Conventional70% AcetoneRoom Temp.12 hoursNot Specified-[1]

CE/g DW: Catechin Equivalents per gram Dry Weight; CE/g FW: Catechin Equivalents per gram Fresh Weight

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction
  • Preparation of Grape Seeds:

    • Dry grape seeds in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a laboratory mill.

  • Defatting:

    • Suspend the grape seed powder in petroleum ether or hexane at a 1:5 (w/v) ratio.

    • Stir the mixture for 6-8 hours at room temperature or perform the extraction in a Soxhlet apparatus.

    • Filter the powder and discard the solvent. Allow the defatted powder to air-dry completely in a fume hood.

  • Extraction:

    • Weigh the defatted grape seed powder and place it in an extraction vessel.

    • Add 60% ethanol at a solid-to-liquid ratio of 1:4 (g:mL).[1]

    • Agitate the mixture using a mechanical shaker for 90 minutes at 75°C.[1]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the liquid extract from the solid residue.

    • Combine the filtrates and centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes to remove fine suspended particles.

    • Concentrate the clarified supernatant using a rotary evaporator under vacuum at a temperature below 40°C to remove the ethanol.[1]

  • Lyophilization:

    • Freeze the resulting aqueous concentrate and lyophilize (freeze-dry) to obtain a stable, dry powder of the crude extract.

    • Store the powder at -20°C in a desiccated environment.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation and Defatting: Follow steps 1 and 2 from the Conventional Solid-Liquid Extraction protocol.

  • Extraction:

    • Place the defatted grape seed powder in an extraction vessel.

    • Add 47% ethanol at a solvent-to-solid ratio of 10:1 (v:w).[2]

    • Place the vessel in an ultrasonic bath and sonicate for 53 minutes at a temperature of 60°C.[2]

  • Filtration, Concentration, and Lyophilization: Follow steps 4 and 5 from the Conventional Solid-Liquid Extraction protocol.

Mandatory Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_defat Defatting cluster_extraction Extraction cluster_downstream Downstream Processing GrapeSeeds Grape Seeds Drying Drying (40-50°C) GrapeSeeds->Drying Grinding Grinding Drying->Grinding Defatting Hexane/Petroleum Ether (1:5 w/v, 6-8h) Grinding->Defatting Conventional Conventional Extraction (e.g., 60% Ethanol, 75°C, 90 min) Defatting->Conventional UAE Ultrasound-Assisted Extraction (e.g., 47% Ethanol, 60°C, 53 min) Defatting->UAE MAE Microwave-Assisted Extraction Defatting->MAE Filtration Filtration & Centrifugation Conventional->Filtration UAE->Filtration MAE->Filtration Concentration Rotary Evaporation (<40°C) Filtration->Concentration Purification Purification (Optional) (e.g., Liquid-Liquid Partitioning) Concentration->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Dry Leucocyanidol-Rich Extract Lyophilization->FinalProduct TroubleshootingLogic Start Low Extraction Yield? CheckGrinding Is seed powder fine enough? Start->CheckGrinding Yes CheckSolvent Is solvent system optimal? (e.g., 47-70% Ethanol) CheckGrinding->CheckSolvent Yes SolutionGrind Action: Grind seeds to a fine powder. CheckGrinding->SolutionGrind No CheckRatio Is solid-to-liquid ratio adequate? (e.g., 1:4 to 1:20) CheckSolvent->CheckRatio Yes SolutionSolvent Action: Test different aqueous ethanol/acetone concentrations. CheckSolvent->SolutionSolvent No CheckConditions Are time and temperature sufficient? CheckRatio->CheckConditions Yes SolutionRatio Action: Increase solvent volume. CheckRatio->SolutionRatio No SolutionConditions Action: Increase extraction time and/or temperature. CheckConditions->SolutionConditions No End Yield Optimized CheckConditions->End Yes SolutionGrind->CheckSolvent SolutionSolvent->CheckRatio SolutionRatio->CheckConditions SolutionConditions->End

References

Technical Support Center: Leucocyanidin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the aqueous solubility of Leucocyanidin.

Frequently Asked Questions (FAQs)

Q1: What is Leucocyanidin and why is its aqueous solubility a significant issue?

Leucocyanidin is a natural flavonoid, specifically a leucoanthocyanidin, found in various plants, fruits, and vegetables.[1] It is a precursor in the biosynthesis of proanthocyanidins (condensed tannins).[2] Like many flavonoids, Leucocyanidin has poor water solubility, which presents a significant hurdle in experimental and drug development settings.[1] This low solubility can lead to poor absorption and bioavailability, limiting its therapeutic potential.[1]

Q2: What is the reported aqueous solubility of Leucocyanidin?

Direct quantitative data on the aqueous solubility of Leucocyanidin is limited. However, it is generally characterized as being only slightly soluble in water.[1] One source predicts its water solubility to be approximately 2.22 g/L. For comparison, the structurally similar flavonoid (+)-catechin has a reported aqueous solubility of about 1.6 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1]

Q3: In which solvents is Leucocyanidin soluble?

Leucocyanidin is soluble in various organic solvents, including methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[3] It is reported to be highly soluble in DMSO, with a solubility of up to 100 mg/mL with the aid of ultrasonication.[4]

Q4: What are the primary strategies to improve the aqueous solubility of Leucocyanidin?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like Leucocyanidin. These include:

  • pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds.[1]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) can significantly improve the solubility of hydrophobic compounds.[1]

  • Complexation with Cyclodextrins: Encapsulating the Leucocyanidin molecule within the hydrophobic core of a cyclodextrin can form a water-soluble inclusion complex.[1]

  • Solid Dispersion: Dispersing Leucocyanidin in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[1]

  • Micellar Solubilization: The use of surfactants to form micelles can encapsulate Leucocyanidin, thereby increasing its apparent solubility in water.

Q5: How does pH and temperature affect the stability of Leucocyanidin in aqueous solutions?

Leucocyanidin is susceptible to degradation and structural changes in aqueous solutions, particularly under certain pH and temperature conditions. It can undergo acid-catalyzed epimerization, especially at elevated temperatures.[3] It is advisable to work with mildly acidic to neutral pH (around pH 4-7) and to avoid high temperatures to minimize degradation.[3] Stock solutions are best stored at low temperatures (-20°C or -80°C) and protected from light.[3]

Data Presentation

Due to the scarcity of direct quantitative solubility data for Leucocyanidin, the following tables include data for Leucocyanidin where available, supplemented with data for the structurally related and well-studied flavonoid, (+)-catechin, to provide a comparative reference.

Table 1: Solubility of Leucocyanidin and Related Flavonoids in Various Solvents

CompoundSolventSolubilityTemperature (°C)Notes
Leucocyanidin WaterPredicted: 2.22 g/LNot Specified
DMSOUp to 100 mg/mLNot SpecifiedWith ultrasonication
Methanol, Ethanol, AcetoneSolubleNot SpecifiedQualitative data
(+)-Catechin PBS (pH 7.2)~1.6 mg/mLNot Specified
Procyanidin B2 Water66.67 mg/mLNot SpecifiedMay require ultrasonication

Data compiled from multiple sources.[1]

Table 2: Aqueous Solubility of (+)-Catechin in Water-Ethanol Mixtures at Different Temperatures

Temperature (K)Solubility in Water (g/L)Solubility in 13.0 wt% Ethanol (g/L)
277.62.44.8
283.23.26.5
298.27.114.2
313.215.129.8
331.236.570.1

This data for (+)-catechin illustrates the significant positive effect of a co-solvent (ethanol) and increasing temperature on flavonoid solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The aqueous solubility limit has been exceeded.1. Decrease the final concentration of Leucocyanidin. 2. Incorporate a co-solvent (e.g., start with a low percentage of ethanol or propylene glycol and gradually increase). 3. Adjust the pH to a slightly acidic or neutral range.
Cloudy or hazy solution after adding co-solvents Incomplete dissolution or formation of an unstable emulsion.1. Increase the ratio of the co-solvent. 2. Apply gentle heating (e.g., 37°C) and sonication to aid dissolution. 3. Add a small amount of a biocompatible surfactant (e.g., Tween 80).
Low yield of Leucocyanidin-cyclodextrin complex Inefficient complexation or loss during the procedure.1. Optimize the molar ratio of Leucocyanidin to cyclodextrin (a 1:1 ratio is a common starting point). 2. Increase the incubation time and/or temperature during complex formation to ensure equilibrium is reached. 3. Use lyophilization (freeze-drying) to obtain a stable, amorphous complex.
Unexpected peaks in HPLC analysis Degradation or epimerization of Leucocyanidin.1. Control the pH of your solutions, avoiding strongly acidic conditions. 2. Avoid heating the solutions. If sonication is used, employ a cooling bath. 3. Protect samples from light by using amber vials or wrapping containers in foil.

Experimental Protocols

Protocol 1: Preparation of a Leucocyanidin Solution Using a Co-solvent System

Objective: To prepare a clear aqueous solution of Leucocyanidin for in vitro experiments.

Materials:

  • Leucocyanidin powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl solution) or appropriate buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of Leucocyanidin in DMSO (e.g., 100 mg/mL). Use an ultrasonic bath to ensure complete dissolution.[4]

  • In a separate sterile tube, prepare the vehicle solution. For a final solution containing 10% DMSO, 40% PEG300, and 5% Tween-80, the vehicle would consist of the appropriate ratios of PEG300, Tween-80, and saline.

  • Slowly add the Leucocyanidin stock solution to the vehicle while vortexing to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).[4]

  • If any precipitation occurs, gentle heating (e.g., 37°C) and sonication can be used to aid dissolution.[4]

  • Visually inspect the final solution for clarity before use.

Protocol 2: Enhancement of Leucocyanidin Solubility via Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a water-soluble inclusion complex of Leucocyanidin with HP-β-CD.

Materials:

  • Leucocyanidin powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or appropriate buffer

  • Magnetic stirrer with a heating plate

  • 0.45 µm syringe filter

  • Lyophilizer (Freeze-dryer)

Procedure:

Part A: Phase Solubility Study (Higuchi and Connors Method)

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 15 mM).

  • Add an excess amount of Leucocyanidin to each solution.

  • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[1]

  • Filter the suspensions through a 0.45 µm syringe filter to remove undissolved solid.[1]

  • Determine the concentration of dissolved Leucocyanidin in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved Leucocyanidin against the concentration of HP-β-CD to determine the complex stoichiometry and stability constant.[1]

Part B: Preparation of the Solid Inclusion Complex (Freeze-Drying Method)

  • Based on the phase solubility study, prepare an aqueous solution of HP-β-CD at a concentration that allows for the desired molar ratio with Leucocyanidin (typically 1:1).[1]

  • Add Leucocyanidin to the HP-β-CD solution and stir until it is completely dissolved. Gentle heating may be applied if necessary.[1]

  • Freeze the resulting solution at a low temperature (e.g., -80°C).[1]

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained.[1]

  • The resulting powder is the Leucocyanidin-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility.

Visualizations

Signaling Pathways and Experimental Workflows

Proanthocyanidin_Biosynthesis Dihydroquercetin Dihydroquercetin DFR DFR (Dihydroflavonol 4-reductase) Dihydroquercetin->DFR Leucocyanidin (+)-Leucocyanidin LAR LAR (Leucoanthocyanidin reductase) Leucocyanidin->LAR LDOX_ANS LDOX/ANS (Leucoanthocyanidin dioxygenase) Leucocyanidin->LDOX_ANS Cyanidin Cyanidin ANR ANR (Anthocyanidin reductase) Cyanidin->ANR Catechin (+)-Catechin Proanthocyanidins Proanthocyanidins Catechin->Proanthocyanidins Starter/Extension Unit Epicatechin (-)-Epicatechin Epicatechin->Proanthocyanidins Starter/Extension Unit DFR->Leucocyanidin LAR->Catechin LDOX_ANS->Cyanidin ANR->Epicatechin

Caption: Proanthocyanidin biosynthesis pathway featuring Leucocyanidin.

Solubility_Enhancement_Workflow cluster_prep Preparation cluster_method Solubilization Method cluster_eval Evaluation cluster_outcome Outcome Start Start: Poorly Soluble Leucocyanidin Prep_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prep_Stock Co_Solvency Co-Solvency Prep_Stock->Co_Solvency Cyclodextrin Cyclodextrin Complexation Prep_Stock->Cyclodextrin Solid_Dispersion Solid Dispersion Prep_Stock->Solid_Dispersion Visual_Inspection Visual Inspection (Clarity) Co_Solvency->Visual_Inspection Cyclodextrin->Visual_Inspection Solid_Dispersion->Visual_Inspection Solubility_Assay Quantitative Solubility Assay Visual_Inspection->Solubility_Assay Stability_Test Stability Assessment (HPLC) Solubility_Assay->Stability_Test Success Optimized Soluble Formulation Stability_Test->Success Stable & Soluble Failure Precipitation/ Degradation Stability_Test->Failure Unstable / Insoluble Failure->Co_Solvency Re-optimize Failure->Cyclodextrin Re-optimize Failure->Solid_Dispersion Re-optimize

Caption: Experimental workflow for Leucocyanidin solubility enhancement.

References

Preventing Leucocianidol degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address challenges encountered during the extraction of Leucocianidol. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative diagrams to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a type of flavonoid, specifically a flavan-3,4-diol, that serves as a precursor to proanthocyanidins.[1] Its extraction is challenging due to its inherent instability. This compound is susceptible to degradation under various conditions, including exposure to high temperatures, light, oxygen, and non-acidic pH levels.[2][3]

Q2: What are the main factors that cause this compound degradation during extraction?

A2: The primary factors leading to the degradation of this compound and related flavonoids are:

  • pH: this compound is most stable in acidic conditions (typically pH 2-4).[2][4] In neutral or alkaline environments, it can undergo structural changes that lead to degradation.

  • Temperature: Elevated temperatures significantly accelerate the degradation of flavonoids.[5][6]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

  • Enzymes: Plant enzymes such as polyphenol oxidase can degrade this compound if not properly inactivated.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: Which solvents are most suitable for extracting this compound?

A3: Polar solvents are generally effective for extracting this compound. The most commonly used solvents are aqueous mixtures of ethanol, methanol, or acetone.[2] To enhance stability, it is crucial to acidify these solvents, often with a small amount of a weak acid like citric or formic acid, or diluted hydrochloric acid.[2][7]

Q4: How can I monitor the degradation of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the identification and quantification of this compound.[8] By taking samples at different stages of your extraction process and analyzing them via HPLC, you can monitor the concentration of this compound and detect the appearance of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. 1. Inappropriate solvent choice: The solvent may not be optimal for your plant material. 2. Suboptimal extraction conditions: Temperature, time, or solvent-to-solid ratio may be inadequate. 3. Degradation during extraction: Exposure to high temperature, light, or neutral/alkaline pH.[9]1. Solvent Screening: Test a range of acidified polar solvents (e.g., 70% acetone, 60% ethanol) to find the most effective one for your specific sample.[10] 2. Optimize Parameters: Systematically vary the extraction time and temperature. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.[11] 3. Control Extraction Environment: Ensure the extraction is performed in an acidic medium (pH 2-4), at a low temperature, and protected from light.[2][4]
The extract has a brownish color instead of the expected lighter shade. This often indicates significant degradation and polymerization of flavonoids.[2]* Verify pH: Ensure your extraction solvent is sufficiently acidic (pH 2-4).[4] * Reduce Temperature: Perform extraction and any subsequent concentration steps at low temperatures (e.g., below 40°C).[10] * Protect from Light: Use amber glassware or cover your extraction vessel with aluminum foil. * Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Precipitate forms in the extract upon storage. 1. Poor solubility: this compound has limited solubility in water.[1] 2. Instability over time: The compound may be degrading and precipitating out of solution.1. Co-solvents: Store the extract in a solvent system that maintains its solubility, such as an acidified alcohol-water mixture.[1] 2. Low-Temperature Storage: Store the extract at low temperatures (-20°C or below) in the dark to minimize degradation.[8]
Inconsistent results between extraction batches. Variability in plant material, extraction conditions, or solvent preparation.* Standardize Plant Material: Use plant material from the same source and batch, and ensure consistent particle size. * Maintain Consistent Conditions: Precisely control all extraction parameters (temperature, time, solvent-to-solid ratio, pH). * Fresh Solvents: Prepare fresh acidified solvents for each extraction to ensure consistent pH.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures, thus minimizing thermal degradation.

Materials:

  • Dried and powdered plant material

  • Extraction solvent: 70% (v/v) acetone in water, acidified with 0.1% formic acid

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of the acidified extraction solvent to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

  • Decant the supernatant (the extract).

  • To maximize yield, the residue can be re-extracted with another 100 mL of the solvent.

  • Combine the supernatants from all extractions.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • The resulting aqueous extract can be used for analysis or further purification.

Protocol 2: Quantification of this compound Degradation using HPLC

This protocol outlines a method to assess the stability of this compound under different conditions.

Materials:

  • This compound extract or standard solution

  • Buffers of varying pH (e.g., pH 3, 5, 7)

  • Water baths at different temperatures (e.g., 25°C, 50°C, 80°C)

  • HPLC system with a C18 column and a suitable detector (e.g., DAD or FLD)

Procedure:

  • Prepare solutions of your this compound extract in the different pH buffers.

  • Divide each solution into aliquots for testing at different temperatures.

  • Place the aliquots in the water baths and protect them from light.

  • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each aliquot.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • The degradation kinetics can be determined by plotting the concentration of this compound as a function of time for each condition. The degradation of many anthocyanins and related flavonoids follows first-order kinetics.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction Method Typical Temperature Typical Time Advantages Disadvantages
Maceration Room Temperature24-72 hoursSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction Boiling point of solvent6-24 hoursHigh extraction efficiencyHigh temperature can cause degradation
Ultrasound-Assisted Extraction (UAE) 25-50°C20-60 minutesFast, efficient, lower temperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE) 50-100°C5-30 minutesVery fast, high efficiencyPotential for localized heating and degradation

This table provides a general comparison. Optimal conditions should be determined experimentally.

Table 2: Thermal Degradation Kinetics of Anthocyanins (as a proxy for this compound)

Temperature Degradation Rate Constant (k) (min⁻¹) Half-life (t₁/₂) (min)
60°C0.002346.5
80°C0.00886.6
100°C0.02527.7

Data synthesized from studies on anthocyanin degradation, which is expected to be similar to this compound. The degradation is modeled as a first-order reaction.[5][12]

Visualizations

DegradationPathway cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation High_Temp High Temperature High_Temp->Degradation High_pH Neutral/Alkaline pH High_pH->Degradation Light_O2 Light & Oxygen Light_O2->Degradation Degraded_Products Degraded Products (e.g., Chalcones, Polymeric Pigments) Degradation->Degraded_Products

Caption: Factors leading to the degradation of this compound.

ExtractionWorkflow Start Plant Material (Dried, Powdered) Extraction Extraction (e.g., UAE with acidified solvent) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator < 40°C) Filtration->Concentration Purification Optional: Further Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (HPLC) Concentration->Analysis Purification->Analysis

References

Technical Support Center: Leucocianidol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing peak tailing with Leucocianidol in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half.[1] This can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[2] The following guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Diagram: Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks systemic_issue Systemic Issue Likely: - Check for extra-column volume - Inspect for column void - Check for system leaks check_all_peaks->systemic_issue Yes specific_issue Issue is Analyte/Method-Specific check_all_peaks->specific_issue No consult_manufacturer Issue Persists: Consult instrument/column manufacturer systemic_issue->consult_manufacturer optimize_mobile_phase Optimize Mobile Phase: - Adjust pH to 2.0-4.0 with 0.1% Formic Acid - Ensure adequate buffer capacity specific_issue->optimize_mobile_phase evaluate_column Evaluate Column: - Use a modern, end-capped C18 column - Clean or replace the column if degraded optimize_mobile_phase->evaluate_column end_resolved Issue Resolved optimize_mobile_phase->end_resolved Improvement Seen check_sample Check Sample and Injection: - Dilute sample to test for overload - Ensure injection solvent is weaker than mobile phase evaluate_column->check_sample evaluate_column->end_resolved Improvement Seen investigate_chelation Investigate Metal Chelation: - Add a chelating agent (e.g., EDTA) to the mobile phase check_sample->investigate_chelation check_sample->end_resolved Improvement Seen passivate_system Consider System Passivation investigate_chelation->passivate_system Tailing Reduced investigate_chelation->end_resolved Tailing Eliminated passivate_system->end_resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound in RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound with reverse-phase HPLC?

The primary causes of peak tailing for this compound, a flavonoid, in RP-HPLC often stem from secondary interactions between the analyte and the stationary phase. Key factors include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the surface of silica-based C18 columns can interact with the polar hydroxyl groups present in the this compound structure. This creates a secondary retention mechanism that leads to peak tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, this compound can exist in multiple ionized states, leading to broadened and tailing peaks.[2][3] Flavonoids generally exhibit better peak shapes in acidic conditions.[2]

  • Metal Chelation: this compound's structure allows it to chelate with metal ions (like iron or copper) that may be present in the sample, mobile phase, or HPLC system components (e.g., stainless steel tubing, frits). This can lead to the formation of complexes with different chromatographic behaviors, contributing to peak tailing.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[2][4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[2]

Q2: How does mobile phase pH affect this compound peak shape?

The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound.[5] Operating at a low pH (typically between 2 and 4) ensures that the acidic silanol groups on the silica-based stationary phase are fully protonated, minimizing secondary interactions with the polar hydroxyl groups of this compound.[6] If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms will be present, which can cause peak splitting or tailing.[7][8]

Quantitative Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As) for FlavonoidsRationale
< 3Closer to 1.0 (Symmetrical)Silanol groups are protonated, minimizing secondary interactions.[6]
3 - 7> 1.2 (Tailing)Partial ionization of silanol groups leads to mixed-mode retention.[6][8]
> 7Variable (potential for tailing or poor retention)Analyte may be ionized, and silica-based columns can degrade.[5]

Q3: Could metal chelation be contributing to the peak tailing of this compound?

Yes, metal chelation is a potential cause of peak tailing for flavonoids like this compound.[2] To investigate this, you can add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[2] If the peak tailing is significantly reduced or eliminated after equilibrating the column with the EDTA-containing mobile phase, metal chelation is a likely contributor.[2] If confirmed, consider passivating the HPLC system to remove metal contaminants.[2]

Q4: What are the ideal column characteristics for this compound analysis?

For analyzing polar compounds like this compound, it is recommended to use a modern, high-purity, end-capped C18 column.[6] End-capping reduces the number of accessible residual silanol groups, thereby minimizing secondary interactions that cause peak tailing.[6] Columns with a lower particle size (e.g., < 3 µm) can also improve peak efficiency and resolution.

Q5: How can I determine if column overload is the cause of peak tailing?

To check for column overload, simply dilute your sample (e.g., by a factor of 10) and inject it again.[4] If the peak shape improves and becomes more symmetrical, the original sample concentration was likely too high, leading to saturation of the stationary phase.[4]

Experimental Protocols

Protocol 1: General HPLC Method for this compound and Related Proanthocyanidins

This protocol is a starting point for the analysis of this compound and can be optimized further.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting gradient could be 5-30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at 280 nm.

  • Injection Volume: 10 µL

Protocol 2: Diagnosing Metal Chelation

  • Prepare a modified mobile phase: Add 0.1 mM EDTA to your existing mobile phase.

  • Equilibrate the column: Flush the column with the EDTA-containing mobile phase for at least 20-30 column volumes.

  • Inject this compound standard: Inject a standard solution of this compound.

  • Analyze the chromatogram: Compare the peak shape to the chromatogram obtained without EDTA. A significant reduction in tailing indicates that metal chelation was a contributing factor.[2]

Signaling Pathways and Chemical Interactions

Diagram: Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_column Silica-Based C18 Stationary Phase silanol Residual Silanol Group (-Si-OH) c18 C18 Chains (Hydrophobic) metal_ion Metal Ion (e.g., Fe³⁺) This compound This compound This compound->silanol Secondary Polar Interaction (Causes Tailing) This compound->c18 Primary Hydrophobic Interaction (Desired Retention) This compound->metal_ion Chelation (Causes Tailing)

Caption: Interactions of this compound with a C18 stationary phase leading to peak tailing.

References

Technical Support Center: Chromatographic Resolution of Leucocianidol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of Leucocianidol isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating this compound isomers?

A1: The most common and effective method for separating this compound isomers, which are stereoisomers, is High-Performance Liquid Chromatography (HPLC), particularly utilizing chiral stationary phases (CSPs) or reversed-phase columns with specific mobile phase compositions.[1][2] For instance, the separation of 3,4-cis- and 3,4-trans-Leucocyanidin has been successfully achieved using C18 and phenyl-reverse-phase HPLC.[1]

Q2: Why is the separation of this compound isomers important in research and drug development?

A2: this compound exists as different stereoisomers, and each isomer can exhibit distinct biological activities, pharmacokinetic profiles, and toxicities.[3][4] Regulatory agencies like the FDA and EMA strongly recommend the development of single enantiomer drugs to ensure safety and efficacy.[3][4] Therefore, accurate separation and quantification of each isomer are critical for preclinical and clinical studies.

Q3: What type of HPLC column is best suited for this compound isomer separation?

A3: For separating stereoisomers like those of this compound, chiral stationary phases (CSPs) are often the most effective choice.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating chiral molecules.[2] Alternatively, for separating diastereomers like the 3,4-cis and 3,4-trans isomers, reversed-phase columns such as C18 or Phenyl-Hexyl can provide sufficient resolution with optimized mobile phases.[5]

Q4: How can I improve the resolution between closely eluting this compound isomers?

A4: To improve resolution, you can try several strategies:

  • Optimize the mobile phase: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can alter selectivity.[5]

  • Lower the flow rate: This can increase the efficiency of the separation.

  • Use a shallower gradient: In gradient elution, a slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.[5]

  • Change the column: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a chiral column) can provide different selectivity.[5]

  • Increase the column length or decrease the particle size: Both can lead to higher theoretical plates and better resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the sample concentration or injection volume.[5]
Secondary Interactions Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[5][6]
Column Contamination or Degradation Flush the column with a strong solvent. If the issue persists, replace the column.[5]
Extra-column Volume Ensure all fittings and tubing are properly connected and have minimal dead volume.[5]
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[7]
Pump Malfunction Check for leaks, worn pump seals, or faulty check valves.[7]
Problem 3: Poor Resolution Between Isomers

Possible Causes & Solutions

CauseSolution
Suboptimal Mobile Phase Systematically vary the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH to find the best selectivity.[5]
Inappropriate Column Chemistry If using a reversed-phase column, consider a chiral stationary phase specifically designed for enantiomeric separations.[2]
Steep Gradient Profile Make the gradient shallower to increase the separation window for the isomers.[5]
Low Column Efficiency Check for column degradation, ensure the system is properly packed, and consider using a column with smaller particles.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Diastereomer Separation (e.g., 3,4-cis vs. 3,4-trans)

This method is adapted from the successful separation of Leucocyanidin stereoisomers.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Method 2: Chiral HPLC for Enantiomer Separation

This is a general starting method for the enantiomeric separation of flavonoids.

  • Column: Chiral Stationary Phase (e.g., Cellulose-based, 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

Data Presentation

Table 1: Example Performance Data for Diastereomer Separation (Method 1)

IsomerRetention Time (min)Resolution (Rs)Tailing Factor
3,4-trans-Leucocianidol18.2-1.1
3,4-cis-Leucocianidol19.52.11.2

Table 2: Example Performance Data for Enantiomer Separation (Method 2)

EnantiomerRetention Time (min)Resolution (Rs)Tailing Factor
(+)-Leucocianidol12.4-1.3
(-)-Leucocianidol14.11.81.2

Visualizations

TroubleshootingWorkflow start Problem: Poor Isomer Resolution check_method Is the method optimized? start->check_method optimize_mp Optimize Mobile Phase (Solvent ratio, pH) check_method->optimize_mp No check_system Is the HPLC system performing optimally? check_method->check_system Yes adjust_gradient Adjust Gradient Profile (Make shallower) optimize_mp->adjust_gradient change_column Change Column (e.g., to Chiral Stationary Phase) resolved Problem Resolved change_column->resolved adjust_gradient->change_column system_maintenance Perform System Maintenance (Check for leaks, dead volume, pump issues) check_system->system_maintenance No check_system->resolved Yes system_maintenance->resolved

Caption: Troubleshooting workflow for improving the resolution of this compound isomers.

ExperimentalLogic start Goal: Separate this compound Isomers isomer_type What type of isomers? start->isomer_type diastereomers Diastereomers (e.g., cis/trans) isomer_type->diastereomers Different physical properties enantiomers Enantiomers (e.g., +/-) isomer_type->enantiomers Mirror images rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl) diastereomers->rp_hplc chiral_hplc Chiral HPLC (Cellulose or Amylose CSP) enantiomers->chiral_hplc optimization Method Optimization (Mobile Phase, Gradient, Temperature) rp_hplc->optimization chiral_hplc->optimization analysis Data Analysis (Resolution, Tailing Factor) optimization->analysis

Caption: Logical workflow for selecting a chromatographic method for this compound isomers.

References

Technical Support Center: Enhancing the Stability of Leucocyanidin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Leucocyanidin in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of Leucocyanidin solutions.

Problem Potential Cause Recommended Solution
Low yield of (+)-Leucocyanidin after extraction or purification. Degradation or Epimerization: The experimental conditions may be too harsh, leading to the breakdown or structural change of the molecule.[1]1. Lower the temperature: Perform extractions at cooler temperatures, such as 4°C or room temperature.[1] 2. Optimize pH: Avoid strongly acidic conditions. It is advisable to use a buffer for your solvent to a mildly acidic pH (e.g., pH 4-5).[1] 3. Reduce extraction time: Shorter exposure to potentially degrading conditions minimizes compound loss.[1]
Appearance of unexpected peaks in HPLC/MS analysis. Epimer Formation: Acid-catalyzed epimerization or thermal degradation may have occurred, leading to the formation of diastereomers.[1]1. Control pH: Employ a less acidic solvent system. While acidified solvents can stabilize the flavylium cation of related compounds, they can promote Leucocyanidin epimerization.[1] 2. Avoid Heat: Do not heat the extraction mixture. Use methods like maceration or ultrasound-assisted extraction at controlled, low temperatures.[1] 3. Work in the Dark: Protect samples from light at all stages by using amber glassware or by covering vessels with aluminum foil.[1]
Solution containing Leucocyanidin changes color over time. Oxidation/Degradation: Exposure to oxygen and light can cause flavonoids to degrade, which is often indicated by a color change.[1]1. Use an Inert Atmosphere: If possible, perform experiments under a nitrogen or argon atmosphere to minimize oxidation.[1] 2. Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the solvent.[1] Note: The effect of ascorbic acid can be complex and may sometimes accelerate degradation, so preliminary testing is recommended.[2][3][4]
Precipitation of Leucocyanidin upon addition to an aqueous buffer. Exceeded Aqueous Solubility Limit: Leucocyanidin has poor water solubility.1. Decrease Concentration: Work with lower final concentrations of Leucocyanidin. 2. Incorporate a Co-solvent: Start with a small percentage of ethanol or propylene glycol and gradually increase it.[5] 3. Adjust pH: Since Leucocyanidin is weakly acidic, slightly increasing the pH might improve solubility. However, be mindful of potential degradation at higher pH values.[5]
Cloudy or hazy solution after attempting to dissolve with co-solvents. Incomplete Dissolution or Unstable Emulsion: The chosen solvent system may not be optimal.1. Increase Co-solvent Ratio: Gradually increase the proportion of the organic co-solvent.[5] 2. Gentle Heating and Sonication: Heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[5] 3. Add a Surfactant: A small amount of a non-ionic surfactant like Tween 80 can help stabilize the solution.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of Leucocyanidin in solution?

The stability of Leucocyanidin in solution is primarily influenced by pH, temperature, light, and the presence of oxygen.[1] High temperatures accelerate chemical reactions, including degradation and epimerization.[1] While mildly acidic conditions (pH 4-5) can be protective, both strongly acidic and alkaline conditions can catalyze degradation.[1] Exposure to light, especially UV radiation, can also lead to the degradation of phenolic compounds like Leucocyanidin.[1]

Q2: What is the optimal pH range for maintaining Leucocyanidin stability in an aqueous solution?

For flavonoids like Leucocyanidin, a mildly acidic environment, typically between pH 3 and 5, is recommended to minimize degradation.[1] In more acidic solutions, epimerization can be a significant issue.[1] As the pH becomes neutral to alkaline, the rate of oxidative degradation tends to increase.

Q3: How should I store Leucocyanidin stock solutions to ensure long-term stability?

To maximize the shelf-life of your Leucocyanidin stock solutions, they should be stored at low temperatures, such as -20°C or -80°C.[6] It is also crucial to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.[6] For solutions prepared in organic solvents like methanol, acidification with a small amount of formic acid (e.g., 0.1%) can improve stability.[6]

Q4: Can I use antioxidants to stabilize my Leucocyanidin solution? If so, which ones are recommended?

Yes, antioxidants can be used to mitigate oxidative degradation. Ascorbic acid is a commonly used antioxidant for this purpose.[1] However, the interaction between ascorbic acid and flavonoids can be complex, and in some instances, it has been shown to accelerate the degradation of anthocyanins, which are structurally related to Leucocyanidin.[2][3][4] Therefore, it is advisable to conduct a preliminary stability study to determine the optimal concentration of the antioxidant and to confirm its stabilizing effect under your specific experimental conditions.

Q5: Are there other methods to enhance the stability of Leucocyanidin in solution?

Besides controlling pH, temperature, light, and using antioxidants, co-pigmentation can also enhance stability. This involves the addition of other molecules, such as catechins or other polyphenols, which can form complexes with Leucocyanidin and protect it from degradation.[7] Additionally, for aqueous solutions, the use of co-solvents like ethanol or PEG, or encapsulation with cyclodextrins can improve both solubility and stability.[5] The use of chelating agents like EDTA can also be beneficial by sequestering metal ions that can catalyze oxidative degradation.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Leucocyanidin Solution

Objective: To prepare a Leucocyanidin solution with enhanced stability for use in in-vitro or in-vivo experiments.

Materials:

  • (+)-Leucocyanidin powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution) or appropriate buffer (e.g., citrate-phosphate buffer, pH 4.5)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials

Procedure:

  • Prepare a stock solution of (+)-Leucocyanidin in DMSO (e.g., 25 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.[5]

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final concentration of PEG300 is typically around 40%.[5]

  • Vortex the mixture until it is homogeneous.

  • Add Tween-80 to the mixture. The final concentration is often around 5%.[5]

  • Vortex again until the solution is clear and uniform.

  • Slowly add saline or buffer to the mixture to reach the final desired volume and concentration of Leucocyanidin. The final concentration of DMSO should be kept low (e.g., <10%) to minimize potential toxicity in biological assays.[5]

  • Vortex the final solution thoroughly. If any precipitation occurs, gentle heating (37°C) and sonication can be used to aid dissolution.[5]

  • Store the final solution in amber glass vials at 4°C for short-term storage or at -20°C/-80°C for long-term storage.

Protocol 2: Stability Testing of Leucocyanidin under Different Conditions

Objective: To quantitatively assess the stability of Leucocyanidin under various environmental conditions (pH, temperature, light).

Materials:

  • Leucocyanidin stock solution

  • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled incubators or water baths

  • UV light source

  • Amber and clear glass vials

  • HPLC system with a suitable C18 column and UV detector

  • HPLC-grade solvents

Procedure:

  • Prepare working solutions of Leucocyanidin by diluting the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis.

  • Divide the solutions for each pH into three sets of vials:

    • Set 1 (Temperature effect): Aliquot into clear vials and place in incubators at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • Set 2 (Light effect): Aliquot into clear vials and expose to a UV light source at a controlled temperature. Include a control set wrapped in aluminum foil to exclude light.

    • Set 3 (Control): Aliquot into amber vials and store at 4°C in the dark.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC to determine the concentration of Leucocyanidin remaining.

  • Calculate the percentage of Leucocyanidin remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics. The degradation rate constant (k) can be calculated from the slope of the line.

  • The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Quantitative Data on Stability

Specific kinetic data for Leucocyanidin degradation is limited in the literature. However, data from structurally related anthocyanins, such as cyanidin derivatives, can provide valuable insights into the expected stability profile. The degradation of these compounds generally follows first-order kinetics.[10][11][12]

Table 1: Illustrative Thermal Degradation Kinetics of Cyanidin Glycosides (as a proxy for Leucocyanidin)

Temperature (°C)CompoundRate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
80Cyanidin-3-glucosylrutinoside2.2 x 10⁻²31.5[10]
120Cyanidin-3-glucosylrutinoside8.5 x 10⁻²8.2[10]
80Cyanidin-3-rutinoside1.5 x 10⁻²46.2[10]
120Cyanidin-3-rutinoside8.4 x 10⁻²8.3[10]

Note: This data is for cyanidin derivatives and should be used as an estimation for Leucocyanidin stability.

Table 2: Effect of Stabilizers on the Half-life of Anthocyanins (as a proxy for Leucocyanidin)

ConditionStabilizerFold Increase in Half-lifeReference
Thermal (80°C)Cobalt Ion Complexation~3[13]
UV Light ExposureCobalt Ion Complexation>10[13]
Daylight ExposureCobalt Ion Complexation>20[13]
Thermal (85°C, pH 3)Ascorbic Acid (0.01%)~2.2[14]

Note: This data is for general anthocyanins and illustrates the potential efficacy of different stabilization strategies.

Visualizations

Degradation and Stabilization Pathways

Logical Flow of Leucocyanidin Degradation and Stabilization Leucocyanidin Leucocyanidin in Solution Degradation_Factors Degradation Factors (Heat, Light, O₂, Extreme pH) Leucocyanidin->Degradation_Factors exposed to Stabilization_Strategies Stabilization Strategies Leucocyanidin->Stabilization_Strategies apply Degradation_Products Degradation Products (e.g., Epimers, Oxidation Products) Degradation_Factors->Degradation_Products leads to Control_pH Control pH (4-5) Stabilization_Strategies->Control_pH Low_Temp Low Temperature Stabilization_Strategies->Low_Temp Protect_Light Protect from Light Stabilization_Strategies->Protect_Light Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Stabilization_Strategies->Antioxidants Chelators Add Chelating Agents (e.g., EDTA) Stabilization_Strategies->Chelators Stable_Leucocyanidin Stable Leucocyanidin Solution Stabilization_Strategies->Stable_Leucocyanidin results in Control_pH->Stable_Leucocyanidin Low_Temp->Stable_Leucocyanidin Protect_Light->Stable_Leucocyanidin Antioxidants->Stable_Leucocyanidin Chelators->Stable_Leucocyanidin Workflow for Leucocyanidin Stability Testing Start Prepare Leucocyanidin Stock Solution Prepare_Samples Prepare Test Samples (Varying pH, Temp, Light) Start->Prepare_Samples Incubate Incubate Samples Prepare_Samples->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Kinetics) HPLC_Analysis->Data_Analysis Results Determine Half-life (t½) and Degradation Rate (k) Data_Analysis->Results

References

Technical Support Center: Optimizing Leucocyanidin Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for leucocyanidin stability and activity. Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is known for its potential biological activities, including antioxidant and anti-inflammatory properties. However, its stability and efficacy are highly dependent on pH. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing leucocyanidin solutions?

A1: For maximum stability, leucocyanidin solutions should be stored under acidic conditions, ideally between pH 3.0 and 5.0. Flavonoids, in general, are more stable in mildly acidic environments and are prone to degradation in neutral to alkaline solutions.[1][2] Storage in the dark at low temperatures (-20°C or -80°C) is also recommended to minimize degradation.[3]

Q2: My leucocyanidin is not dissolving in my aqueous buffer. What can I do?

A2: Leucocyanidin has poor water solubility.[1] If you observe precipitation or a cloudy solution, consider the following troubleshooting steps:

  • pH Adjustment: Since leucocyanidin is weakly acidic, slightly increasing the pH may improve solubility. However, be cautious as higher pH can lead to degradation.[4]

  • Co-solvents: Incorporate a small percentage of an organic co-solvent such as DMSO, ethanol, or propylene glycol.[3][4] It is reported to be highly soluble in DMSO.[5]

  • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolution.[3][4]

  • Complexation: Using cyclodextrins can help to form a water-soluble inclusion complex.[4]

Q3: How does pH affect the biological activity of leucocyanidin?

A3: The pH of the experimental medium can significantly influence the antioxidant activity of leucocyanidin and related flavonoids.[6][7] While some studies on procyanidin-containing extracts have shown potent antioxidant activity in both acidic and basic solutions, the stability of the compound at higher pH is a critical factor to consider.[6][7] For cell-based assays, it is crucial to find a balance between the optimal pH for leucocyanidin stability and the physiological pH required for the cells.

Q4: I am seeing a color change in my leucocyanidin solution. What does this indicate?

A4: Leucocyanidin is a colorless compound.[8] A color change, particularly to reddish or brownish hues, can indicate degradation or oxidation, which is often accelerated at neutral to alkaline pH. Leucocyanidins are precursors to colored anthocyanidins, and pH shifts can facilitate this conversion and subsequent degradation.[9]

Q5: What are the expected degradation products of leucocyanidin at different pH values?

A5: At pH values above 7, anthocyanins, which are structurally related to leucocyanidin, can degrade into various products.[9] For instance, studies on wine anthocyanins have shown that under simulated intestinal digestion (alkaline conditions), they can degrade into phenolic acids such as syringic acid, protocatechuic acid, and vanillic acid.[10] It is plausible that leucocyanidin follows a similar degradation pathway.

Data Presentation

Table 1: Summary of pH Effects on Leucocyanidin and Related Flavonoids

ParameterAcidic pH (1-6)Neutral pH (7)Alkaline pH (>7)
Stability Generally stable, especially in mildly acidic conditions (pH 3-5).[1][2]Less stable, degradation may occur.[9]Unstable, prone to rapid degradation and oxidation.[2][9]
Solubility Poor in purely aqueous solutions.[1]May slightly increase, but degradation is a risk.[4]Increased solubility but rapid degradation.[4]
Appearance Colorless solution (if pure).[8]Potential for color change due to degradation.Likely to develop color (e.g., brownish) due to degradation.[9]
Antioxidant Activity Generally active.[6][7]Activity may be present but compromised by instability.[6]Can exhibit activity, but the compound is unstable.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Leucocyanidin Stock Solution

This protocol describes the preparation of a leucocyanidin stock solution, with considerations for pH and solubility.

  • Weighing: Accurately weigh the desired amount of leucocyanidin powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of a suitable organic solvent, such as DMSO, to dissolve the powder completely. Leucocyanidin is reported to be soluble in DMSO up to 100 mg/mL with the aid of ultrasonication.[5]

  • Dilution: For aqueous-based experiments, prepare a working solution by diluting the stock solution in a buffer of the desired pH, preferably in the acidic range (pH 3-5) for stability.

  • pH Adjustment (if necessary): If a different pH is required for your experiment, prepare the final solution immediately before use to minimize degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Leucocyanidin Stability at Different pH Values

This protocol provides a method to evaluate the stability of leucocyanidin over time at various pH levels.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).

  • Solution Preparation: Prepare fresh solutions of leucocyanidin in each buffer at a known concentration.

  • Initial Measurement (Time 0): Immediately after preparation, measure the absorbance of each solution at its maximum absorption wavelength (around 280 nm) using a UV-Vis spectrophotometer.[11]

  • Incubation: Incubate the solutions under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), measure the absorbance of each solution.

  • Data Analysis: Calculate the percentage of remaining leucocyanidin at each time point relative to the initial measurement. A decrease in absorbance indicates degradation.

Mandatory Visualizations

Leucocyanidin_Stability_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis A Weigh Leucocyanidin B Dissolve in DMSO A->B C Dilute in Buffers (pH 3, 5, 7, 9) B->C D Initial Measurement (T=0, UV-Vis @ 280nm) C->D E Incubate at RT (Protected from Light) D->E F Time-Point Measurements (T=1, 2, 4, 8, 24h) E->F G Calculate % Degradation F->G

Caption: Experimental workflow for assessing leucocyanidin stability at different pH values.

pH_Dependent_Degradation_Pathway Leucocyanidin Leucocyanidin (Colorless) Flavylium Flavylium Cation (Colored) Leucocyanidin->Flavylium Acidic pH (Oxidation) Chalcone Chalcone (Colorless/Yellowish) Flavylium->Chalcone Neutral/Alkaline pH Degradation Degradation Products (e.g., Phenolic Acids) Chalcone->Degradation Irreversible (Higher pH)

Caption: Simplified proposed degradation pathway of leucocyanidin as influenced by pH.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Leucocyanidin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two key flavonoids: leucocyanidin and quercetin. While both compounds are recognized for their potential to combat oxidative stress, this document aims to objectively present available experimental data, outline methodologies for their evaluation, and visualize the underlying biochemical pathways.

Introduction

Leucocyanidin, a flavan-3,4-diol, is a colorless flavonoid that serves as a crucial intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins.[1][2][3] Quercetin, a flavonol, is one of the most abundant and extensively studied dietary flavonoids, renowned for its potent antioxidant and anti-inflammatory properties.[4][5][6] The structural differences between these molecules, particularly the hydroxylation patterns and the presence of a C-ring ketone in quercetin, influence their reactivity and biological functions. This guide explores the comparative antioxidant efficacy based on current scientific literature.

Data Presentation: Quantitative Antioxidant Activity

Direct comparative studies providing side-by-side quantitative data for leucocyanidin and quercetin are limited in publicly accessible literature. Quercetin has been extensively evaluated, while specific IC50 or equivalent values for pure leucocyanidin are not as commonly reported. The following table summarizes known values for quercetin and provides a template for organizing experimental findings for leucocyanidin.

AssayParameterLeucocyanidin ResultQuercetin ResultStandard Compound
DPPH Radical Scavenging Assay IC50 (µM)Data to be determined~6.5 µM (equivalent to 19.17 µg/ml)[7]; ~4.6 µM[8]Ascorbic Acid
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Data to be determined~1.1-2.4 [Reported values vary]Trolox
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II) Eq.)Data to be determinedShows concentration-dependent reducing power[7][9]FeSO₄
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µM Trolox Eq./µmol)Data to be determined~4.4 - 10.7[10][11][12]Trolox
  • IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.

  • TEAC: Trolox Equivalent Antioxidant Capacity.

  • Note: Values can vary significantly based on experimental conditions. Researchers are encouraged to populate this table with their own findings.

Mechanisms of Antioxidant Action

Leucocyanidin

Leucocyanidin's antioxidant activity is attributed to its ability to donate hydrogen atoms, effectively neutralizing free radicals.[13] It is a powerful metal chelator, which can prevent the generation of ROS through Fenton-like reactions.[13] However, its most significant contribution to antioxidant defense in many biological systems is its role as a precursor to proanthocyanidins, which are potent polymeric antioxidants.[2][14] Studies have also indicated that leucocyanidins can modulate the activity of phase I and phase II metabolic enzymes, suggesting a role in cellular defense against toxic metabolites, though direct effects on antioxidant enzymes like superoxide dismutase were not observed in one study.[15]

Quercetin

Quercetin employs a multi-faceted approach to combat oxidative stress:

  • Direct Radical Scavenging: The presence of two pharmacophores—the catechol group in the B-ring and the 3-hydroxyl group—makes quercetin a potent scavenger of reactive oxygen (ROS) and nitrogen (RNS) species.[6][16]

  • Enhancement of Endogenous Defenses: Quercetin can increase the levels of glutathione (GSH), a critical intracellular antioxidant, by inducing its synthesis.[4][5]

  • Modulation of Signaling Pathways: Quercetin is known to activate signaling pathways that lead to the upregulation of antioxidant and cytoprotective enzymes. Key pathways include:

    • Nrf2-ARE Pathway: Quercetin can induce the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for enzymes like SOD, catalase, and glutathione peroxidase.[16][17]

    • MAPK and PI3K/AKT Pathways: It modulates the activity of kinases such as MAPKs and PI3K/AKT, which are involved in cellular stress responses and survival, contributing to its overall protective effects.[4][6][17]

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols are standardized for a 96-well microplate format.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at 517 nm.[18][19]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in the dark at 4°C.[1]

    • Sample/Standard Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound (Leucocyanidin, Quercetin) and a standard (Ascorbic Acid or Trolox) in the appropriate solvent (e.g., methanol).

    • Working Solutions: Create a series of dilutions from the stock solutions (e.g., 1 to 500 µg/mL).[17]

  • Assay Procedure:

    • Pipette 100 µL of each concentration of the sample or standard into the wells of a 96-well microplate.[17]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[17]

    • Blank: 100 µL solvent + 100 µL DPPH solution.

    • Control: 100 µL sample solvent + 100 µL solvent (without DPPH).

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1][17]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % inhibition against the concentration to determine the IC50 value.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[20]

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[20]

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[20]

    • ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.[20][21]

  • Assay Procedure:

    • Add 20 µL of each concentration of the sample or Trolox standard to the wells of a 96-well plate.[1]

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[1]

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for approximately 6 minutes.[1]

    • Measure the absorbance at 734 nm.[1]

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the reducing potential of an antioxidant. At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, and the change in absorbance is measured at 593 nm.[22]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[1][9]

    • Warm the FRAP reagent to 37°C before use.[1][23]

  • Assay Procedure:

    • Add 20 µL of the sample or ferrous sulfate (FeSO₄) standard to the wells of a 96-well plate.[1]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[1]

  • Incubation and Measurement:

    • Incubate at 37°C for 30 minutes.[1][20]

    • Measure the absorbance at 593 nm.[9]

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ solutions.

    • The FRAP value of the sample is expressed as µM of Fe(II) equivalents.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[24][25]

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) just before use.[24]

    • Standard: Prepare a series of Trolox dilutions in phosphate buffer.

  • Assay Procedure (in a black 96-well plate):

    • Add 25 µL of the sample, standard, or buffer (blank) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.[12]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at 37°C. Readings are typically taken every 1-2 minutes for at least 60 minutes, with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12]

  • Calculation:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µM Trolox equivalents.[12]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow_dpph prep Prepare Sample & Standard Dilutions plate Add 100 µL Sample/ Standard to Plate prep->plate dpph Add 100 µL 0.1 mM DPPH Solution plate->dpph incubate Incubate 30 min in Dark dpph->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 read->calc

Caption: Workflow for the DPPH Radical Scavenging Assay.

experimental_workflow_frap prep Prepare Sample & FeSO4 Standard plate Add 20 µL Sample/ Standard to Plate prep->plate frap_reagent Prepare & Warm FRAP Reagent (37°C) add_frap Add 180 µL FRAP Reagent frap_reagent->add_frap plate->add_frap incubate Incubate 30 min at 37°C add_frap->incubate read Measure Absorbance at 593 nm incubate->read calc Calculate FRAP Value (µM Fe(II) Eq.) read->calc quercetin_pathway ros Oxidative Stress (ROS, RNS) quercetin Quercetin ros->quercetin neutralized by nrf2 Nrf2 Activation quercetin->nrf2 activates mapk MAPK Pathway Modulation quercetin->mapk modulates gsh GSH Synthesis ↑ quercetin->gsh induces scavenge Direct Radical Scavenging quercetin->scavenge directly antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, Catalase, GPx) nrf2->antioxidant_enzymes upregulates protection Cellular Protection ↓ Oxidative Damage mapk->protection gsh->protection scavenge->protection antioxidant_enzymes->protection leucocyanidin_pathway dhq Dihydroquercetin leuco (+)-Leucocyanidin dhq->leuco DFR lar Leucoanthocyanidin Reductase (LAR) leuco->lar ans Anthocyanidin Synthase (ANS) leuco->ans catechin (+)-Catechin lar->catechin cyanidin Cyanidin ans->cyanidin pas Proanthocyanidins (Potent Antioxidants) catechin->pas Polymerization anr Anthocyanidin Reductase (ANR) cyanidin->anr epicatechin (-)-Epicatechin anr->epicatechin epicatechin->pas Polymerization

References

A Comparative Analysis of the Biological Effects of Leucocyanidin and Catechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological effects of two closely related flavonoids: Leucocyanidin and Catechin. While both are recognized for their potential health benefits, the extent of scientific investigation into their specific biological activities and underlying mechanisms differs significantly. This document aims to summarize the available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate a clearer understanding of their respective pharmacological profiles.

I. Comparative Summary of Biological Effects

The following tables present a summary of the quantitative data available for the antioxidant, anti-inflammatory, and anticancer activities of Leucocyanidin and Catechin. It is important to note that research on Leucocyanidin is less extensive, and therefore, quantitative data is limited.

Table 1: Antioxidant Activity
CompoundAssayIC50 / ActivityReference
Catechin DPPH Radical Scavenging11.02 ± 0.60 µg/mL[1]
Superoxide Radical Scavenging26.11 ± 0.72 µg/mL[1]
ABTS Radical Scavenging--
Ferric Reducing Antioxidant Power (FRAP)--
Leucocyanidin DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Ferric Reducing Antioxidant Power (FRAP)Data not available
Oxygen Radical Absorbance Capacity (ORAC)Data not available

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Table 2: Anti-inflammatory Activity
CompoundModel SystemKey Findings (IC50/Effective Concentration)Reference
Catechin Cyclooxygenase-1 (COX-1) InhibitionIC50: 1.4 μM[2]
Human Dental Pulp Cells (LPS/PG-stimulated)Dose-dependent reduction of IL-6 and IL-8[3]
Leucocyanidin Oxidative Burst AssayIC50: 10.31 ± 1.11 µg/mL (as proanthocyanidins)[1]
Table 3: Anticancer Activity
CompoundCell LineIC50Reference
Catechin A549 (Lung Carcinoma)~600 µmol·L⁻¹ (19.76% inhibition)[4]
MCF-7 (Breast Cancer)150 µg/mL (induces apoptosis)[5]
K-562, U-937, Jurkat (Leukemia)IC50: 88 - 205 µg/mL (as green tea extract)[4]
Leucocyanidin HeLa (Cervical Cancer)IC50: 18.78 ± 0.90 µg/mL (as proanthocyanidins)[1]
PC3 (Prostate Cancer)IC50: 44.21 ± 0.73 µg/mL (as proanthocyanidins)[1]

II. Detailed Biological Activities and Mechanisms of Action

Antioxidant Activity

Both Leucocyanidin and Catechin are known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[6]

Catechin has been extensively studied, and its antioxidant capacity is well-documented across various assays.[7][8][9] The antioxidant mechanism involves donating a hydrogen atom or an electron to neutralize free radicals.[7]

Anti-inflammatory Effects

Catechin exhibits anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response. It has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 of 1.4 μM.[2] Furthermore, catechins can reduce the production of pro-inflammatory cytokines like IL-6 and IL-8 in human dental pulp cells stimulated by bacterial components.[3] This anti-inflammatory action is partly mediated through the suppression of the NF-κB and MAPK signaling pathways.[13]

Leucocyanidin , often as a component of proanthocyanidin extracts, has also demonstrated anti-inflammatory activity. An ethyl acetate soluble proanthocyanidin fraction containing leucocyanidins showed an IC50 value of 10.31 ± 1.11 µg/mL in an oxidative burst assay, which is comparable to ibuprofen.[1] The underlying mechanisms are believed to involve the modulation of inflammatory pathways, similar to other flavonoids.

Anticancer Properties

Catechin has been shown to possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.[4][5] For instance, it inhibits the proliferation of A549 lung carcinoma cells and induces apoptosis in MCF-7 breast cancer cells.[4][5] The anticancer effects of catechins are linked to the modulation of multiple cellular signaling pathways, including the PI3K/Akt pathway.[14]

Leucocyanidin's anticancer activity has been observed in studies using proanthocyanidin extracts. An ethyl acetate soluble proanthocyanidin fraction demonstrated stronger cytotoxic activity towards HeLa cells (IC50 = 18.78 ± 0.90 µg/mL) than the chemotherapy drug tamoxifen.[1] The PI3K/Akt signaling pathway is also implicated in the anticancer effects of procyanidins.[15][16]

Cardiovascular Benefits

Catechins are associated with numerous cardiovascular health benefits, including reductions in systemic blood pressure, improved flow-mediated vasodilation, and attenuation of atherosclerosis.[17][18] These effects are attributed to their ability to enhance the production of nitric oxide, a key molecule in vasodilation.[19]

The cardioprotective effects of Leucocyanidin are hypothesized to stem from its antioxidant and anti-inflammatory properties, which can mitigate cardiac injury.[20] Procyanidin fractions containing Leucocyanidin have been shown to have hypotensive and vasorelaxant effects.[21]

Neuroprotective Potential

Catechins have demonstrated neuroprotective effects in various experimental models. They can protect neurons from oxidative stress-induced damage and apoptosis.[11][22][23][24] The mechanisms underlying these effects involve the modulation of signaling pathways like Nrf2, which regulates the expression of antioxidant enzymes.[25]

The neuroprotective activity of Leucocyanidin is less characterized. However, as a precursor to cyanidin, which has known neuroprotective properties, it is plausible that Leucocyanidin also contributes to neuronal health.[6][26] Extracts rich in anthocyanins and proanthocyanidins have been shown to suppress neurotoxicity in cellular models of Parkinson's disease.[27]

III. Key Signaling Pathways

The biological effects of both Leucocyanidin and Catechin are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Both Catechin and proanthocyanidins (containing Leucocyanidin) have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[13][28]

Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Both Catechin and proanthocyanidins can modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[29][30][31]

MAPK_Pathway Growth_Factors Growth Factors Stress Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Proliferation Inflammation Transcription_Factors->Cellular_Response Leucocyanidin_Catechin Leucocyanidin Catechin Leucocyanidin_Catechin->RAF inhibit Leucocyanidin_Catechin->MEK inhibit

Modulation of the MAPK Signaling Pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Dysregulation of this pathway is common in cancer. Both Catechin and procyanidins have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell growth.[14][15][16][19][30][32][33][34][35]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR) Akt->Downstream_Targets Cellular_Effects Cell Survival Growth Proliferation Downstream_Targets->Cellular_Effects Leucocyanidin_Catechin Leucocyanidin Catechin Leucocyanidin_Catechin->PI3K inhibit Leucocyanidin_Catechin->Akt inhibit

Inhibition of the PI3K/Akt Signaling Pathway.

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of Leucocyanidin and Catechin.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]

    • Protocol Outline:

      • Prepare a stock solution of DPPH in methanol.

      • Prepare serial dilutions of the test compound (Leucocyanidin or Catechin) and a standard antioxidant (e.g., ascorbic acid).

      • Mix the test compound or standard with the DPPH solution.

      • Incubate in the dark at room temperature.

      • Measure the absorbance at a specific wavelength (e.g., 517 nm).

      • Calculate the percentage of radical scavenging activity and determine the IC50 value.[10][36]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), resulting in a decolorization of the solution that is measured spectrophotometrically.[10]

    • Protocol Outline:

      • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

      • Dilute the ABTS•+ solution to a specific absorbance.

      • Add the test compound or standard to the ABTS•+ solution.

      • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

      • Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[10][37]

Anti-inflammatory Activity Assay
  • Inhibition of Pro-inflammatory Cytokine Production in Cell Culture:

    • Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • Protocol Outline:

      • Culture appropriate cells (e.g., macrophages, dental pulp cells).

      • Pre-treat the cells with various concentrations of the test compound (Leucocyanidin or Catechin).

      • Stimulate the cells with LPS or another inflammatory agent.

      • Collect the cell culture supernatant.

      • Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

      • Determine the dose-dependent inhibitory effect of the compound.[3]

Anticancer Activity Assay
  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

    • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • Protocol Outline:

      • Seed cancer cells in a 96-well plate and allow them to adhere.

      • Treat the cells with various concentrations of the test compound (Leucocyanidin or Catechin) for a specific duration (e.g., 24, 48, 72 hours).

      • Add MTT solution to each well and incubate.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Calculate the percentage of cell viability and determine the IC50 value.[1]

Experimental Workflow Diagrams

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Sample and Standard Dilutions Start->Prepare_Samples Mix Mix DPPH with Sample/Standard Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

DPPH Radical Scavenging Assay Workflow.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate Calculate % Viability and IC50 Measure_Absorbance->Calculate End End Calculate->End

MTT Cell Viability Assay Workflow.

V. Conclusion

This comparative analysis highlights that while both Leucocyanidin and Catechin are flavonoids with significant therapeutic potential, the depth of scientific understanding for each compound varies considerably. Catechin has been the subject of extensive research, with a wealth of quantitative data supporting its antioxidant, anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects. In contrast, while Leucocyanidin shows promise in these areas, particularly as a component of proanthocyanidin extracts, there is a notable lack of specific quantitative data for the isolated compound.

For researchers, scientists, and drug development professionals, this guide underscores the need for further investigation into the specific biological activities and mechanisms of action of Leucocyanidin. Elucidating its pharmacological profile through rigorous in vitro and in vivo studies will be crucial to fully understand its potential as a therapeutic agent and to enable a more direct and comprehensive comparison with well-characterized flavonoids like Catechin. The provided experimental protocols and pathway diagrams offer a foundational framework for such future research endeavors.

References

A Comparative Guide to Validating Leucocyanidin Purity: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of natural products like Leucocyanidin is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—for the validation of Leucocyanidin purity. While direct comparative studies on Leucocyanidin are limited, this guide draws upon established methodologies for flavonoids and proanthocyanidins to provide a comprehensive overview.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification and purity assessment of organic molecules, including complex natural products.[1][2] Unlike chromatographic methods that rely on reference standards for each analyte, qNMR allows for the determination of purity against a single internal standard of known purity, offering a high degree of accuracy and traceability.[3]

This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance characteristics, and provide visual workflows to aid in the selection of the most appropriate method for your research needs.

Quantitative Data Summary

The following tables summarize typical performance data for qNMR, HPLC, and UPLC-MS in the analysis of flavonoids and proanthocyanidins, which are structurally related to Leucocyanidin. This data is intended to be representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Method Performance Parameters

ParameterqNMRHPLC-UVUPLC-MS/MS
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Primary/Relative Primary (absolute quantification)Relative (requires specific reference standard)Relative (requires specific reference standard)
Selectivity High (based on unique NMR signals)Moderate to High (dependent on column and mobile phase)Very High (based on mass fragmentation)
Precision (RSD) < 2%< 5%< 10%
Accuracy/Recovery 98-102%95-105%90-110%
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.99
Limit of Quantification (LOQ) µg/mL to mg/mL rangeng/mL to µg/mL rangepg/mL to ng/mL range
Sample Throughput ModerateHighHigh
Non-destructive YesNoNo

Table 2: Typical Experimental Conditions and Validation Data for Flavonoid Analysis

ParameterqNMR (for Flavonoids)HPLC-UV (for Proanthocyanidins)[1]UPLC-MS/MS (for Anthocyanins)[4]
Column N/ADiol or Silica-basedAgilent SB-C18 (1.8 µm, 2.1 mm × 100 mm)
Mobile Phase N/AGradient of Acetonitrile and aqueous Acetic AcidGradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate N/A1.0 mL/min0.35 mL/min
Detection ¹H NMR (e.g., 400 MHz)UV at 280 nmQTRAP MS/MS
Internal Standard Maleic Acid, Dimethyl sulfoneN/A (External Standard Calibration)N/A (External Standard Calibration)
Linearity (r²) ≥ 0.999≥ 0.9999Not Specified
Concentration Range 1 - 20 mg/mL7.7 - 250 µg/mLNot Specified
Recovery 98.5% - 101.5%Not SpecifiedNot Specified
Precision (RSD) < 1.5%Not SpecifiedNot Specified

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for Leucocyanidin Purity

This protocol provides a general framework for the determination of Leucocyanidin purity using qNMR with an internal standard.

a) Materials and Reagents:

  • Leucocyanidin sample

  • Internal Standard (e.g., Maleic Acid, certified reference material with purity >99.5%)

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • NMR tubes (high precision)

  • Analytical balance (accurate to 0.01 mg)

b) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the Leucocyanidin sample into a clean, dry vial.[5]

  • Accurately weigh an equimolar amount of the internal standard into the same vial.[5]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.[5]

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

c) NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. This is a critical parameter for accurate quantification.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for an integration error of less than 1%.[6]

  • Acquisition Time (aq): Sufficient to ensure high digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of Leucocyanidin and a signal from the internal standard.

  • Calculate the purity of Leucocyanidin using the following formula[6]:

    Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * P_std

    Where:

    • I_x and I_std are the integral values of the analyte and internal standard.

    • N_x and N_std are the number of protons for the respective signals.

    • M_x and M_std are the molecular weights of the analyte and internal standard.

    • W_x and W_std are the weights of the analyte and internal standard.

    • P_std is the purity of the internal standard.

HPLC-UV Protocol for Leucocyanidin Purity

This protocol is based on methods developed for the analysis of proanthocyanidins, which are structurally related to Leucocyanidin.[1]

a) Materials and Reagents:

  • Leucocyanidin sample

  • Leucocyanidin reference standard (if available, otherwise a related proanthocyanidin standard)

  • HPLC grade solvents (e.g., Acetonitrile, Water, Acetic Acid)

  • HPLC vials

b) Sample and Standard Preparation:

  • Prepare a stock solution of the Leucocyanidin reference standard of known concentration in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the Leucocyanidin sample solution at a concentration within the calibration range.

c) HPLC Conditions:

  • Column: Diol or Silica-based column suitable for normal-phase or HILIC chromatography.

  • Mobile Phase: A gradient of Acetonitrile and an acidic aqueous phase (e.g., 0.1% Acetic Acid). A typical gradient could be: 0-10 min, 90% Acetonitrile; 10-14 min, 80% Acetic Acid / 20% Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • Detection: UV at 280 nm.[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of Leucocyanidin in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the prepared concentration and the measured concentration.

UPLC-MS/MS Protocol for Leucocyanidin Purity

This high-sensitivity method is suitable for the analysis of Leucocyanidin in complex matrices.[4]

a) Materials and Reagents:

  • Leucocyanidin sample

  • Leucocyanidin reference standard

  • UPLC-MS grade solvents (e.g., Acetonitrile, Water, Formic Acid)

  • UPLC-MS vials

b) Sample and Standard Preparation:

  • Prepare a stock solution of the Leucocyanidin reference standard.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the Leucocyanidin sample solution, ensuring the concentration is within the linear range of the instrument.

c) UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size column, such as an Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm).[4]

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for proanthocyanidins.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

d) Data Analysis:

  • Develop an MRM method by selecting precursor and product ions for Leucocyanidin.

  • Generate a calibration curve from the peak areas of the reference standard.

  • Quantify Leucocyanidin in the sample and determine its purity.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Accurately weigh Leucocyanidin weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation purity_value Purity of Leucocyanidin (%) calculation->purity_value

Caption: Workflow for Leucocyanidin purity determination using qNMR.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS qnmr_attr Primary Method High Accuracy Non-destructive Moderate Throughput hplc_attr Relative Method Good Precision High Throughput Destructive uplc_attr Relative Method High Sensitivity High Selectivity Destructive Leucocyanidin Leucocyanidin Purity Validation Leucocyanidin->qnmr_attr Leucocyanidin->hplc_attr Leucocyanidin->uplc_attr

Caption: Comparison of analytical methods for Leucocyanidin purity.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Leucocianidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of pharmaceutical research and development. Leucocianidol, a flavan-3,4-diol and a precursor to proanthocyanidins, necessitates robust analytical methods for its determination in various matrices. This guide provides an objective comparison of two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The comparison is based on established validation parameters outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.

Data Presentation: Comparison of Validation Parameters

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC and spectrophotometric methods, providing a clear comparison for researchers to determine the most suitable technique for their application.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryICH Acceptance Criteria (Typical)
Specificity High (Separates analyte from interferences)Low to Moderate (Prone to interference from compounds with overlapping absorption spectra)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2]
Linearity (r²) ≥ 0.999[3]≥ 0.995Correlation coefficient (r) of at least 0.995.[1]
Accuracy (% Recovery) 98.0 - 102.0%[3]95.0 - 105.0%For assays, typically 98.0% to 102.0%.[4]
Precision (% RSD) < 2.0%[1][2][3]< 5.0%Repeatability (intra-assay precision) RSD should be below 2% for assay methods.[1]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)[3]Moderate (µg/mL range)[5]Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Low (ng/mL range)[6]Moderate (µg/mL range)[5]Signal-to-noise ratio of 10:1.
Range Wide, dependent on detector saturationNarrower, limited by Beer-Lambert Law deviationsThe range should cover 80% to 120% of the test concentration for assays.[1]
Robustness High (Resistant to small variations in method parameters)Moderate (Can be sensitive to pH and solvent changes)The reliability of an analysis with respect to deliberate variations in method parameters.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and spectrophotometric analysis, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and related proanthocyanidins.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is often employed for complex samples.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program :

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 280 nm for flavan-3-ols.

  • Injection Volume : 20 µL

  • Sample Preparation : Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

  • Quantification : A calibration curve is constructed by plotting the peak area against the known concentrations of a this compound standard.

UV-Visible Spectrophotometric Method

This method provides a simpler and faster approach for the quantification of total phenolic content, which can be correlated to this compound concentration in purified samples.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Reagent : Folin-Ciocalteu reagent is commonly used for the determination of total phenolic compounds.

  • Procedure :

    • Prepare a standard stock solution of this compound.

    • Create a series of calibration standards by diluting the stock solution.

    • To 1 mL of each standard or sample, add 5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

    • After 5 minutes, add 4 mL of 7.5% (w/v) sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 2 hours.

    • Measure the absorbance at 765 nm against a reagent blank.

  • Quantification : A calibration curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and spectrophotometric methods.

Caption: Workflow for the cross-validation of analytical methods.

Hierarchy of Validation Parameters

This diagram shows the logical relationship between the key validation parameters as per ICH guidelines.

Validation Parameters Hierarchy cluster_main Analytical Method Validation cluster_params Core Validation Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to the Anti-inflammatory Efficacy of Leucocyanidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo comparative studies on (+)-Leucocyanidin and its specific glycosides are limited in the publicly available scientific literature. This guide provides a comparative analysis using data from its closely related and extensively studied aglycone, cyanidin, and its glycosides as a surrogate. The findings presented here are intended to serve as a valuable reference, offering insights into the potential in vivo behavior of (+)-Leucocyanidin and its derivatives.[1]

**Executive Summary

This guide offers an objective comparison of the in vivo performance of the flavonoid aglycone, represented by cyanidin, and its glycosidic forms. While the aglycone may be more readily absorbed, its glycosides exhibit enhanced stability and a prolonged presence in the bloodstream, potentially leading to comparable or even superior biological activity in vivo.[1] This comparison is based on pharmacokinetic parameters, efficacy in terms of antioxidant and anti-inflammatory activity, and metabolic pathways elucidated from various preclinical studies.[1] Anthocyanins, the class of flavonoids to which leucocyanidin belongs, are known for their potent anti-inflammatory properties, which are attributed to their antioxidant capacity and ability to modulate inflammatory pathways.[2][3]

Data Presentation

The following tables summarize the pharmacokinetic parameters and anti-inflammatory effects of cyanidin and its glycosides from various studies. This data provides a basis for comparing the potential efficacy of leucocyanidin (aglycone) and its glycosides.

Table 1: In Vivo Pharmacokinetic Parameters of Cyanidin and Its Glycosides in Rats [1]

CompoundAnimal ModelDosageCmaxTmaxAUCBioavailabilityReference
Cyanidin-3-O-glucosideWistar Rats0.9 mmol/kg (oral)Rapidly appeared in plasma---[1]
Cyanidin-3-glucosideMale Rats300 mg/kg (oral)Peaked at 30 min30 min-~0.5-1.5%[4]
Cyanidin-3-rutinosideWistar Rats800 µmol/kg (oral)850 ± 120 nmol/L0.5-2.0 h--[2]

Note: A direct comparison is challenging due to variations in experimental conditions across studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[1]

Table 2: Anti-inflammatory Effects of Cyanidin and Its Glycosides in In Vitro Models

Compound/ExtractCell ModelInflammatory StimulusKey FindingsReference
Cyanidin-3-O-glucoside (C3G)THP-1 MacrophagesLipopolysaccharide (LPS)Reduced levels of TNF-α, IL-1β, IL-6, and IL-8; Inhibited phosphorylation of NF-κB and IκBα.[4]
C3G LiposomesTHP-1 MacrophagesLPSSimilar reduction in inflammatory cytokines as C3G; protected macrophages from apoptosis.[4]
Anthocyanins (general)IL-1β-stimulated human chondrocytesInterleukin-1β (IL-1β)Significantly downregulated IκBα degradation and p-p65 levels by inhibiting the NF-κB signaling pathway.[4]
Lutein and Malvidin-3-glucosideCaco-2 cellsTNF-αSynergistic suppression of Interleukin-8 (IL-8).[5]

Experimental Protocols

A general understanding of the experimental methodologies is crucial for interpreting the provided data. Below are detailed protocols for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in Macrophages [4]

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by 24 hours in a fresh medium.

  • Induction of Inflammation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of pro-inflammatory mediators.

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., Cyanidin-3-O-glucoside) before LPS stimulation.

  • Measurement of Inflammatory Markers:

    • Cytokine Levels: The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression: The expression levels of key inflammatory pathway proteins, such as phosphorylated nuclear transcription factor NF-κB and phosphorylated IκBα, are determined by Western blot analysis.

  • Apoptosis Assay: The effect of the compounds on macrophage apoptosis is assessed using methods like flow cytometry.

In Vivo Model of Colitis [6]

  • Animal Model: Experimental colitis is induced in mice, often using dextran sodium sulfate (DSS) administered in drinking water or intracolonic injection of dinitrobenzene sulfonic acid (DNBS).

  • Treatment: Mice are orally administered the test compound (e.g., grape seed proanthocyanidin extract) daily.

  • Assessment of Colitis Severity:

    • Clinical Signs: Body weight loss, stool consistency, and rectal bleeding are monitored daily.

    • Macroscopic and Microscopic Evaluation: At the end of the experiment, the colon length is measured, and colon tissue is collected for histological analysis to assess inflammation and tissue damage.

  • Biochemical Analysis:

    • Cytokine Levels: The expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in colon tissue and serum is measured by ELISA or qPCR.

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in the colon tissue.

    • Signaling Pathway Analysis: The activation of signaling pathways like NF-κB is assessed by Western blot analysis of key proteins in the colon tissue.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Inflammatory stimuli, such as LPS, activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[8] This phosphorylation leads to the degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4][7] Leucocyanidin and its glycosides, like other anthocyanins, are thought to exert their anti-inflammatory effects by inhibiting this pathway, specifically by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkBa_p->IkBa_p NFkB_IkBa NF-κB IκBα Leucocyanidin Leucocyanidin & Glycosides Leucocyanidin->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: NF-κB signaling pathway in inflammation.

General Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of compounds like leucocyanidin and its glycosides in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1 monocytes) start->cell_culture differentiation Differentiation to Macrophages (with PMA) cell_culture->differentiation treatment Pre-treatment with Leucocyanidin / Glycosides differentiation->treatment inflammation Induce Inflammation (with LPS) treatment->inflammation incubation Incubation inflammation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot for Signaling Proteins (p-NF-κB, p-IκBα) cell_lysate->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

Head-to-head comparison of different Leucocianidol extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

Leucocyanidins, a class of colorless flavonoids, are precursors to proanthocyanidins and are of significant interest to researchers in the fields of nutrition, pharmacology, and materials science due to their potent antioxidant properties. The efficient extraction of leucocyanidins from plant materials is a critical first step for their study and utilization. This guide provides a detailed comparison of various extraction methodologies, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Extraction Method Performance

The selection of an extraction method for leucocyanidins is a trade-off between yield, purity, processing time, cost, and environmental impact. Below is a summary of quantitative data for different extraction techniques. It is important to note that yields can vary significantly based on the plant source, solvent system, and specific experimental conditions.

Extraction MethodTypical SolventsTemperature (°C)TimeYield/EfficiencyPurityAdvantagesDisadvantages
Conventional Solvent Extraction (CSE) Ethanol/Water, Acetone/Water, Methanol/WaterRoom Temp. - 75°C1.5 - 12 hModerate to HighVariableSimple, low-cost equipmentTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol/Water, Acetone/Water15 - 60°C30 - 60 minHighGoodReduced extraction time and solvent, improved yield, suitable for heat-sensitive compoundsRequires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol/Water, Methanol/Water60 - 81°C10 - 30 minHighGoodVery short extraction time, reduced solvent consumptionRequires specialized microwave equipment, potential for thermal degradation if not controlled
Enzyme-Assisted Extraction (EAE) Aqueous buffers, Ethanol/Water40 - 60°C1 - 24 hHighHighHigh selectivity, environmentally friendly, can improve yield by breaking down cell wallsCost of enzymes, longer extraction times, requires specific pH and temperature conditions
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., ethanol)40 - 60°C1 - 4 hModerate to HighHighEnvironmentally friendly ("green"), high selectivity, solvent-free final productHigh initial equipment cost, may require co-solvents for polar compounds

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific plant materials and target compounds.

Conventional Solvent Extraction (CSE)

This method relies on the solvent's ability to diffuse into the plant matrix and dissolve the target compounds.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction. A defatting step with a non-polar solvent like hexane may be performed to remove lipids.[1]

  • Extraction: The powdered material is mixed with the chosen solvent (e.g., 60% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • The mixture is agitated at a controlled temperature (e.g., 50°C) for a set duration (e.g., 4 hours).

  • Separation: The mixture is filtered or centrifuged to separate the solid residue from the liquid extract.

  • Concentration: The solvent is removed from the extract using a rotary evaporator under reduced pressure to obtain the crude leucocyanidin extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.[2][3]

Protocol:

  • Sample Preparation: As described for CSE.

  • Extraction: The powdered material is suspended in the extraction solvent in a vessel.

  • An ultrasonic probe or bath is used to apply ultrasonic waves (e.g., 20-40 kHz) to the mixture for a shorter duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation and Concentration: As described for CSE.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This rapid heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[4][5][6]

Protocol:

  • Sample Preparation: As described for CSE.

  • Extraction: The sample is placed in a microwave-transparent vessel with the extraction solvent.

  • The vessel is placed in a microwave extractor and subjected to microwave irradiation (e.g., 400 W) for a short period (e.g., 15 minutes) at a controlled temperature.

  • Separation and Concentration: As described for CSE.

Enzyme-Assisted Extraction (EAE)

EAE employs enzymes to selectively degrade cell wall components (e.g., cellulose, pectin), facilitating the release of intracellular contents.[7][8][9]

Protocol:

  • Sample Preparation: As described for CSE.

  • Enzymatic Treatment: The powdered material is suspended in a buffer solution at the optimal pH for the chosen enzyme(s) (e.g., cellulase, pectinase).

  • The enzyme is added, and the mixture is incubated at the optimal temperature (e.g., 50°C) with gentle agitation for a specific time (e.g., 2 hours).

  • Extraction: An organic solvent (e.g., ethanol) is added to the mixture to extract the released leucocyanidins.

  • Separation and Concentration: As described for CSE.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Conventional_Solvent_Extraction Start Plant Material Prep Drying & Grinding Start->Prep Defat Defatting (optional) Prep->Defat Extract Solvent Extraction (Heat & Agitation) Defat->Extract Separate Filtration / Centrifugation Extract->Separate Concentrate Solvent Evaporation Separate->Concentrate End Crude Leucocyanidin Extract Concentrate->End

Caption: Workflow for Conventional Solvent Extraction.

Ultrasound_Assisted_Extraction Start Plant Material Prep Drying & Grinding Start->Prep Extract Ultrasonic Treatment in Solvent Prep->Extract Separate Filtration / Centrifugation Extract->Separate Concentrate Solvent Evaporation Separate->Concentrate End Crude Leucocyanidin Extract Concentrate->End

Caption: Workflow for Ultrasound-Assisted Extraction.

Microwave_Assisted_Extraction Start Plant Material Prep Drying & Grinding Start->Prep Extract Microwave Irradiation in Solvent Prep->Extract Separate Filtration / Centrifugation Extract->Separate Concentrate Solvent Evaporation Separate->Concentrate End Crude Leucocyanidin Extract Concentrate->End

Caption: Workflow for Microwave-Assisted Extraction.

Enzyme_Assisted_Extraction Start Plant Material Prep Drying & Grinding Start->Prep Enzyme Enzymatic Hydrolysis Prep->Enzyme Extract Solvent Extraction Enzyme->Extract Separate Filtration / Centrifugation Extract->Separate Concentrate Solvent Evaporation Separate->Concentrate End Crude Leucocyanidin Extract Concentrate->End

Caption: Workflow for Enzyme-Assisted Extraction.

Conclusion

The choice of an optimal extraction method for leucocyanidins depends on the specific research goals and available resources. For large-scale production where cost is a major factor, conventional solvent extraction may be suitable, although it is less efficient. For laboratory-scale research focused on high yield and purity with reduced processing time, UAE and MAE are excellent choices. EAE offers high selectivity and is an environmentally friendly option, while SFE is ideal for producing high-purity, solvent-free extracts for sensitive applications, despite the high initial investment. Researchers are encouraged to optimize the parameters of their chosen method to achieve the best results for their specific plant material.

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo antioxidant activity of Leucocyanidin. Due to the limited availability of direct experimental data for Leucocyanidin in publicly accessible literature, this comparison includes data from structurally related flavonoids, such as quercetin and catechin, for in vitro assays and the closely related aglycone, cyanidin, as a surrogate for in vivo analysis. This approach offers valuable insights into the potential antioxidant profile of Leucocyanidin.

In Vitro Antioxidant Activity

The in vitro antioxidant capacity of a compound is typically assessed through its ability to scavenge synthetic free radicals or to reduce metal ions. Common assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[1][2]

Data Presentation: In Vitro Antioxidant Activity

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundDPPH IC50 (µM)
Leucocyanidin Data not available
Quercetin4.36 ± 0.10[1]
(+)-Catechin5.06 ± 0.08[1]
A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundABTS TEAC (mM Trolox equivalents/mM)
Leucocyanidin Data not available
QuercetinData varies with assay conditions[1]
(+)-CatechinData varies with assay conditions[1]
TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity relative to Trolox. Higher values indicate greater antioxidant potential.[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/µmol)
Leucocyanidin Data not available
QuercetinData not available
(+)-CatechinData not available
Higher FRAP values indicate greater reducing power.[1]

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/µmol)
Leucocyanidin Data not available
Quercetin4.07 - 12.85 (varies with derivative)[1]
(+)-CatechinData not available
ORAC values measure the scavenging capacity against peroxyl radicals and are expressed as Trolox Equivalents (TE).[1]
Experimental Protocols: In Vitro Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2]

  • Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared.[1]

  • Procedure :

    • Add 20 µL of the test compound (at various concentrations) to 180 µL of the DPPH solution in a 96-well plate.[1]

    • Incubate the plate at 37°C for 30 minutes in the dark.[1]

    • Measure the absorbance at 515 nm.[1]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100. The IC50 value is determined from a plot of inhibition percentage against the concentration.[1]

This assay measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).[1]

  • Reagent Preparation : Generate ABTS•⁺ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Procedure :

    • Mix a small volume of the test compound with a larger volume of the diluted ABTS•⁺ solution.[1]

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).[1]

    • Measure the decrease in absorbance at 734 nm.[1]

  • Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[1]

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[1]

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[1][2]

  • Procedure :

    • Add a small volume of the test compound to a larger volume of the FRAP reagent.[1]

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[1]

    • Measure the absorbance of the blue-colored product at 593 nm.[2]

  • Calculation : The FRAP value is determined from a standard curve of FeSO₄·7H₂O and expressed as µmol Fe(II) equivalents.[1]

This assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[2]

  • Reagent Preparation : Prepare solutions of a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).[2]

  • Procedure :

    • Mix the fluorescent probe with the test compound in a 96-well plate.[2]

    • Initiate the reaction by adding the AAPH solution.[1]

    • Monitor the fluorescence decay kinetically.[1]

  • Calculation : The ORAC value is calculated from the net area under the fluorescence decay curve and expressed as Trolox equivalents.[1]

In Vivo Antioxidant Activity

Direct in vivo antioxidant studies on Leucocyanidin are limited.[3] Therefore, this section provides a general overview of the methodologies used to assess in vivo antioxidant activity and presents data for the closely related aglycone, cyanidin, as a surrogate to infer the potential in vivo behavior of Leucocyanidin.

In vivo antioxidant activity is evaluated by measuring the modulation of oxidative stress biomarkers in animal models.[4] This can involve assessing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as measuring markers of oxidative damage like malondialdehyde (MDA), a product of lipid peroxidation.[5][6][7][8]

Data Presentation: In Vivo Activity of Cyanidin (Surrogate for Leucocyanidin)

The following table summarizes pharmacokinetic parameters and observed antioxidant effects for cyanidin and its glycosides from preclinical studies in rats.

Table 5: In Vivo Pharmacokinetic and Antioxidant Effects of Cyanidin and its Glycosides in Rats

CompoundAnimal ModelDosagePharmacokinetic Parameters (Cmax, Tmax)Observed Antioxidant EffectsReference
Cyanidin-3-O-glucosideWistar Rats0.9 mmol/kg (oral)Rapidly appeared in plasma-[3]
Cyanidin-3-glucosideMale Rats300 mg/kg (oral)Peaked at 30 minConsidered one of the most effective antioxidants in dietary plants.[3]
Cyanidin-3-rutinosideWistar Rats800 µmol/kg (oral)850 ± 120 nmol/L, 0.5-2.0 h-[3]
Cyanidin glycosidesWistar RatsMulberry extract-Increased plasma antioxidant capacity.[3]
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.[3]
Experimental Protocol: General In Vivo Antioxidant Activity Assessment in Animal Models
  • Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.[3] Animals are acclimatized and maintained on a flavonoid-free diet to prevent interference.[3]

  • Administration : The test compound is administered orally via gavage.[3]

  • Induction of Oxidative Stress (Optional) : In some models, oxidative stress is induced using agents like carbon tetrachloride (CCl₄) or by inducing a disease state known to involve oxidative stress.

  • Sample Collection : Blood and tissue samples (e.g., liver, brain) are collected at specified time points after administration.

  • Biomarker Analysis :

    • Antioxidant Enzyme Activity : The activities of SOD, CAT, and GPx in tissue homogenates or plasma are measured using spectrophotometric assays.

    • Lipid Peroxidation : MDA levels in tissues are quantified, often using the thiobarbituric acid reactive substances (TBARS) assay.

    • Total Antioxidant Capacity : The total antioxidant capacity of plasma can be assessed using assays like FRAP or ABTS.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general antioxidant mechanism of flavonoids and typical experimental workflows.

G cluster_0 General Antioxidant Mechanism of Flavonoids Flavonoid Flavonoid (Leucocyanidin) (with -OH groups) FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•⁺) FlavonoidRadical Less Reactive Flavonoid Radical Flavonoid->FlavonoidRadical Donates H• or e⁻ NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical Accepts H• or e⁻ G cluster_1 In Vitro Antioxidant Assay Workflow A Prepare Test Compound (Leucocyanidin) Dilutions C Mix Test Compound and Reagent A->C B Prepare Radical or Metal Complex Solution (DPPH, ABTS, FRAP, etc.) B->C D Incubate C->D E Measure Absorbance or Fluorescence D->E F Calculate Antioxidant Activity (IC50, TEAC, etc.) E->F G cluster_2 In Vivo Antioxidant Activity Assessment Workflow Animal Animal Model (e.g., Rats) Administer Administer Leucocyanidin or Vehicle (Control) Animal->Administer Induce Induce Oxidative Stress (Optional) Administer->Induce Collect Collect Blood and Tissue Samples Administer->Collect Induce->Collect Analyze Analyze Biomarkers: - SOD, CAT, GPx activity - MDA levels - Total Antioxidant Capacity Collect->Analyze Compare Compare Results between Treated and Control Groups Analyze->Compare

References

Validating Leucocyanidin's Bioactivity: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the bioactivity of leucocyanidin, a naturally occurring flavonoid, through established cell-based assays. By benchmarking against well-characterized flavonoids such as quercetin and epicatechin, this document outlines experimental protocols and data presentation strategies to elucidate leucocyanidin's therapeutic potential.

Leucocyanidin, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins. While its role as a precursor is established, its own bioactivity is less characterized compared to other flavonoids. This guide offers a structured approach to assessing its antioxidant and anti-inflammatory properties using validated in vitro cell-based assays.

Comparative Bioactivity Data

To provide a context for leucocyanidin's potential bioactivity, the following tables summarize typical quantitative data for the well-researched flavonoids, quercetin and epicatechin. Due to limited publicly available data for leucocyanidin in these specific cell-based assays, the corresponding entries are marked as "Data to be determined," highlighting the opportunity for novel research in this area.

Antioxidant Activity

The cellular antioxidant activity (CAA) assay is a biologically relevant method to assess the antioxidant potential of a compound within a cellular environment. It measures the ability of a compound to prevent the formation of a fluorescent probe by free radicals.

CompoundCell LineAssayEndpointResult
Leucocyanidin HepG2CAAIC50Data to be determined
QuercetinHepG2CAAIC50~3-8 µM[1]
EpicatechinvariousCAAIC50~20-50 µM
Anti-inflammatory Activity

The anti-inflammatory potential of leucocyanidin can be evaluated by measuring its effect on key inflammatory mediators in cell-based models, often using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines like RAW 264.7.

CompoundCell LineInflammatory MarkerEndpointResult
Leucocyanidin RAW 264.7Nitric Oxide (NO) ProductionIC50Data to be determined
TNF-α secretionIC50Data to be determined
IL-6 secretionIC50Data to be determined
QuercetinRAW 264.7Nitric Oxide (NO) ProductionIC50~10-25 µM[2][3][4][5]
TNF-α secretionIC50~5-20 µM[6]
IL-6 secretionIC50~10-30 µM[6]
EpicatechinRAW 264.7Nitric Oxide (NO) ProductionIC50~25-100 µM[7][8]
TNF-α secretionIC50~20-80 µM[7][8]
IL-6 secretionIC50~30-150 µM[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key cell-based assays to determine the antioxidant and anti-inflammatory bioactivity of leucocyanidin.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, such as human hepatocarcinoma (HepG2) cells.[1]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Leucocyanidin, Quercetin (positive control), and vehicle control (e.g., DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of leucocyanidin, quercetin, or vehicle control in the presence of DCFH-DA (25 µM) for 1 hour.

  • Wash the cells with PBS to remove the extracellular compounds and probe.

  • Add AAPH solution (600 µM) to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculate the area under the curve and determine the IC50 value, which is the concentration required to inhibit 50% of the AAPH-induced fluorescence.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay quantifies the inhibition of nitric oxide production in macrophages, such as the RAW 264.7 cell line, stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Leucocyanidin, a known anti-inflammatory agent (e.g., Dexamethasone), and vehicle control

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of leucocyanidin, the positive control, or vehicle for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the experimental design and the potential molecular mechanisms of leucocyanidin, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cell_seeding Seed Cells in 96-well Plate incubation Incubate 24h cell_seeding->incubation pretreatment Pre-treat with Leucocyanidin/ Comparator incubation->pretreatment stimulation Induce Stress (AAPH) or Inflammation (LPS) pretreatment->stimulation data_acquisition Measure Fluorescence (CAA)/ Absorbance (NO) stimulation->data_acquisition analysis Calculate IC50 data_acquisition->analysis

Experimental workflow for cell-based bioactivity assays.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Leucocyanidin Leucocyanidin Leucocyanidin->IKK inhibits DNA DNA NFκB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes

Potential inhibition of the NF-κB signaling pathway by Leucocyanidin.

References

Safety Operating Guide

Proper Disposal of Leucocianidol: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Leucocianidol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a substance classified as non-hazardous, the disposal procedures for this compound are straightforward but require adherence to best practices in laboratory waste management to minimize any potential risks.

Summary of this compound Disposal Procedures

The appropriate disposal method for this compound and its associated waste depends on its physical state (solid or aqueous solution) and whether it is contaminated with hazardous materials. The following table outlines the recommended procedures for different forms of this compound waste.

Waste StreamDescriptionRecommended Disposal Method
Unused/Surplus Solid this compound Pure, solid this compound that is no longer needed.Dispose of as non-hazardous solid waste. Package securely, label clearly, and place in the designated non-hazardous laboratory waste stream.
Aqueous Solutions of this compound Dilute solutions of this compound in water.May be eligible for drain disposal with copious amounts of water, provided the solution is not contaminated with hazardous substances and the pH is between 5.5 and 9.5.[1] Check local regulations and institutional policies before drain disposal.
Contaminated this compound Waste This compound (solid or solution) mixed with hazardous chemicals.Must be treated as hazardous waste.[2] Segregate from non-hazardous waste, label clearly with all components, and dispose of through a licensed hazardous waste disposal service.
Empty this compound Containers Original containers that held this compound.If the container is thoroughly empty (no more than 3% by weight of the original contents remains), deface the label and dispose of it as regular laboratory glass or plastic waste.[3] If there is residue, rinse the container, collect the rinsate as chemical waste, and then dispose of the empty container.
Spill Cleanup Materials Absorbents and personal protective equipment (PPE) used to clean up a this compound spill.For spills of pure this compound, the cleanup materials can be disposed of as non-hazardous solid waste. If the spill involves this compound mixed with hazardous substances, the cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocols

Follow these detailed procedures to ensure the safe and compliant disposal of this compound waste.

Waste Identification and Segregation:
  • Characterize the Waste: Determine if the this compound waste is in solid form, an aqueous solution, or is contaminated with other chemicals.

  • Segregate Incompatible Wastes: Always keep this compound waste separate from incompatible chemicals to prevent any unintended reactions.

Disposal of Solid this compound:
  • Packaging: Place the solid this compound waste in a securely sealed, chemically compatible container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Dispose of the container in the designated non-hazardous solid laboratory waste stream, following your institution's specific procedures. Do not place it in general trash cans that may be handled by custodial staff.[4]

Disposal of Aqueous this compound Solutions:
  • Assess for Contaminants: Ensure the solution does not contain any hazardous materials.

  • Check pH: If permissible by local regulations for non-hazardous aqueous waste, verify that the pH of the solution is between 5.5 and 9.5 before drain disposal.[1]

  • Drain Disposal (if permissible): Pour the solution down the drain with a copious amount of running water to ensure it is well-diluted.

  • Alternative for Large Volumes: For larger quantities of aqueous solutions, consider collection for bulk non-hazardous liquid waste disposal, as determined by your institution's policy.

Disposal of Contaminated this compound Waste:
  • Handle as Hazardous: If this compound is mixed with any hazardous substance, the entire mixture must be treated as hazardous waste.[2]

  • Packaging: Use a designated hazardous waste container that is compatible with all chemical components in the mixture.

  • Labeling: Attach a completed hazardous waste label, listing all constituents and their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area.

  • Collection: Arrange for collection by your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Leucocianidol_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid, Aqueous, Contaminated?) start->assess_waste is_contaminated Is it mixed with hazardous chemicals? assess_waste->is_contaminated solid_waste Solid this compound is_contaminated->solid_waste No, Solid aqueous_waste Aqueous Solution is_contaminated->aqueous_waste No, Aqueous hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes package_solid Package in a sealed, compatible container solid_waste->package_solid label_solid Label as 'Non-Hazardous: This compound' package_solid->label_solid dispose_solid Dispose in non-hazardous solid waste stream label_solid->dispose_solid check_local_policy Check institutional policy for drain disposal of non-hazardous waste aqueous_waste->check_local_policy drain_disposal Pour down drain with copious amounts of water (pH 5.5-9.5) check_local_policy->drain_disposal Permitted collect_liquid Collect for bulk non-hazardous liquid waste check_local_policy->collect_liquid Not Permitted package_hazardous Package in a designated hazardous waste container hazardous_waste->package_hazardous label_hazardous Attach a completed hazardous waste label package_hazardous->label_hazardous store_hazardous Store in a satellite accumulation area label_hazardous->store_hazardous dispose_hazardous Arrange for pickup by licensed disposal company store_hazardous->dispose_hazardous

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Leucocianidol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Leucocianidol

This guide provides crucial safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental compliance. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is prudent to apply standard laboratory precautions for all chemicals to minimize risk.[1][2] Potential hazards, though not universally cited, may include irritation to the eyes, skin, and respiratory tract upon exposure.[3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against chemical exposure. Engineering controls, such as fume hoods and proper ventilation, should always be in place when handling this compound, especially in its powdered form, to prevent the formation of dust and aerosols.[1][3]

Table 1: Recommended Personal Protective Equipment for this compound

Protection Type Equipment Specifications and Guidelines
Eye & Face Protection Safety Goggles or Glasses Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-Resistant Gloves Wear appropriate protective gloves to prevent skin contact.[3][4] Nitrile or latex gloves are generally suitable for handling powdered chemicals.
Body Protection Laboratory Coat A standard lab coat should be worn to protect against accidental skin exposure.[4][5]

| Respiratory Protection | Not typically required | Under normal conditions with adequate ventilation, respiratory protection is not necessary.[4] If dust formation is unavoidable or ventilation is poor, a full-face particle respirator (N99/P2) should be used.[3] |

Operational and Disposal Plans

A structured approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and an eyewash station are accessible.[4] Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation : Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid the inhalation of dust.[1][3]

  • Donning PPE : Put on all required PPE as detailed in Table 1 before opening the container.

  • Weighing & Transfer : Handle the solid powder carefully to avoid creating dust.[5] Use weighing paper or a contained vessel for transfer.

  • Storage : When not in use, keep the container tightly sealed.[3] Store in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must comply with all local and national environmental regulations.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health & Safety (EHS) office.[2]

    • Solid Waste : Collect unused this compound powder and lightly contaminated materials (e.g., gloves, wipes) in a designated, sealed waste container.[2]

    • Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container.[2]

  • Container Labeling : Clearly label all waste containers with "this compound Waste" and any other identifiers required by your institution.

  • Professional Disposal : Arrange for a licensed professional waste disposal service to collect and manage the chemical waste.[5] Do not pour this compound solutions down the drain or dispose of solid waste in regular trash.[2]

  • Empty Containers : Empty containers should be triple-rinsed. The first rinse should be collected as chemical waste.[2] After rinsing, deface the label and dispose of the container according to laboratory recycling or waste guidelines.[2]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[1] Seek prompt medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1] If irritation persists, seek medical advice.

  • Inhalation : Move the individual to fresh air immediately.[1] If breathing is difficult, administer artificial respiration.[1] Obtain medical attention.

  • Ingestion : Wash out the mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Chemical Spill Response

In the event of a spill, follow a structured response plan to ensure safety and proper containment. Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][3]

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size & Immediate Hazard) start->assess don_ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->don_ppe contain Contain the Spill don_ppe->contain solid_spill Solid Spill: Cover with a damp paper towel to avoid dust. Gently sweep into a dustpan. contain->solid_spill liquid_spill Liquid Spill: Cover with inert absorbent material (e.g., sand, diatomite). contain->liquid_spill collect Collect Waste solid_spill->collect liquid_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package & Label Waste for Professional Disposal decontaminate->dispose report Report Incident (Supervisor & EHS) dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.